Product packaging for 7-Oxooxepane-4-carboxylic acid(Cat. No.:CAS No. 485817-06-9)

7-Oxooxepane-4-carboxylic acid

Cat. No.: B3052931
CAS No.: 485817-06-9
M. Wt: 158.15
InChI Key: VLHJHLUMDKXSPU-UHFFFAOYSA-N
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Description

7-Oxooxepane-4-carboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B3052931 7-Oxooxepane-4-carboxylic acid CAS No. 485817-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxooxepane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6-2-1-5(7(9)10)3-4-11-6/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJHLUMDKXSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665756
Record name 7-Oxooxepane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485817-06-9
Record name 7-Oxooxepane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of proposed synthetic pathways for 7-oxooxepane-4-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The document delves into the strategic design of synthetic routes, the rationale behind experimental choices, and detailed protocols for the proposed chemical transformations.

Introduction

This compound is a bifunctional molecule featuring a seven-membered lactone (oxepane) ring with a ketone at the 7-position and a carboxylic acid moiety at the 4-position. This unique structural arrangement presents both challenges and opportunities in its chemical synthesis. The presence of multiple functional groups necessitates careful strategic planning to ensure chemoselectivity and high yields. This guide explores two primary retrosynthetic approaches: a Baeyer-Villiger oxidation of a substituted cyclohexanone and an intramolecular cyclization of a linear precursor. Alternative strategies and detailed analytical and purification methodologies are also discussed to provide a holistic understanding for the synthesis of this target molecule.

Retrosynthetic Analysis

A thorough retrosynthetic analysis is paramount in designing a logical and efficient synthesis. For this compound, two plausible disconnections are identified, leading to two distinct synthetic strategies.

G cluster_0 Pathway 1: Baeyer-Villiger Oxidation cluster_1 Pathway 2: Intramolecular Cyclization target This compound precursor1 4-Oxocyclohexanecarboxylic acid target->precursor1 Baeyer-Villiger Oxidation precursor2 Linear Diester Precursor target->precursor2 Intramolecular Cyclization (e.g., Dieckmann)

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Baeyer-Villiger Oxidation of 4-Oxocyclohexanecarboxylic Acid

This pathway leverages the reliable Baeyer-Villiger oxidation, a reaction that converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group.[1][2] The key precursor for this route is 4-oxocyclohexanecarboxylic acid.[3]

Synthesis of the Precursor: 4-Oxocyclohexanecarboxylic Acid

4-Oxocyclohexanecarboxylic acid can be synthesized from readily available starting materials. One common approach involves the oxidation of 4-substituted cyclohexanol derivatives.[4]

Experimental Protocol: Synthesis of 4-Oxocyclohexanecarboxylic Acid

  • Hydrogenation of p-Hydroxybenzoic Acid:

    • In a high-pressure reactor, dissolve p-hydroxybenzoic acid in a suitable solvent (e.g., water or ethanol).

    • Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C).

    • Pressurize the reactor with hydrogen gas (H₂) to approximately 50-100 atm.

    • Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reactor, carefully vent the hydrogen gas, and filter the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxycyclohexanecarboxylic acid.

  • Oxidation to 4-Oxocyclohexanecarboxylic Acid:

    • Dissolve the crude 4-hydroxycyclohexanecarboxylic acid in a suitable solvent, such as acetone or a mixture of acetic acid and water.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), portion-wise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction by adding isopropanol to consume any excess oxidant.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-oxocyclohexanecarboxylic acid.

    • Purify the crude product by recrystallization or column chromatography.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid is the key step in this pathway. The regioselectivity of this reaction is crucial. In unsymmetrical ketones, the migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon has a higher migratory aptitude.[5] In the case of 4-oxocyclohexanecarboxylic acid, the two carbons alpha to the ketone are secondary, suggesting that a mixture of two isomeric lactones could be formed. However, stereoelectronic factors can influence the regioselectivity.[6]

G cluster_0 Baeyer-Villiger Oxidation Mechanism Ketone 4-Oxocyclohexanecarboxylic acid Criegee Criegee Intermediate Ketone->Criegee + Peracid Peracid m-CPBA Lactone1 This compound Criegee->Lactone1 Migration of C2 Lactone2 Isomeric Lactone Criegee->Lactone2 Migration of C6

Caption: Potential outcomes of the Baeyer-Villiger oxidation.

Experimental Protocol: Baeyer-Villiger Oxidation

  • Reaction Setup:

    • Dissolve 4-oxocyclohexanecarboxylic acid in a suitable solvent, such as dichloromethane (DCM) or chloroform.

    • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA), portion-wise at 0°C.[2] The use of a buffered system (e.g., with Na₂HPO₄) is recommended to neutralize the carboxylic acid byproduct of the peroxy acid.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting crude product, likely a mixture of isomeric lactones, will require purification by column chromatography or preparative HPLC to isolate the desired this compound.

ReagentRoleKey Considerations
m-CPBAOxidizing AgentCommercially available, but can be explosive when dry.
TFPAAOxidizing AgentMore reactive than m-CPBA, may lead to higher yields but lower selectivity.
Na₂HPO₄BufferNeutralizes the acidic byproduct of the peroxy acid.

Pathway 2: Intramolecular Cyclization of a Linear Precursor

This approach involves the construction of a linear molecule containing the requisite carbon skeleton and functional groups, followed by an intramolecular cyclization to form the seven-membered oxepane ring. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a classic method for forming cyclic β-keto esters.[7][8] While typically most effective for 5- and 6-membered rings, it can be applied to the synthesis of 7-membered rings, albeit often with lower yields due to unfavorable entropic factors.[8]

Synthesis of the Linear Precursor

A suitable linear precursor for the Dieckmann condensation would be a diester derived from a substituted pimelic acid.

Retrosynthetic Analysis of the Linear Precursor

G cluster_0 Precursor Synthesis precursor Linear Diester Precursor start1 Adipic acid derivative precursor->start1 Alkylation start2 Malonic ester precursor->start2 Michael Addition

Caption: Retrosynthesis of the linear diester precursor.

Experimental Protocol: Synthesis of the Linear Precursor

  • Synthesis of a Substituted Adipic Acid Derivative:

    • Start with adipic acid and protect one of the carboxylic acid groups, for example, by forming a monoester.

    • Convert the other carboxylic acid group to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Perform a reaction with a suitable nucleophile to introduce the necessary functionality at what will become the 4-position of the final product.

  • Chain Elongation and Functionalization:

    • A more direct approach would be to start with a commercially available substituted adipic acid or a related C6 dicarboxylic acid derivative.

    • Alternatively, a Michael addition of a malonic ester derivative to an α,β-unsaturated ester can be employed to construct the carbon skeleton.

Intramolecular Cyclization (Dieckmann Condensation)

The key cyclization step involves treating the linear diester with a strong base to effect an intramolecular condensation.

Experimental Protocol: Dieckmann Condensation

  • Reaction Setup:

    • Dissolve the linear diester precursor in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

    • Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), portion-wise at a controlled temperature (often refluxing toluene).[7] The choice of base is critical; using an alkoxide that matches the ester groups can prevent transesterification.

    • Stir the reaction mixture at the elevated temperature for several hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and quench by carefully adding a dilute acid (e.g., HCl or H₂SO₄) until the solution is acidic.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will likely contain the β-keto ester. This can be hydrolyzed and decarboxylated in a subsequent step to yield the target ketone.

  • Hydrolysis and Decarboxylation (if necessary):

    • Treat the crude β-keto ester with an aqueous acid or base to hydrolyze the ester group.

    • Acidify the reaction mixture and heat to induce decarboxylation, which will remove the ester group and leave the desired ketone.

    • Purify the final product by column chromatography or recrystallization.

Alternative Synthetic Strategies

While the two primary pathways detailed above are the most logical, other modern synthetic methods could be adapted for the synthesis of this compound.

  • Ring-Closing Metathesis (RCM): An appropriately substituted diene could be cyclized using a Grubbs or Schrock catalyst to form a seven-membered unsaturated lactone, which could then be further functionalized.

  • Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions have been developed for the synthesis of seven-membered lactones.[9]

  • Iodolactonization: A regio- and stereoselective iodolactonization of an electron-deficient olefinic acid could provide a route to a functionalized seven-membered lactone.[10]

Purification and Characterization

Purification

The purification of the final product, this compound, will likely require a multi-step approach due to the presence of both a carboxylic acid and a lactone, as well as potential isomeric byproducts.

  • Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate) to extract the carboxylic acid into the aqueous layer. The aqueous layer can then be acidified and re-extracted with an organic solvent to recover the purified product.[11]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary to separate the desired product from any non-polar impurities and isomeric byproducts.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Characterization

A combination of spectroscopic techniques will be essential to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the oxepane ring. The chemical shifts and coupling patterns will be crucial for confirming the connectivity and stereochemistry. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (10-12 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbons of the oxepane ring and the carboxylic acid carbon. The carbonyl carbons of the lactone and the carboxylic acid will appear at characteristic downfield shifts (typically >170 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show strong characteristic absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the lactone (around 1735 cm⁻¹).

    • A broad absorption band in the region of 2500-3300 cm⁻¹ will be indicative of the O-H stretching vibration of the carboxylic acid.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Spectroscopic TechniqueExpected Key Features
¹H NMR Broad singlet for COOH proton (~10-12 ppm), signals for CH₂ groups of the oxepane ring.
¹³C NMR Signals for ketone C=O (~200-210 ppm), lactone C=O (~170-180 ppm), and carboxylic acid C=O (~175-185 ppm).
IR Strong C=O stretching bands for ketone (~1715 cm⁻¹) and lactone (~1735 cm⁻¹), broad O-H stretch for carboxylic acid (2500-3300 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the molecular weight of C₇H₁₀O₄ (158.15 g/mol ).

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for the synthetic organic chemist. The two primary pathways outlined in this guide, the Baeyer-Villiger oxidation and the intramolecular cyclization, offer robust and well-precedented strategies to access this target molecule. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Careful execution of the experimental protocols and rigorous purification and characterization will be essential for obtaining the desired compound in high purity. The alternative strategies mentioned also provide avenues for further exploration and optimization. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related complex molecules.

References

physicochemical properties of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxooxepane-4-carboxylic Acid

Abstract

This compound (CAS No. 485817-06-9) is a bifunctional heterocyclic compound featuring a seven-membered oxepane ring, a lactone (cyclic ester), and a carboxylic acid moiety.[1][2] This unique structural combination imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and synthetic organic chemistry. Understanding these properties is paramount for its application in drug design, where factors such as solubility, acidity, and stability directly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, details robust experimental protocols for their determination, and discusses the implications of these properties within the context of drug development.

Molecular Structure and Core Properties

This compound is systematically named 7-oxo-4-oxepanecarboxylic acid.[1] Its structure consists of a seven-membered ring containing one oxygen atom (an oxepane), with a ketone group at the 7-position and a carboxylic acid substituent at the 4-position. The ketone group is part of a cyclic ester, classifying the molecule as a lactone, specifically an ε-lactone.[1][3] This arrangement of functional groups—a hydrophilic carboxylic acid and a polar lactone/ketone system—governs its behavior in both aqueous and organic environments.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource
CAS Number 485817-06-9[2]
Molecular Formula C₇H₁₀O₄[1][2]
Molecular Weight 158.15 g/mol [1][2]
pKa (predicted) ~4-5[4]
Melting Point Not specified; expected to be a solid at room temperature.[5][6]
Boiling Point Not specified; expected to be high due to hydrogen bonding.[5][6]
Solubility Predicted to have moderate water solubility, increasing significantly in basic pH. Soluble in polar organic solvents.[5][7]

In-Depth Analysis of Physicochemical Characteristics

Solubility Profile

The solubility of a compound is a critical determinant of its utility in biological systems and for formulation. The structure of this compound suggests a nuanced solubility profile.

  • Aqueous Solubility: The molecule possesses multiple polar functional groups capable of hydrogen bonding with water: the carboxylic acid, the ether oxygen, and the ketone/lactone carbonyl group. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon backbone grows.[5] With a seven-carbon framework, this compound is expected to be moderately soluble in neutral water.

  • pH-Dependent Solubility: The carboxylic acid moiety is the dominant factor in its pH-dependent solubility. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and neutral, limiting its aqueous solubility. In basic solutions (pH > pKa), the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt.[8] Therefore, its solubility will be significantly enhanced in aqueous solutions of sodium hydroxide or sodium bicarbonate.[7][9][10]

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and ethyl acetate, which can effectively solvate its polar groups.[5][11]

Caption: Logical workflow for determining the acid-base properties and solubility of the title compound.

Acidity and pKa

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For this compound, the acidic proton is that of the carboxyl group. The pKa value is expected to be in the typical range for aliphatic carboxylic acids, approximately 4 to 5.[4] This value is critical for predicting the charge state of the molecule at a given physiological pH, which in turn affects its ability to cross biological membranes and interact with target receptors. At a physiological pH of 7.4, the carboxylic acid will be predominantly in its deprotonated, anionic carboxylate form.

Melting and Boiling Points
Chemical Stability and Reactivity

A key feature of this molecule is the ε-lactone ring. Lactones, as cyclic esters, are susceptible to hydrolysis. This reaction is reversible and can be catalyzed by both acid and base.[3][13][14] Under basic conditions (e.g., aqueous NaOH), the lactone will readily hydrolyze to open the ring, forming the corresponding sodium salt of 6-hydroxy-heptanedioic acid. This transformation is important to consider in formulation, storage, and during metabolic studies, as it can affect the bioavailability and efficacy of lactone-containing drugs.[13][15]

G Lactone This compound (Lactone Form) HydroxyAcid 6-carboxy-2-hydroxyheptanoic acid (Hydrolyzed Form) Lactone->HydroxyAcid Hydrolysis (H₂O, H⁺/OH⁻) HydroxyAcid->Lactone Lactonization (-H₂O)

Caption: Equilibrium between the lactone and its ring-opened hydrolyzed form.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are standardized, self-validating protocols for determining the key physicochemical properties.

Protocol for Solubility Determination

This protocol establishes solubility in key solvents relevant to pharmaceutical development.

  • Preparation: Prepare separate, small, dry test tubes.

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.[9]

  • Solvent Addition:

    • To the first tube, add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition. Observe for complete dissolution.[10]

    • To a second tube, add 0.75 mL of 5% aqueous NaOH solution in portions, shaking as before.[10]

    • To a third tube, add 0.75 mL of 5% aqueous NaHCO₃ solution in portions, shaking and observing for any effervescence (CO₂ evolution), which indicates an acid stronger than carbonic acid.[7][9]

    • To subsequent tubes, test solubility in 1 mL of organic solvents such as ethanol, DMSO, and ethyl acetate.

  • Observation and Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent. Solubility in NaOH or NaHCO₃ indicates an acidic functional group.[10]

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.[16]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of carbonate-free deionized water. A co-solvent like methanol may be used if water solubility is limited, though this will yield an apparent pKa specific to that solvent mixture.[16]

  • Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the electrode and a micro-stir bar into the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) added in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[16] The equivalence point is identified as the inflection point of the titration curve.

Protocol for Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid organic compound.[17][18]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount (1-2 mm height) of the compound. Tap the sealed end of the tube on a hard surface to pack the sample tightly at the bottom.[19][20]

  • Measurement: Place the capillary tube into a melting point apparatus.[18]

  • Heating and Observation: Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[20]

  • Recording: Record the temperature range from the point at which the first drop of liquid appears (T1) to the temperature at which the entire sample has melted into a clear liquid (T2).[19] A pure compound will have a sharp melting range of 0.5-1.0°C.[19]

Relevance and Implications in Drug Development

The are not merely academic data points; they are critical predictors of its behavior as a potential drug candidate or scaffold.

  • ADME Profile: Solubility, pKa, and stability are foundational to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability. The pKa determines the charge state, influencing membrane permeability and plasma protein binding.[21]

  • Target Interaction: The carboxylic acid group is a common pharmacophore found in over 450 marketed drugs, often acting as a key hydrogen bond donor/acceptor or forming ionic interactions with biological targets.[22][23]

  • Metabolic Stability: While essential, the carboxylic acid moiety can be a liability, leading to rapid metabolic clearance or poor membrane permeability.[21][24] The lactone ring is also a site of potential metabolic hydrolysis.[13][14] Understanding these liabilities allows medicinal chemists to design bioisosteres—functional group replacements that retain biological activity while improving physicochemical or pharmacokinetic properties.[22][24]

References

An In-Depth Technical Guide to 7-Oxooxepane-4-carboxylic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Oxooxepane-4-carboxylic acid, a heterocyclic compound featuring a seven-membered oxepane ring. While specific literature on this exact molecule is limited, this document synthesizes information on the broader class of oxepane derivatives to offer valuable insights for researchers. By examining established synthetic methodologies for related structures and fundamental principles of chemical characterization, this guide serves as a foundational resource for those interested in exploring the potential of this and similar scaffolds in medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule incorporating both a ketone and a carboxylic acid within a seven-membered cyclic ether structure. This combination of functionalities makes it an intriguing candidate for further chemical derivatization and biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 485817-06-9[1]
Molecular Formula C₇H₁₀O₄[2][3]
Molecular Weight 158.15 g/mol [2][3]
IUPAC Name This compound[3]

The structure of this compound is characterized by a saturated seven-membered ring containing one oxygen atom (an oxepane). A carbonyl group is located at the 7-position, and a carboxylic acid substituent is at the 4-position.

Caption: 2D Structure of this compound.

The Oxepane Scaffold in Medicinal Chemistry

The oxepane ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[2] Its inherent conformational flexibility and three-dimensional structure can contribute to enhanced biological activity and improved physicochemical properties of drug candidates.[2] The synthesis of substituted oxepanes is an active area of research, with chemists continuously developing novel synthetic pathways to access new chemical entities with desirable therapeutic profiles.[2]

Proposed Synthesis of this compound

A hypothetical retrosynthetic analysis is presented below:

retrosynthesis target This compound intermediate1 Diester Precursor target->intermediate1 Hydrolysis & Decarboxylation intermediate2 Acyclic Chain intermediate1->intermediate2 Dieckmann Condensation starting_materials Commercially Available Starting Materials intermediate2->starting_materials Multi-step synthesis

Caption: Retrosynthetic approach for this compound.

A potential forward synthesis could be envisioned as follows:

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of the Acyclic Precursor: The synthesis would commence with the preparation of a linear precursor containing the necessary carbon framework and functional groups. This could be achieved through standard C-C and C-O bond-forming reactions, starting from commercially available materials.

  • Step 2: Intramolecular Cyclization: The acyclic diester precursor would then be subjected to an intramolecular Dieckmann condensation using a suitable base (e.g., sodium ethoxide) to form the seven-membered ring and a β-keto ester. The causality behind this choice lies in the reliability of the Dieckmann condensation for forming cyclic ketones.

  • Step 3: Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester would be hydrolyzed and decarboxylated under acidic or basic conditions to yield the target this compound. This is a standard and efficient method for converting β-keto esters to ketones.

Predicted Spectroscopic Characterization

Although experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key SignalsRationale
¹H NMR 10-13 ppm (broad singlet, 1H); 2.0-3.0 ppm (multiplets)The carboxylic acid proton is highly deshielded and often exchangeable.[4] Protons alpha to the carbonyl and on the oxepane ring would appear in the aliphatic region.
¹³C NMR 170-185 ppm; 200-215 ppmThe carboxylic acid carbonyl carbon and the ketone carbonyl carbon are significantly deshielded.[4]
IR Spectroscopy 2500-3300 cm⁻¹ (broad); 1700-1725 cm⁻¹ (strong); 1680-1700 cm⁻¹ (strong)Broad O-H stretch for the carboxylic acid dimer, a C=O stretch for the carboxylic acid, and a C=O stretch for the ketone.[4]
Mass Spectrometry M+ peak at m/z = 158; fragments corresponding to loss of H₂O, COOH, and COThe molecular ion peak would confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of water and the carboxyl group.

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in drug discovery. The carboxylic acid moiety provides a handle for forming salts to improve solubility or for the synthesis of amide or ester derivatives to explore structure-activity relationships. The oxepane scaffold can explore a larger chemical space compared to smaller rings, potentially leading to novel interactions with biological targets.

Given the interest in oxepane derivatives in various therapeutic areas, this molecule could serve as a valuable building block for the synthesis of more complex compounds with potential biological activity. Areas of interest could include oncology, infectious diseases, and central nervous system disorders, where novel scaffolds are continuously sought.

Conclusion

This compound represents an intriguing, yet underexplored, molecule. While specific experimental data is sparse, this guide provides a solid foundation for researchers by proposing a viable synthetic route, predicting its spectral characteristics, and highlighting its potential in medicinal chemistry. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

A Technical Guide to the Biological Potential of 7-Oxooxepane-4-carboxylic Acid Derivatives: From Natural Product Scaffolds to Therapeutic Hypotheses

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Oxooxepane-4-carboxylic acid and its derivatives, a promising, yet underexplored, scaffold for drug discovery. By synthesizing the available computational data, the biological context of its natural origin, and established principles of medicinal chemistry, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring this novel chemical space. We will delve into the rationale for its investigation, its computationally-predicted biological activity, and provide detailed, field-proven methodologies for its synthesis and biological evaluation, thereby creating a roadmap for future research and development.

Introduction: Unveiling a Scaffold of Interest

The quest for novel pharmacophores is a central theme in modern drug discovery. The this compound core represents a unique heterocyclic system that has recently emerged as a molecule of interest. This scaffold is identical to the natural product known as paederoxepane B , which has been identified as a constituent of the medicinal plant Paederia scandens.[1] This plant has a long history in traditional medicine for treating a variety of ailments, and its extracts are known to possess anti-inflammatory, analgesic, and antitumor properties, providing a strong rationale for investigating its individual chemical components.[2][3]

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a recurring motif in a diverse array of biologically active natural products, particularly those of marine origin.[4][5] These molecules have demonstrated a wide spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[4] The presence of both a ketone and a carboxylic acid functionality on the oxepane ring of this compound suggests a high potential for targeted biological interactions and provides multiple handles for synthetic modification to explore structure-activity relationships (SAR).

This guide will first explore the biological context that makes this scaffold a compelling target. It will then present the existing computational evidence for its anticancer activity and provide a forward-looking perspective on how to experimentally validate these findings and expand upon them through a systematic drug discovery program.

The Biological Context: Why Investigate this compound?

The impetus to investigate a specific natural product often stems from the ethnobotanical use and known biological activities of its source organism. Paederia scandens has been a subject of significant phytochemical research, leading to the isolation of numerous bioactive compounds, primarily iridoid glycosides, flavonoids, and triterpenoids.[2][3] These compounds have been shown to possess a range of biological activities:

  • Anti-inflammatory and Analgesic Effects: Extracts of P. scandens and isolated iridoid glycosides have demonstrated significant anti-inflammatory and analgesic properties, suggesting modulation of key signaling pathways involved in pain and inflammation.[2]

  • Antitumor and Cytotoxic Activities: Various studies have reported the antitumor and cytotoxic effects of P. scandens extracts and some of its constituents against different cancer cell lines.[2][6]

While the biological activities of the crude extracts and major components of P. scandens are well-documented, the specific contribution of each constituent, including paederoxepane B, is not yet fully understood. The presence of this unique oxepane derivative within a plant with demonstrated therapeutic properties makes it a high-priority candidate for further investigation. It is plausible that paederoxepane B contributes to the overall pharmacological profile of the plant, or it may possess its own unique spectrum of activity.

In Silico Evidence for Anticancer Activity: A Strong Starting Hypothesis

To date, the most specific biological data available for this compound (paederoxepane B) comes from an in silico study investigating the potential of Paederia scandens constituents as anti-breast cancer agents.[1] This computational study utilized molecular docking to predict the binding affinity of paederoxepane B to several key protein targets implicated in breast cancer pathogenesis.

Predicted Binding Affinities

The study calculated the following binding affinities for paederoxepane B:

Target ProteinReceptorPredicted Binding Affinity (kcal/mol)
Estrogen Receptor (ER)Hormonal Receptor-7.0
Progesterone Receptor (PR)Hormonal Receptor-7.7
Human Epidermal Growth Factor Receptor 2 (HER2)Cell Division Activator-7.1
Nuclear Factor kappa-B (NF-κB)Transcription Factor-7.0

Data sourced from an in silico analysis of Paederia scandens compounds.[1]

These predicted binding affinities suggest that this compound has the potential to interact with and possibly inhibit key drivers of breast cancer progression. The negative kcal/mol values indicate a favorable binding interaction in the computational model. It is crucial to underscore that these are in silico predictions and require rigorous experimental validation. However, they provide a strong, data-driven hypothesis and a clear direction for initial biological screening.

Hypothesized Mechanism of Action (Based on In Silico Data)

The molecular docking results suggest a multi-targeted mechanism of action. By potentially interacting with both hormonal receptors (ER and PR) and a critical growth factor receptor (HER2), this compound derivatives could theoretically interfere with multiple signaling pathways that promote cancer cell proliferation and survival. The predicted interaction with NF-κB, a key regulator of inflammation and cell survival, further broadens its potential therapeutic applications.

G PaederoxepaneB This compound (Paederoxepane B) ER Estrogen Receptor (ER) PaederoxepaneB->ER Predicted Inhibition (-7.0 kcal/mol) PR Progesterone Receptor (PR) PaederoxepaneB->PR Predicted Inhibition (-7.7 kcal/mol) HER2 HER2 Receptor PaederoxepaneB->HER2 Predicted Inhibition (-7.1 kcal/mol) NFkB NF-κB Pathway PaederoxepaneB->NFkB Predicted Inhibition (-7.0 kcal/mol) Proliferation Cell Proliferation & Survival ER->Proliferation Promotes PR->Proliferation Promotes HER2->Proliferation Promotes NFkB->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Predicted interactions of this compound with key cancer targets.

Proposed Synthetic and Experimental Workflows

A significant hurdle in the exploration of this compound and its derivatives is the lack of a readily available, detailed synthetic protocol geared towards medicinal chemistry applications. Here, we propose a plausible synthetic workflow and outline the necessary experimental protocols for biological evaluation.

Proposed Synthetic Workflow

The synthesis of functionalized oxepanes can be challenging.[7] Based on established methods in heterocyclic chemistry, a potential route to the this compound core and its derivatives could involve a multi-step sequence starting from readily available precursors. The following diagram outlines a conceptual workflow for the synthesis and subsequent biological evaluation of novel derivatives.

G start Commercially Available Starting Materials step1 Multi-step Synthesis of Oxepane Precursor start->step1 step2 Cyclization to form 7-Oxooxepane Ring step1->step2 core 7-Oxooxepane-4-carboxylic Acid Core step2->core derivatization Parallel Synthesis of Derivative Library (Amides, Esters, etc.) core->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification screening In Vitro Biological Screening (e.g., MTT, Enzyme Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Conceptual workflow for the synthesis and evaluation of derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold (Proposed)

This is a proposed, generalized protocol based on common organic synthesis techniques. It should be optimized and adapted based on laboratory findings.

  • Step 1: Synthesis of a Dioxo Ester Precursor. A Claisen condensation between a suitable cyclic ketone and a dialkyl oxalate can yield a β-keto ester. This can be followed by a Michael addition with an appropriate acrylate derivative to introduce the carbon chain needed for the seven-membered ring.

  • Step 2: Ring-Closing Metathesis (RCM) or Dieckmann Condensation. Depending on the exact precursor synthesized in Step 1, either RCM of a diene precursor or an intramolecular Dieckmann condensation of a linear diester could be employed to form the seven-membered ring. RCM offers good control over ring size.

  • Step 3: Functional Group Interconversion and Oxidation. Subsequent steps would involve the selective reduction of one ester group, followed by oxidation to the ketone at the 7-position and hydrolysis of the remaining ester to yield the final this compound.

  • Step 4: Derivatization. The carboxylic acid moiety can be readily converted to a variety of derivatives (amides, esters) using standard coupling reagents (e.g., HATU, EDC/HOBt) to build a library for SAR studies.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines and would be the first step in validating the in silico data.

  • Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7 for ER-positive, SK-BR-3 for HER2-positive, and MDA-MB-231 for triple-negative) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture media. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.

A Forward Look: Structure-Activity Relationship (SAR) and Future Directions

While experimental SAR data for this compound derivatives is currently non-existent, we can propose a rational approach to analogue design based on the core structure.

Caption: Key positions for derivatization on the this compound scaffold.

Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the molecule with R-groups indicated.

Key Areas for Modification:

  • The Carboxylic Acid (R1): This is the most straightforward position to modify. A library of amides and esters can be synthesized to explore how changes in polarity, hydrogen bonding capacity, and steric bulk at this position affect biological activity.

  • The Oxepane Ring (R2): Introduction of substituents at positions C2, C3, C5, and C6 could provide crucial insights into the topology of the target's binding pocket. Stereocontrolled synthesis would be essential to probe the effects of chirality.

  • The Ketone (R3): The ketone at C7 offers another point for modification, for example, through the formation of oximes or hydrazones. This could introduce new vectors for interaction with the biological target.

Future Directions:

  • Experimental Validation: The immediate priority is to synthesize this compound and test its cytotoxicity against a panel of breast cancer cell lines to validate the in silico predictions.

  • Target Identification and Mechanism of Action Studies: If anticancer activity is confirmed, subsequent studies should focus on identifying the specific molecular target(s) and elucidating the mechanism of action through techniques such as thermal shift assays, Western blotting for key signaling proteins, and cell cycle analysis.

  • Broad Biological Screening: Given the diverse activities of the source plant and the oxepane class of molecules, synthesized derivatives should also be screened against other potential targets, such as inflammatory mediators and microbial enzymes.

Conclusion

The this compound scaffold, also known as the natural product paederoxepane B, stands at an exciting frontier of medicinal chemistry. While experimental data on its biological activity remains limited, the combination of its natural origin in a medicinally active plant and compelling in silico evidence for anticancer activity provides a strong foundation for its further investigation. This guide has provided a comprehensive overview of the current state of knowledge and, more importantly, a detailed roadmap for future research. By following the proposed synthetic and experimental protocols, researchers can systematically explore the therapeutic potential of this promising scaffold and its derivatives, potentially leading to the discovery of novel drug candidates.

References

Introduction: The Oxepane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Oxooxepane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This compound (CAS No. 485817-06-9) is a bifunctional heterocyclic compound featuring a seven-membered lactone (oxepane-7-one) ring and a carboxylic acid moiety.[1] This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry. The oxepane ring system is a recurring motif in a variety of biologically active natural products.[2] The incorporation of such scaffolds into drug candidates can lead to favorable physicochemical and pharmacological properties.[3][4] Lactones, in general, are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[5][6] The carboxylic acid group provides a handle for further chemical modifications and can influence the pharmacokinetic profile of a molecule.[7] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound for researchers and professionals in drug development.

Synthesis of this compound: A Mechanistic Approach

The most direct and efficient method for the synthesis of this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 4-oxocyclohexanecarboxylic acid.[8][9][10] The Baeyer-Villiger oxidation is a reliable and well-established reaction that converts ketones to esters or, in the case of cyclic ketones, to lactones using peroxyacids as the oxidant.[8][11]

The Baeyer-Villiger Oxidation Mechanism

The reaction proceeds through a Criegee intermediate, which is formed by the nucleophilic addition of the peroxyacid to the protonated carbonyl group of the ketone.[11] This is followed by a concerted migration of one of the alpha-carbons to the adjacent oxygen of the peroxy group, leading to the formation of the lactone and a carboxylic acid byproduct.[11]

ketone 4-Oxocyclohexanecarboxylic acid criegee Criegee Intermediate ketone->criegee Protonation & Nucleophilic Attack peroxyacid Peroxyacid (e.g., m-CPBA) peroxyacid->criegee lactone This compound criegee->lactone Rearrangement & Elimination acid_byproduct Carboxylic Acid Byproduct criegee->acid_byproduct

Caption: Synthetic workflow for this compound.

Regioselectivity of the Baeyer-Villiger Oxidation

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the alpha-carbons of the ketone. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9] In the case of 4-oxocyclohexanecarboxylic acid, both alpha-carbons are secondary, but the carbon atom that is part of the cyclohexane ring and further from the electron-withdrawing carboxylic acid group is expected to migrate, leading to the formation of the seven-membered lactone.

Experimental Protocol: Baeyer-Villiger Oxidation of 4-Oxocyclohexanecarboxylic acid

The following is a representative protocol for the synthesis of this compound based on standard Baeyer-Villiger oxidation procedures.

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. The choice of m-CPBA is due to its commercial availability and general effectiveness in Baeyer-Villiger oxidations.[12] Dichloromethane is a common solvent as it is relatively inert and solubilizes both the starting material and the reagent.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid and unreacted starting material) and brine.

  • Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Properties and Reactivity

This compound possesses two key reactive sites: the lactone and the carboxylic acid. This duality allows for selective transformations and the synthesis of a diverse range of derivatives.

core This compound lactone_reactivity Lactone Reactivity core->lactone_reactivity acid_reactivity Carboxylic Acid Reactivity core->acid_reactivity hydroxy_ester Hydroxy Ester Derivatives lactone_reactivity->hydroxy_ester Alcoholysis hydroxy_amide Hydroxy Amide Derivatives lactone_reactivity->hydroxy_amide Aminolysis lactone_ester Lactone Ester Derivatives acid_reactivity->lactone_ester Esterification lactone_amide Lactone Amide Derivatives acid_reactivity->lactone_amide Amidation scaffold This compound Scaffold lactone_mod Lactone Modification (Ring Opening) scaffold->lactone_mod acid_mod Carboxylic Acid Modification scaffold->acid_mod library Diverse Chemical Library lactone_mod->library acid_mod->library applications Therapeutic Applications (e.g., Anticancer, Anti-inflammatory) library->applications

References

The Oxepane Ring: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Seven-Membered Ring that Shaped Modern Chemistry

In the vast and intricate world of organic chemistry, certain structural motifs emerge as pivotal players, their influence extending far beyond their seemingly simple arrangements of atoms. The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a prime example of such a cornerstone. Initially a subject of academic curiosity, the oxepane moiety has evolved into a critical component in the design and synthesis of complex natural products and life-saving pharmaceuticals. Its unique conformational flexibility and electronic properties offer a distinct advantage in the nuanced art of drug design, allowing for the fine-tuning of molecular architecture to achieve optimal biological activity. This guide embarks on a comprehensive exploration of the discovery and history of oxepane compounds, tracing their journey from early synthetic endeavors to their current prominent role in medicinal chemistry. We will delve into the foundational synthetic strategies that unlocked access to this versatile scaffold, chronicle the discovery of oxepane-containing natural products that unveiled its biological significance, and provide detailed protocols and mechanistic insights for the modern synthetic chemist.

I. The Genesis of a Heterocycle: Early Encounters and Foundational Syntheses

The story of oxepane is intrinsically linked to the broader history of heterocyclic chemistry. The late 19th century witnessed a surge in the systematic study of cyclic compounds containing atoms other than carbon. It was during this era that the groundwork for naming and classifying these novel structures was laid.

A. A Name for a Newcomer: The Hantzsch-Widman Nomenclature

Before the oxepane ring could be systematically studied, it needed a name. The development of the Hantzsch-Widman nomenclature in the late 1880s by chemists Arthur Hantzsch and Oskar Widman provided a systematic method for naming heterocyclic compounds.[1][2][3] This system, based on prefixes for the heteroatom ("oxa" for oxygen) and stems indicating ring size and saturation ("-epane" for a saturated seven-membered ring), gave a formal identity to the yet-to-be-synthesized oxepane.[4][5]

B. Early Synthetic Strategies: The Dawn of Seven-Membered Ring Chemistry

The synthesis of seven-membered rings, in general, posed a significant challenge to early organic chemists due to unfavorable entropic and enthalpic factors. However, pioneering work in the late 19th and early 20th centuries paved the way for the eventual construction of the oxepane nucleus.

A pivotal moment in the journey towards oxepane was the first preparation of its key precursor, 1,6-hexanediol , in 1894 by W. H. Perkin Jr. and his student Edward Haworth.[6] Their work on cyclohexane chemistry led them to synthesize this crucial linear diol, which would later become a primary starting material for oxepane synthesis.[6]

While a definitive first synthesis of the parent oxepane (hexamethylene oxide) is not easily pinpointed in early literature, the most logical and widely cited method is the acid-catalyzed dehydration of 1,6-hexanediol .[4][7] This intramolecular Williamson ether synthesis, though conceptually straightforward, would have been a significant achievement in an era when the synthesis of medium-sized rings was a formidable task.

Protocol 1: Classical Synthesis of Oxepane via Dehydration of 1,6-Hexanediol

Principle: This method relies on the intramolecular cyclization of 1,6-hexanediol, where a strong acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the seven-membered ether ring.

Step-by-Step Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Reactant Charging: To the round-bottom flask, add 1,6-hexanediol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heating and Distillation: The mixture is heated to a temperature sufficient to effect both the dehydration reaction and the distillation of the product, oxepane (boiling point: 118-120 °C). The water formed during the reaction is also removed by distillation.

  • Purification: The collected distillate, which contains oxepane and some unreacted starting material and byproducts, is then purified by fractional distillation to yield pure oxepane.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: The acid is essential to protonate a hydroxyl group, making it a good leaving group. Without the catalyst, the hydroxyl group is a poor leaving group, and the reaction would not proceed at a reasonable rate.

  • Distillation: The continuous removal of the product (oxepane) and the water byproduct from the reaction mixture shifts the equilibrium towards the formation of the cyclic ether, in accordance with Le Chatelier's principle. This is crucial for achieving a good yield of the seven-membered ring, as the cyclization is a reversible process.

Another historically significant reaction that provided access to a related class of seven-membered oxygen heterocycles is the Baeyer-Villiger oxidation . First reported in 1899 by Adolf von Baeyer and Victor Villiger, this reaction converts cyclic ketones into lactones (cyclic esters).[8] One of the initial substrates they studied was menthone, which upon oxidation, forms an oxepane-type lactone.[9] This discovery was a landmark in organic chemistry, demonstrating a novel method for ring expansion and the insertion of an oxygen atom into a carbon-carbon bond.

II. Nature's Embrace: The Discovery of Oxepane-Containing Natural Products

The true significance of the oxepane ring began to unfold with its discovery in a diverse array of natural products, many of which exhibited potent biological activities. These natural compounds not only provided a compelling rationale for the development of new synthetic methodologies but also highlighted the oxepane moiety as a "privileged scaffold" in a biological context.

A. Early Pioneers: Zoapatanol and Montanol

Among the first well-characterized natural products containing an oxepane ring were zoapatanol and montanol , isolated in 1979 from the Mexican plant Montanoa tomentosa.[1][10] This plant had a history of use in traditional medicine, and the discovery of these novel oxepane diterpenoids spurred significant interest in their biological properties and total synthesis.

B. Marine Marvels: A Treasure Trove of Oxepane Architectures

The marine environment has proven to be a particularly rich source of complex and biologically active oxepane-containing natural products.[5] Since the 1970s, a plethora of these compounds have been isolated from organisms such as algae, sponges, and corals.[5]

A notable early example is aplysistatin , a halogenated sesquiterpenoid isolated from the sea hare Aplysia angasi in 1977.[5] The discovery and structural elucidation of these marine-derived oxepanes presented formidable challenges to chemists of the time and served as a major impetus for the development of sophisticated spectroscopic and synthetic techniques.

The structural diversity of marine oxepanes is vast, ranging from relatively simple monocyclic structures to complex polycyclic ether systems. These compounds often exhibit remarkable biological activities, including anticancer, anti-inflammatory, and neurotoxic properties, making them attractive targets for drug discovery programs.

III. The Modern Synthesis Toolbox: Taming the Seven-Membered Ring

The inherent challenges associated with the synthesis of seven-membered rings have driven the development of a diverse and powerful array of synthetic methodologies. Modern organic chemistry offers a sophisticated toolbox for the construction of the oxepane scaffold with high levels of control over stereochemistry and functionality.

A. Ring-Closing Metathesis (RCM): A Paradigm Shift in Cyclic Ether Synthesis

The advent of ring-closing metathesis (RCM) has revolutionized the synthesis of medium-sized rings, including oxepanes. This powerful reaction, which utilizes ruthenium or molybdenum catalysts to form a new double bond between two existing alkenes with the extrusion of a small volatile alkene like ethylene, provides a highly efficient and functional group tolerant method for constructing the oxepane ring.

Workflow: Oxepane Synthesis via Ring-Closing Metathesis

Caption: A generalized workflow for the synthesis of oxepanes using Ring-Closing Metathesis.

B. Intramolecular Cyclization Strategies: Building on Classical Foundations

While RCM is a powerful tool, classical intramolecular cyclization reactions remain a mainstay for oxepane synthesis. These methods often involve the formation of a carbon-oxygen bond as the final ring-forming step.

Table 1: Comparison of Key Intramolecular Cyclization Strategies for Oxepane Synthesis

StrategyKey TransformationAdvantagesDisadvantages
Williamson Ether Synthesis Intramolecular nucleophilic substitution of a halo-alcohol or a diol derivative.Utilizes readily available starting materials; conceptually simple.Can be limited by competing intermolecular reactions and the need for high dilution.
Epoxide Ring Opening Intramolecular attack of a tethered nucleophile (e.g., an alcohol) onto an epoxide.Can be highly stereospecific; allows for the introduction of functionality.The regioselectivity of the epoxide opening needs to be controlled.
Radical Cyclization Intramolecular addition of a carbon- or oxygen-centered radical to an alkene or alkyne.Tolerant of a wide range of functional groups; proceeds under mild conditions.Can sometimes lead to mixtures of products; requires a radical initiator.
Prins Cyclization Acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound.Can generate complex polycyclic systems in a single step.Can be prone to rearrangements and side reactions.
C. Ring Expansion and Rearrangement Reactions: Thinking Outside the Ring

An alternative and often elegant approach to oxepane synthesis involves the expansion of smaller, more readily available ring systems. These reactions circumvent the entropic challenges of forming a seven-membered ring directly from an acyclic precursor.

Conceptual Diagram: Ring Expansion Strategies for Oxepane Synthesis

Ring_Expansion cluster_start Starting Ring Systems cluster_reaction Reaction Type cluster_product Oxepane Derivatives Cyclohexanone Cyclohexanone BV Baeyer-Villiger Oxidation Cyclohexanone->BV Tetrahydropyran Substituted Tetrahydropyran Rearrangement Skeletal Rearrangement Tetrahydropyran->Rearrangement Lactone Oxepan-2-one (Lactone) BV->Lactone SubstOxepane Substituted Oxepane Rearrangement->SubstOxepane

Caption: Common ring expansion pathways to access oxepane derivatives.

IV. The Role of Oxepanes in Drug Discovery and Development

The unique structural and physicochemical properties of the oxepane ring have made it an increasingly popular motif in modern drug discovery. Its incorporation into drug candidates can lead to significant improvements in pharmacological profiles.

A. A Scaffold for Enhanced Properties

Compared to its five- and six-membered counterparts (tetrahydrofuran and tetrahydropyran), the oxepane ring offers a greater degree of conformational flexibility. This "floppiness" can be advantageous in allowing a molecule to adopt the optimal conformation for binding to a biological target. Furthermore, the introduction of an oxepane ring can favorably modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Table 2: Comparative Physicochemical Properties of Cyclic Ethers

PropertyTetrahydrofuran (THF)Tetrahydropyran (THP)Oxepane
Ring Size 567
Conformational Flexibility ModerateLow (Chair conformation)High
Dipole Moment (approx.) ~1.7 D~1.6 D~1.5 D
Water Solubility MiscibleSolubleSparingly soluble
B. Oxepane-Containing Compounds in the Drug Pipeline

The strategic incorporation of the oxepane motif has led to the development of several promising drug candidates across various therapeutic areas. While a comprehensive list is beyond the scope of this guide, it is worth noting that oxepane-containing molecules are being investigated for the treatment of cancer, inflammatory diseases, and infectious diseases. The ability of the oxepane ring to serve as a versatile scaffold for the presentation of pharmacophoric groups ensures its continued relevance in the design of next-generation therapeutics.

V. Future Perspectives: The Continuing Evolution of Oxepane Chemistry

The journey of the oxepane ring, from a theoretical construct to a key building block in modern chemistry, is a testament to the relentless pursuit of scientific knowledge. As our understanding of chemical reactivity and biological systems deepens, the role of the oxepane moiety is poised to expand even further. The development of novel, more efficient, and sustainable synthetic methods will undoubtedly unlock access to an even greater diversity of oxepane-based structures. Furthermore, the continued exploration of natural product chemistry will likely unveil new and exciting oxepane-containing molecules with unique biological activities. The unassuming seven-membered ring, once a mere curiosity, has firmly established itself as a powerful tool in the hands of chemists and drug developers, and its story is far from over.

References

A Theoretical and In-Silico Guide to 7-Oxooxepane-4-carboxylic acid: Conformational Landscapes and Electronic Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational framework for the theoretical investigation of 7-Oxooxepane-4-carboxylic acid, a molecule combining the structurally significant ε-lactone and carboxylic acid functional groups. The seven-membered oxepane ring presents a considerable conformational challenge, the understanding of which is paramount for predicting its physicochemical properties and potential as a scaffold in medicinal chemistry.[1][2] We present a multi-step, validated computational workflow employing Density Functional Theory (DFT) to elucidate the molecule's conformational preferences, electronic structure, spectroscopic signatures, and reactivity profile. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to the analysis of flexible heterocyclic molecules. Each protocol is detailed with an emphasis on the causal reasoning behind methodological choices, ensuring a reproducible and scientifically rigorous approach.

Introduction: The Significance of the Oxepane-Carboxylic Acid Motif

This compound (CAS: 485817-06-9, Formula: C₇H₁₀O₄) is a bifunctional organic molecule featuring a seven-membered ε-lactone ring substituted with a carboxylic acid moiety.[3][4] While specific research on this exact molecule is sparse, its constituent parts are of high interest in pharmaceutical and materials science.

  • The Oxepane Ring: Seven-membered heterocyclic systems like oxepane are core components of numerous biologically active marine natural products.[2][5] Their inherent conformational flexibility, often adopting low-energy twist-chair or twist-boat forms, allows them to present varied three-dimensional pharmacophores, making them attractive scaffolds for drug design.[6]

  • The Carboxylic Acid Group: As one of the most common functional groups in marketed pharmaceuticals, the carboxylic acid moiety profoundly influences a molecule's properties, including acidity (pKa), water solubility, and the capacity to act as a hydrogen bond donor and acceptor.[7] Its presence is often critical for target binding and pharmacokinetic profiles.[8][9]

The confluence of these two features in one molecule necessitates a detailed theoretical study. Understanding the interplay between the flexible ring and the polar, acidic side chain is crucial for predicting its behavior in a biological environment. This guide outlines the computational protocols to build a predictive model of its structure and reactivity from first principles.

The Computational Research Workflow

A robust theoretical study of a flexible molecule requires a systematic, multi-stage approach to ensure that the global energy minimum is located before properties are calculated. Simply building an initial structure and optimizing it is insufficient and likely to yield a local, higher-energy conformer. Our workflow is designed as a self-validating system to mitigate this risk.

G cluster_0 Conformational Space Exploration cluster_1 Quantum Mechanical Refinement cluster_2 Property Calculation & Analysis A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B Broad Sampling C 3. Clustering & Selection of Low-Energy Conformers B->C Energy Filtering D 4. DFT Geometry Optimization C->D Candidate Structures E 5. DFT Vibrational Frequency Analysis D->E Verify Minima F 6. Electronic Structure Analysis (MEP, HOMO-LUMO, NBO) E->F Validated Structures G 7. Spectroscopic Simulation (IR, UV-Vis) E->G H 8. Reactivity & Property Prediction (pKa, Solvation Energy) E->H

Caption: A multi-stage workflow for the theoretical analysis of this compound.

Methodologies and In-Depth Protocols

This section details the theoretical basis and step-by-step protocols for each stage of the computational workflow. The chosen methods represent a balance of accuracy and computational efficiency, widely validated for organic molecules.[10][11]

Conformational Analysis: Mapping the Potential Energy Surface

The primary challenge for a seven-membered ring is its flexibility. A thorough conformational search is the most critical step.

Theoretical Justification: We employ a two-tiered approach. First, a computationally inexpensive Molecular Mechanics (MM) force field is used to rapidly explore a vast conformational space. This is followed by high-accuracy DFT optimization on a smaller set of promising candidates. Methods like the Low-Mode Search (LMOD) are highly efficient for exploring the potential energy surface of cyclic systems.[9]

Protocol:

  • Initial Structure Generation: Build a 3D model of this compound using molecular builder software (e.g., Avogadro).

  • MM Conformational Search:

    • Employ a suitable force field (e.g., MMFF94).

    • Perform a systematic conformational search (e.g., using a low-mode dynamics or stochastic search algorithm).[9][12] Generate at least 500-1000 conformers to ensure comprehensive sampling.

  • Clustering and Selection:

    • Cluster the resulting conformers based on Root-Mean-Square Deviation (RMSD).

    • Select the lowest-energy conformer from each cluster within a 10-15 kJ/mol energy window of the identified global minimum for further analysis.

Quantum Mechanical Geometry Optimization and Validation

Theoretical Justification: Density Functional Theory (DFT) provides a robust description of electron correlation at a manageable computational cost. The B3LYP hybrid functional is a workhorse in computational organic chemistry, offering a well-documented balance of accuracy for geometries and energies.[3][13][14] The 6-311++G(d,p) basis set is chosen for its high flexibility.[15][16]

  • 6-311 : A triple-zeta basis set, providing three functions to describe each valence atomic orbital, allowing for greater flexibility.

  • ++ : Diffuse functions are added to both heavy atoms and hydrogens, which are essential for accurately describing lone pairs, anions (like the carboxylate), and non-covalent interactions.

  • (d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are added to describe non-spherical electron distributions, crucial for polar bonds like C=O and O-H.[17]

Protocol:

  • Input File Preparation: For each selected conformer, prepare an input file for a quantum chemistry package like Gaussian.[18]

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • Opt: Requests geometry optimization to find the stationary point on the potential energy surface.

      • Freq: Requests a subsequent vibrational frequency calculation. This is a critical validation step.[19]

    • Solvent Modeling: To simulate a realistic aqueous environment, include the Polarizable Continuum Model (PCM).[20][21] The route section would be modified: #p B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water) Opt Freq.

  • Execution: Run the calculation.

  • Validation:

    • Confirm that the optimization converged successfully.

    • Analyze the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[22][23] If an imaginary frequency is present, the structure is a transition state, not a stable conformer, and should be re-examined or discarded.

Analysis of Molecular Properties

Once the global minimum and other low-energy conformers are validated, their properties can be calculated and analyzed.

Structural and Energetic Data

The primary output includes the final optimized Cartesian coordinates, bond lengths, angles, and dihedral angles. The relative energies of the stable conformers reveal their predicted Boltzmann population distribution at a given temperature.

ParameterDescription
Absolute Energy The total electronic energy of the conformer (in Hartrees).
Relative Energy (ΔE) The energy difference relative to the global minimum (in kJ/mol or kcal/mol).
Key Dihedral Angles Angles defining the pucker of the oxepane ring.
Key Bond Lengths C=O, C-O, and O-H bond lengths for comparison with expected values.
Caption: Key quantitative data to be extracted from DFT optimization outputs.
Electronic Structure and Reactivity

A. Molecular Electrostatic Potential (MEP) The MEP map is a 3D visualization of the total electrostatic potential projected onto the electron density surface. It is an invaluable tool for predicting reactivity.[24]

  • Interpretation: Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack. They indicate the positions of lone pairs and pi-systems. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, often found around acidic hydrogen atoms.[2][25][26]

  • Protocol: Generate the MEP surface from the optimized wavefunction. The oxygen atoms of the carbonyl, ether, and carboxylic acid groups are expected to be regions of high negative potential, while the hydroxyl proton will be a site of high positive potential.

B. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.

  • Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a descriptor of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

  • Protocol: Visualize the HOMO and LUMO isosurfaces. Analyze their distribution across the molecule to understand which functional groups are most involved in electronic interactions.

C. Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, aligning with Lewis structures.[27]

  • Interpretation: NBO provides insights into hybridization, atomic charges, and, crucially, "delocalization" or hyperconjugation effects. By analyzing the second-order perturbation theory energy (E2), it quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[8][28] For example, the interaction between an oxygen lone pair (donor) and an adjacent C-C antibonding orbital (acceptor) can be quantified.

  • Protocol: Perform an NBO analysis on the final optimized structure using the Pop=NBO keyword in Gaussian.

G cluster_props Calculated Properties struct Validated 3D Structure MEP Molecular Electrostatic Potential (MEP) Predicts reactive sites for H-bonding, nucleophilic/electrophilic attack struct:f0->MEP:f1 Reveals FMO Frontier Molecular Orbitals (HOMO/LUMO) Indicates electronic excitability and general reactivity struct:f0->FMO:f1 Determines NBO Natural Bond Orbital (NBO) Analyzes charge distribution and hyperconjugative stability struct:f0->NBO:f1 Quantifies

References

An In-Depth Technical Guide to 7-Oxooxepane-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds is paramount to addressing unmet medical needs. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their ability to present functional groups in well-defined spatial arrangements, thereby facilitating precise interactions with biological targets. Among these, the oxepane ring system, a seven-membered oxygen-containing heterocycle, has garnered significant interest. This guide provides a comprehensive technical overview of a specific substituted oxepane, 7-Oxooxepane-4-carboxylic acid, a molecule that combines the structural features of a lactone and a carboxylic acid within a flexible seven-membered ring.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's fundamental properties, potential synthetic strategies, and the broader context of its relevance in medicinal chemistry. The integration of a lactone, a privileged structure in many natural products with diverse biological activities, and a carboxylic acid, a common functional group for modulating pharmacokinetic properties, makes this compound a compelling subject for investigation.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical characteristics is the foundation of its application in any scientific endeavor. This compound is a testament to how subtle structural modifications can significantly influence molecular properties.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below. These values are critical for a range of applications, from analytical method development to computational modeling of its interactions with biological systems.

PropertyValueSource
Molecular Formula C₇H₁₀O₄[1][2]
Molecular Weight 158.15 g/mol [1][2]
CAS Number 485817-06-9[1]
IUPAC Name This compound[2]

The structure of this compound is characterized by a seven-membered oxepane ring. The presence of a ketone group at the 7-position and a carboxylic acid at the 4-position introduces multiple points for potential molecular interactions, including hydrogen bonding and ionic interactions. The lactone functionality, a cyclic ester, is known to be a key pharmacophore in numerous natural products with antimicrobial and antitumor activities.[3][4][5] The carboxylic acid moiety, on the other hand, is frequently incorporated into drug candidates to enhance water solubility and provide a handle for salt formation, which can improve bioavailability.[6]

Strategic Synthesis of Substituted Oxepanes: A Methodological Overview

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, the synthesis of substituted oxepanes is a well-explored area of organic chemistry.[2][7] These methods provide a strategic blueprint for the potential construction of our target molecule. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

Conceptual Synthetic Workflow

A plausible synthetic strategy would likely involve the construction of the seven-membered ring as a key step. Modern synthetic methodologies offer several powerful approaches to this challenge.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Functional Group Interconversion Start->Step1 Step2 Key Ring-Forming Reaction (e.g., RCM, Cyclization) Step1->Step2 Step3 Oxidation/Functionalization of the Oxepane Ring Step2->Step3 Product This compound Step3->Product

Caption: A generalized workflow for the synthesis of substituted oxepanes.

Key Ring-Forming Methodologies
  • Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium-based catalysts, is a cornerstone of modern cyclic chemistry.[7] A suitable diene precursor could be cyclized to form the oxepene ring, which can then be further functionalized.

  • Lewis Acid-Mediated Cyclizations: The use of Lewis acids to promote the cyclization of acyclic precursors, such as diepoxides, offers another elegant route to the oxepane core.[7]

  • Rhodium-Catalyzed Cascade Reactions: More advanced strategies involve transition-metal-catalyzed cascade reactions, which can rapidly build molecular complexity from simple starting materials.[8] A rhodium catalyst could potentially mediate a cascade C-C bond formation and cleavage to construct the oxepane scaffold.[8]

Illustrative Experimental Protocol: Synthesis of a Substituted Oxepane via RCM

The following is a representative, step-by-step methodology for the synthesis of a substituted oxepane derivative, illustrating the principles of a Ring-Closing Metathesis approach. This protocol is provided as an educational example and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Diene Precursor

  • To a solution of a suitable starting alcohol in an anhydrous solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and an acryloyl chloride derivative.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by column chromatography to yield the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor in degassed, anhydrous toluene.

  • Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to the solution.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the oxepene derivative.

Step 3: Functional Group Manipulation

  • The resulting oxepene can then undergo further reactions, such as oxidation, to introduce the ketone functionality, and hydrolysis of an ester precursor to reveal the carboxylic acid.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of any newly synthesized compound is a critical component of scientific rigor. A combination of spectroscopic and analytical techniques would be employed to confirm the identity and purity of this compound.

Analytical_Workflow Synthesis Crude Synthetic Product Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Pure_Compound Purified this compound Purification->Pure_Compound Analysis Structural & Purity Analysis Pure_Compound->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (HRMS) Analysis->MS IR FTIR Spectroscopy Analysis->IR Purity Purity Assessment (HPLC, Elemental Analysis) Analysis->Purity Confirmation Structure Confirmed & Purity >95% NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: A standard workflow for the characterization of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight with high accuracy.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be employed to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ketone and carboxylic acid, and the C-O stretch of the ether and ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxepane motif is a recurring structural element in a number of biologically active natural products, including those with anticancer, antibacterial, and antifungal properties.[9] Marine natural products, in particular, are a rich source of oxepane-containing compounds with potent cytotoxic activities.[9][10]

The incorporation of the 7-oxo and 4-carboxylic acid functionalities onto the oxepane scaffold of this compound presents several opportunities for its application in drug discovery:

  • Scaffold for Library Synthesis: This molecule can serve as a versatile starting point for the synthesis of a library of more complex derivatives. The carboxylic acid provides a convenient handle for amide coupling, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: The relatively small size and defined functionality of this compound make it an attractive candidate for fragment-based screening campaigns aimed at identifying novel binding motifs for therapeutic targets.

  • Bioisosteric Replacement: The oxepane ring can be considered a bioisostere for other cyclic systems, potentially offering improved physicochemical properties such as solubility and metabolic stability.

Conclusion: A Scaffold of Opportunity

This compound represents a fascinating and underexplored molecule at the intersection of several important chemical motifs. Its unique combination of a lactone, a carboxylic acid, and a flexible seven-membered ring provides a rich platform for chemical innovation. While further research is needed to fully elucidate its biological activity and synthetic accessibility, the foundational knowledge of oxepane chemistry and the proven importance of its constituent functional groups in medicinal chemistry suggest that this compound and its derivatives hold significant promise as tools for the development of novel therapeutics. This guide has aimed to provide a solid technical foundation to inspire and inform such future investigations.

References

Unlocking the Potential of 7-Oxooxepane-4-carboxylic acid: A Bifunctional Scaffold for Medicinal Chemistry and Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

7-Oxooxepane-4-carboxylic acid represents a compelling, yet underexplored, molecular scaffold. Possessing a strained ε-lactone within a seven-membered oxepane ring and a versatile carboxylic acid moiety, this molecule offers dual reactivity that positions it as a valuable building block for innovation in both drug discovery and advanced materials science. This guide delineates the fundamental chemical principles of this structure, proposing tangible and high-potential research avenues. We will explore its application as a three-dimensional scaffold for generating novel chemical libraries, its role as a functional monomer in creating advanced biodegradable polymers, and the synthetic strategies required to harness its unique chemical architecture. This document serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to leverage this promising molecule for next-generation applications.

Structural and Chemical Profile

This compound is a heterocyclic compound featuring a seven-membered oxepane ring, which contains a cyclic ester (lactone) and a carboxylic acid functional group.[1] The systematic IUPAC name is 7-oxo-4-oxepanecarboxylic acid.[1] Its core value lies in the orthogonal reactivity of its two primary functional groups.

  • The ε-Lactone: The seven-membered lactone ring is inherently strained, making it susceptible to nucleophilic attack and ring-opening reactions. This reactivity is the cornerstone of its utility in ring-opening polymerization (ROP) to form polyesters, a class of materials well-known for their biocompatibility and biodegradability.[2][3] ε-Caprolactone, a structurally similar but unsubstituted analog, is a widely used precursor for the biodegradable polymer polycaprolactone (PCL).

  • The Carboxylic Acid: The carboxylic acid at the 4-position is a highly versatile functional handle. It is a Brønsted–Lowry acid that can be deprotonated to form a carboxylate salt, enhancing water solubility.[4] More importantly, it serves as a gateway to a vast array of other functional groups, including esters, amides, and acid anhydrides, through well-established chemical transformations.[5][6]

The non-planar, three-dimensional conformation of the oxepane ring distinguishes it from more common flat, aromatic scaffolds, offering an opportunity to explore new chemical space in drug design.[7]

Caption: Structure of this compound.

Potential Research Area 1: Medicinal Chemistry Scaffold

The unique topology and bifunctionality of this compound make it an ideal starting point for the synthesis of novel small molecule libraries for drug discovery. Oxepane-containing molecules are found in a variety of marine natural products with significant biological activities, including cytotoxic properties against cancer cell lines.[7]

Rationale: Exploiting 3D Chemical Space

Modern drug discovery campaigns increasingly seek to move away from flat, aromatic molecules ("flatland") towards more three-dimensional structures. 3D scaffolds can provide improved target selectivity and better physicochemical properties. The saturated, non-planar oxepane ring of our core molecule provides an excellent foundation for building such libraries.[8][9]

Proposed Research Workflow: Amide Library Synthesis

The most direct application is to use the carboxylic acid as an anchor point for diversification via amide bond formation, one of the most common reactions in medicinal chemistry.

Caption: Workflow for generating a focused screening library.

Experimental Protocol: Parallel Amide Synthesis

Objective: To synthesize a 10-compound library by coupling the core molecule with 10 different primary or secondary amines.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of 10 diverse amines (e.g., benzylamine, morpholine, aniline derivatives) in anhydrous DMF.

    • Prepare a 0.22 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.4 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Setup (in parallel reaction vials):

    • To each vial, add 500 µL (0.1 mmol) of the this compound stock solution.

    • Add 500 µL (0.1 mmol) of a unique amine stock solution to each respective vial.

    • Add 500 µL (0.11 mmol) of the HATU stock solution to each vial.

    • Initiate the reaction by adding 500 µL (0.2 mmol) of the DIPEA stock solution to each vial.

    • Seal the vials and allow them to shake at room temperature for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 2 mL of water to each vial.

    • Extract the product with 3 x 3 mL of ethyl acetate.

    • Combine the organic layers for each reaction and wash with 1 M HCl, followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify each crude product using flash column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of each purified amide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using HPLC.

Causality of Choices:

  • HATU/DIPEA: This coupling system is chosen for its high efficiency, fast reaction times, and low incidence of side reactions, making it ideal for parallel synthesis.[6]

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and reagents.

  • Aqueous Work-up: Essential for removing the water-soluble byproducts (e.g., DIPEA salts, excess reagents) before purification.

Potential Research Area 2: Functional Biodegradable Polymers

The lactone functionality allows this compound to act as a monomer for Ring-Opening Polymerization (ROP). The resulting polyester will feature a pendant carboxylic acid group at regular intervals along its backbone, creating a highly functional material with broad applications.

Rationale: Beyond Commodity Plastics

Standard biodegradable polyesters like PCL and PLA (polylactic acid) lack functional groups for covalent drug attachment or surface modification.[2][10] A polymer derived from our core molecule would overcome this limitation, enabling the creation of "smart" biomaterials for applications such as:

  • Drug Delivery: Covalent conjugation of therapeutic agents to the polymer backbone for controlled release.

  • Tissue Engineering: Modification of scaffold surfaces with cell-adhesion peptides (like RGD) to promote tissue integration.

  • Functional Coatings: Creating surfaces with tailored hydrophilicity, charge, or biorecognition properties.

Proposed Research Workflow: Synthesis and Characterization of a Functional Polyester

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Monomer This compound Protect Protect COOH Group (e.g., Benzyl Ester) Monomer->Protect Purify Purify Protected Monomer Protect->Purify ROP Ring-Opening Polymerization (Sn(Oct)2, 130°C) Purify->ROP Deprotect Deprotect Pendant Groups (e.g., Hydrogenolysis) ROP->Deprotect Characterize Characterize Polymer (GPC, NMR, DSC) Deprotect->Characterize

Caption: Workflow for functional polyester synthesis.

Experimental Protocol: Synthesis of Poly(this compound)

Objective: To synthesize a functional polyester via ROP and characterize its properties.

Methodology:

Part A: Monomer Protection Causality: The free carboxylic acid can interfere with many ROP catalysts. Therefore, it must be protected prior to polymerization. A benzyl ester is an excellent choice as it can be removed cleanly via hydrogenolysis without affecting the polyester backbone.

  • Dissolve this compound (1.0 eq) and benzyl alcohol (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12 hours.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer.

  • Purify the resulting benzyl-protected monomer by column chromatography. Confirm structure by NMR.

Part B: Ring-Opening Polymerization

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the purified protected monomer.

  • Add the initiator, benzyl alcohol (monomer-to-initiator ratio of 50:1 for a target degree of polymerization of 50).

  • Add the catalyst, Tin(II) 2-ethylhexanoate (Sn(Oct)₂), at a monomer-to-catalyst ratio of 5000:1.

  • Place the flask in a preheated oil bath at 130°C and stir for 24 hours.

  • Cool the reaction to room temperature. The viscous mixture is the crude polymer. Dissolve it in dichloromethane (DCM) and precipitate into cold methanol to purify.

  • Dry the white, fibrous polymer under vacuum.

Part C: Deprotection and Characterization

  • Dissolve the protected polymer in THF.

  • Add Palladium on carbon (10 wt. % Pd/C) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon) for 48 hours with vigorous stirring.

  • Filter the reaction through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the final functional polyester.

  • Characterization:

    • Molecular Weight (Mn, Mw) and Dispersity (Đ): Gel Permeation Chromatography (GPC).

    • Structure Confirmation: ¹H NMR to confirm the removal of benzyl groups and the presence of the polymer backbone.

    • Thermal Properties (Tg, Tm): Differential Scanning Calorimetry (DSC).

PropertyExpected OutcomeSignificance
Mn (GPC) Controllable by M:I ratioDemonstrates a controlled polymerization process.
Đ (GPC) < 1.5Indicates a well-defined polymer structure.
¹H NMR Disappearance of benzyl peaks (~7.3 ppm)Confirms successful deprotection.
Tg (DSC) Dependent on molecular weightDefines the material's physical state (glassy vs. rubbery).

Conclusion and Future Directions

This compound is a molecule of significant untapped potential. Its bifunctional nature provides two distinct and highly valuable avenues for research. In medicinal chemistry, it offers a non-traditional, three-dimensional scaffold for creating diverse compound libraries to tackle challenging biological targets. In materials science, it serves as a functional monomer for producing a new class of biodegradable polyesters with pendant groups, enabling advanced applications in drug delivery and tissue engineering. The protocols outlined in this guide provide a concrete starting point for researchers to begin exploring this promising chemical entity. Future work should focus on developing stereoselective syntheses of the monomer, exploring a wider range of catalysts for its polymerization, and systematically evaluating the biological and material properties of its derivatives.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the expected spectroscopic data for 7-Oxooxepane-4-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. While experimental spectra for this specific compound are not widely available, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. Such an approach is crucial in modern drug discovery and development, where the early-stage characterization of novel chemical entities is paramount.

The structural formula of this compound is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .[1] Its architecture, featuring a seven-membered oxepane ring with a ketone at the 7-position and a carboxylic acid at the 4-position, presents a unique spectroscopic fingerprint. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the expected signals and outlining the experimental protocols for their acquisition.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Figure 1: Structure of this compound.

The key functional groups that will dominate the spectroscopic characterization are the carboxylic acid (-COOH) and the ketone (C=O) within the seven-membered lactone-like ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern).

Expected ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
10.0 - 13.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace amounts of water, leading to a broad signal.[2][3]
4.0 - 4.5Multiplet2H-CH₂-O-Protons on the carbon adjacent to the ring oxygen are deshielded by its electronegativity.
2.5 - 3.0Multiplet1H-CH(COOH)-The proton on the carbon bearing the carboxylic acid is deshielded by the electron-withdrawing nature of the carboxyl group.
2.2 - 2.8Multiplet4H-CH₂-C=O and -CH₂-CH(COOH)-Protons alpha to the carbonyl group and adjacent to the carboxyl-substituted carbon are in a similar chemical shift region.
1.8 - 2.2Multiplet2H-CH₂-The remaining methylene protons in the ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the carboxylic acid proton, causing its signal to disappear, which can be a useful diagnostic tool.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

cluster_0 ¹H NMR Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E

Figure 2: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
170 - 185-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[4][5]
200 - 215-C=O (ketone)Ketone carbonyl carbons typically appear at very high chemical shifts.
65 - 75-CH₂-O-The carbon atom bonded to the ring oxygen is deshielded.
40 - 50-CH(COOH)-The carbon bearing the carboxylic acid group.
30 - 45-CH₂-The remaining methylene carbons in the ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups based on their vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupCharacteristics
2500 - 3300O-H stretchCarboxylic AcidA very broad and strong absorption band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2][4][6]
1700 - 1725C=O stretchCarboxylic AcidA strong, sharp absorption.[7][8]
1680 - 1700C=O stretchKetone (in a seven-membered ring)Strong and sharp. Ring strain can influence the exact position.
1210 - 1320C-O stretchCarboxylic AcidA medium to strong absorption.[6]
1050 - 1150C-O stretchEther (in the oxepane ring)A characteristic absorption for the C-O single bond.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film (if it is a liquid), a KBr pellet (for a solid), or in a solution using an appropriate solvent that does not have interfering absorptions in the regions of interest.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum (of the empty sample holder or pure solvent) is first recorded. Then, the spectrum of the sample is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 158) may be observed, although it might be weak for carboxylic acids.[9]

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 140 [M-18] due to the loss of a water molecule.

    • Loss of -OH: A peak at m/z = 141 [M-17] from the cleavage of the hydroxyl group.[10]

    • Loss of -COOH: A peak at m/z = 113 [M-45] due to the loss of the entire carboxylic acid group.

    • McLafferty Rearrangement: If sterically feasible, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to specific fragment ions.[9]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

cluster_1 Mass Spectrometry Analysis Mol This compound Ion Ionization (e.g., EI, ESI) Mol->Ion Frag Fragmentation Ion->Frag Sep Mass Analysis (m/z) Frag->Sep Det Detection Sep->Det

Figure 3: Mass Spectrometry Workflow.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a comprehensive overview of the expected spectroscopic data based on the molecule's unique structural features. By understanding the principles behind these analytical methods and following robust experimental protocols, researchers can confidently identify and characterize this and other novel chemical entities, accelerating the pace of drug discovery and chemical research.

References

Methodological & Application

Synthesis of 7-Oxooxepane-4-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxepanone Scaffold

The 7-oxooxepane (or ε-caprolactone) ring system is a privileged scaffold in medicinal chemistry and materials science. Its inherent conformational flexibility and the presence of a synthetically versatile lactone functionality make it an attractive building block for the synthesis of complex molecular architectures. Specifically, the introduction of a carboxylic acid moiety at the 4-position, as in 7-oxooxepane-4-carboxylic acid, provides a crucial handle for further derivatization, enabling its use in the development of novel therapeutics and functional polymers. This guide provides a comprehensive overview of a plausible and robust synthetic route to this valuable compound, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: A Multi-step Approach to a Functionalized Oxepanone

Given that a direct, one-pot synthesis of this compound from simple starting materials is not well-established, a multi-step approach is proposed. This strategy leverages a series of well-understood and reliable organic transformations to construct the target molecule in a logical and efficient manner. The chosen pathway begins with the formation of a cyclohexanone ring, followed by the introduction of the carboxylic acid precursor, subsequent ring expansion to the oxepanone, and final hydrolysis to the desired product.

The overall synthetic workflow is depicted below:

Synthetic_Pathway A Diethyl pimelate B Ethyl 2-oxocyclohexane-1-carboxylate A->B  Dieckmann Condensation   C Cyclohexanone B->C  Hydrolysis & Decarboxylation   D 4-Cyanocyclohexanone C->D  Cyanation   E 7-Oxooxepane-4-carbonitrile D->E  Baeyer-Villiger Oxidation   F This compound E->F  Nitrile Hydrolysis  

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclohexanone from Diethyl Pimelate

The initial step involves the formation of a six-membered ring through a Dieckmann condensation of diethyl pimelate, followed by hydrolysis and decarboxylation of the resulting β-keto ester.[1][2][3] The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.

Protocol 1: Dieckmann Condensation and Decarboxylation

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol (150 mL).

  • Addition of Diester: To the stirred solution, add diethyl pimelate (1.0 equivalent) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux for 4 hours. The formation of the sodium salt of the β-keto ester may result in a thick precipitate.

  • Work-up (Hydrolysis and Decarboxylation):

    • Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid (3 equivalents) with cooling in an ice bath.

    • Heat the acidic mixture to reflux for 6-8 hours to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.[4][5]

    • Monitor the reaction by TLC until the disappearance of the intermediate.

  • Extraction: Cool the mixture, and extract with diethyl ether (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclohexanone can be purified by distillation.

Reagent/SolventMolar Ratio (to Diethyl Pimelate)Key Parameters
Diethyl pimelate1.0Starting material
Sodium ethoxide1.1Base for condensation
Anhydrous Ethanol-Solvent
Conc. HCl3.0For hydrolysis and decarboxylation
Diethyl ether-Extraction solvent
Step 2: Synthesis of 4-Cyanocyclohexanone

This step introduces the precursor to the carboxylic acid group at the 4-position of the cyclohexanone ring. A common method to achieve this is through the formation of a cyanohydrin, followed by subsequent transformations.[6][7]

Protocol 2: Synthesis of 4-Cyanocyclohexanone

Note: This transformation may involve multiple steps and the use of highly toxic reagents like hydrogen cyanide. Appropriate safety precautions must be taken. The following is a generalized approach.

  • Cyanohydrin Formation: To a solution of cyclohexanone (1.0 equivalent) in a suitable solvent, add a source of cyanide (e.g., KCN or TMSCN) and a catalytic amount of a weak base or acid, depending on the cyanide source.[6] The reaction is typically carried out at low temperatures.

  • Subsequent Transformations: The resulting cyanohydrin can be converted to 4-cyanocyclohexanone through a series of reactions that may include protection of the hydroxyl group, dehydration, and re-introduction of the ketone. A more direct synthesis of 4-substituted cyclohexanones is often preferred if available from commercial sources or through alternative synthetic routes.[8][9]

Step 3: Baeyer-Villiger Oxidation of 4-Cyanocyclohexanone

The key ring-expansion step is achieved through a Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone.[10][11] meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[12][13]

Mechanism of the Baeyer-Villiger Oxidation

Baeyer_Villiger_Mechanism cluster_0 Criegee Intermediate Formation cluster_1 Rearrangement and Lactone Formation A 4-Cyanocyclohexanone B Protonated Ketone A->B + H+ D Criegee Intermediate B->D + m-CPBA C m-CPBA C->D E Rearrangement (Rate-determining) D->E F Protonated Lactone E->F - m-CBA G 7-Oxooxepane-4-carbonitrile F->G - H+

Caption: Mechanism of the Baeyer-Villiger oxidation.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For substituted cyclohexanones, the more substituted α-carbon generally migrates preferentially.[14][15] In the case of 4-cyanocyclohexanone, both α-carbons are secondary, and the electronic effect of the distant cyano group is expected to have a minimal impact on the regioselectivity, likely leading to a mixture of regioisomers. Careful purification will be necessary to isolate the desired 7-oxooxepane-4-carbonitrile.

Protocol 3: Baeyer-Villiger Oxidation

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-cyanocyclohexanone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath and add m-CPBA (1.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired lactone.

Reagent/SolventMolar Ratio (to Ketone)Key Parameters
4-Cyanocyclohexanone1.0Substrate
m-CPBA1.2Oxidizing agent
Dichloromethane-Solvent
Sodium thiosulfate-Quenching agent
Sodium bicarbonate-Neutralization
Step 4: Hydrolysis of 7-Oxooxepane-4-carbonitrile

The final step is the hydrolysis of the nitrile functionality to the carboxylic acid. This can be achieved under either acidic or basic conditions.[16][17] Care must be taken as the lactone ring can also be susceptible to hydrolysis, especially under harsh conditions.[18]

Protocol 4: Nitrile Hydrolysis

  • Acidic Hydrolysis:

    • Dissolve 7-oxooxepane-4-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for several hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Purification: The final product, this compound, can be purified by recrystallization.

Conclusion and Outlook

The synthetic route detailed herein provides a robust and logical pathway for the preparation of this compound. Each step is based on well-established and reliable chemical transformations, offering a high degree of confidence in its successful implementation. The modularity of this synthesis also allows for the potential introduction of diverse functionalities at various stages, paving the way for the creation of a library of novel oxepanone derivatives for applications in drug discovery and materials science. As with any multi-step synthesis, careful optimization of reaction conditions and purification procedures at each stage will be crucial for achieving high overall yields and purity of the final product.

References

experimental protocol for using 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of 7-Oxooxepane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound is a bifunctional organic molecule featuring a seven-membered oxepane ring, a ketone, and a carboxylic acid. This unique combination of a β-keto lactone system and a carboxylic acid moiety makes it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry. The oxepane scaffold is of significant interest in drug design as its non-aromatic, sp³-rich, and three-dimensional structure can lead to improved physicochemical properties and novel biological activities.[1][2] The carboxylic acid group provides a crucial synthetic handle for elaboration into a wide array of derivatives, such as esters and amides, which are fundamental transformations in the development of new therapeutic agents.[3][4]

This guide serves as a comprehensive technical resource, providing detailed protocols for the purification, derivatization, and characterization of this compound, grounded in established chemical principles.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 485817-06-9[5]
Molecular Formula C₇H₁₀O₄[5]
Molecular Weight 158.15 g/mol [2][5]
Appearance White to off-white solid (typical for similar compounds)N/A
Purity Commercially available at ≥95%[5]
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF) and aqueous base. Limited solubility in water and nonpolar solvents (e.g., hexanes).[6][7]
Storage Store in a cool, dry, well-ventilated place away from strong oxidizing agents and strong bases. Keep container tightly sealed.[8]
Safety and Handling Precautions

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the general guidelines for handling carboxylic acids and keto esters should be applied.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles.[8][11]

  • Engineering Controls: Handle the compound in a well-ventilated laboratory fume hood to minimize inhalation of dust or vapors.[10]

  • Handling: Avoid direct contact with skin and eyes. Prevent dust formation during weighing and transfer. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

Core Concepts: Understanding the Reactivity

The synthetic utility of this compound stems from its two distinct reactive centers: the carboxylic acid and the β-keto lactone .

  • Carboxylic Acid Reactivity: The -COOH group is a classic functional group that can undergo a range of transformations. It can be deprotonated to form a carboxylate salt, esterified with alcohols, or coupled with amines to form amides.[12][13]

  • β-Keto Lactone Reactivity: This system contains multiple reactive sites. The ketone can react with nucleophiles. The lactone (a cyclic ester) can be hydrolyzed, leading to ring-opening. Critically, the methylene protons (C5) alpha to both carbonyl groups are acidic and can be removed by a suitable base to form a nucleophilic enolate, which can then be used for carbon-carbon bond-forming reactions.[14][15]

Reactivity_Map cluster_molecule cluster_reactions Potential Reaction Sites mol This compound acid Carboxylic Acid (-COOH) mol->acid Esterification Amidation Salt Formation enolate α-Protons (Enolate Formation) mol->enolate Alkylation Acylation ketone Ketone Carbonyl (C=O) mol->ketone Reduction Nucleophilic Addition lactone Lactone/Ester (Ring Opening) mol->lactone Hydrolysis

Caption: Key reactive sites of this compound.

Experimental Protocols: A Practical Guide

The following protocols are detailed, step-by-step methodologies for common and essential transformations involving this compound. These are based on well-established, standard procedures in organic synthesis.

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[16][17]

Objective: To purify the title compound from non-acidic organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude compound in a suitable organic solvent (e.g., 50 mL of diethyl ether for 1 g of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt is now in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous extracts.

  • Wash: Wash the combined aqueous layers with a small portion of diethyl ether to remove any remaining neutral impurities. Discard this ether wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl dropwise while stirring until the pH is ~2. The protonated carboxylic acid will precipitate or form an oily layer.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified solid.

Purification_Workflow start Crude Compound in Organic Solvent extract_base Extract with aq. NaHCO₃ start->extract_base separate1 Separate Layers extract_base->separate1 aqueous_layer Aqueous Layer (Contains Carboxylate Salt) separate1->aqueous_layer Product organic_layer Organic Layer (Neutral Impurities) separate1->organic_layer Impurities acidify Acidify Aqueous Layer with HCl (pH ~2) aqueous_layer->acidify extract_organic Extract with Organic Solvent acidify->extract_organic separate2 Separate Layers extract_organic->separate2 organic_product Organic Layer (Contains Pure Acid) separate2->organic_product Product dry_concentrate Dry (MgSO₄) & Concentrate organic_product->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for the acid-base extraction purification.

Protocol 2: Fischer Esterification to Methyl 7-Oxooxepane-4-carboxylate

This classic method converts the carboxylic acid to its corresponding methyl ester, a common step for protecting the acid or altering the molecule's polarity and reactivity.[12]

Objective: To synthesize the methyl ester derivative.

Materials:

  • Purified this compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous MgSO₄

  • Round-bottom flask, condenser, heating mantle

  • TLC plates and chamber

Procedure:

  • Setup: To a flame-dried round-bottom flask, add this compound (e.g., 1.0 mmol).

  • Reagents: Add anhydrous methanol (10-20 mL) to dissolve the acid. Carefully add 2-3 drops of concentrated H₂SO₄ as a catalyst.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete in 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Slowly add saturated NaHCO₃ solution to neutralize the acid catalyst until effervescence ceases.

  • Extraction: Remove most of the methanol on a rotary evaporator. Add water and extract the aqueous phase three times with ethyl acetate.

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by flash column chromatography on silica gel if necessary.

Protocol 3: Amide Bond Formation with Benzylamine

This protocol uses a standard peptide coupling agent to form an amide bond, a reaction of paramount importance in drug discovery.[13]

Objective: To synthesize N-benzyl-7-oxooxepane-4-carboxamide.

Materials:

  • Purified this compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DCM (10 mL).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 mmol) to the solution and continue stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting acid is consumed (typically 6-24 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the solution sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect to see a broad singlet for the carboxylic acid proton (>10 ppm), and distinct multiplets for the methylene protons of the oxepane ring.

    • ¹³C NMR: Expect signals for the two carbonyl carbons (ketone and acid/ester/amide) in the range of 170-210 ppm, and signals for the aliphatic carbons of the ring.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • A broad absorption band from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption for the ketone C=O stretch (~1710-1730 cm⁻¹).

    • A sharp, strong absorption for the acid C=O stretch (~1700-1720 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight should be observed (e.g., [M+H]⁺ or [M-H]⁻ in ESI-MS).

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategic tool for molecular design.

  • Scaffold for Library Synthesis: The dual functionality allows for diverse modifications. The carboxylic acid can be converted into a library of amides or esters, while the keto-lactone can undergo further reactions, creating a wide range of structurally distinct molecules for biological screening.

  • Introduction of 3D Character: In an era where many drug candidates are "flat" aromatic compounds, incorporating sp³-rich scaffolds like oxepane can improve solubility, reduce metabolic liability, and provide better conformational pre-organization for binding to protein targets.[1]

  • Prodrug Strategies: The carboxylic acid group, while often essential for activity, can hinder cell membrane permeability. Converting it to an ester (as in Protocol 2) is a common prodrug strategy, where the ester is cleaved by enzymes in the body to release the active carboxylic acid.[3]

Synthetic_Utility cluster_derivatives Derivative Synthesis cluster_modifications Scaffold Modification start 7-Oxooxepane-4- carboxylic acid ester Ester Library (Prodrugs) start->ester Protocol 2 amide Amide Library (SAR Exploration) start->amide Protocol 3 enolate_chem C5-Alkylation via Enolate Chemistry start->enolate_chem ring_open Lactone Ring Opening start->ring_open end_node Diverse Chemical Library for Drug Discovery ester->end_node amide->end_node enolate_chem->end_node ring_open->end_node

Caption: Synthetic utility in building diverse molecular libraries.

References

The Oxepanone Scaffold: Application Notes for 7-Oxooxepane-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The seven-membered oxepane ring is a recurring motif in a variety of biologically active natural products, exhibiting a range of activities including anticancer, antibacterial, and antifungal properties. The inherent conformational flexibility of the oxepane ring provides a unique three-dimensional scaffold for the presentation of pharmacophoric elements. Within this class of molecules, 7-Oxooxepane-4-carboxylic acid presents itself as a particularly intriguing, yet underexplored, building block for medicinal chemistry campaigns. Its bifunctional nature, possessing both a ketone and a carboxylic acid, offers multiple points for chemical elaboration and interaction with biological targets.

This guide provides a comprehensive overview of the potential applications of this compound in drug discovery. Due to the limited volume of published research specifically on this molecule, this document leverages established principles of medicinal chemistry and data from structurally related compounds to propose scientifically grounded hypotheses for its utility. We will explore plausible synthetic strategies, potential therapeutic applications based on isosteric relationships and known pharmacophores, and provide detailed protocols for the derivatization and evaluation of this promising scaffold.

Synthetic Strategies: Accessing the this compound Core

The synthesis of seven-membered rings can be challenging due to unfavorable entropic and enthalpic factors. However, several established methodologies for the formation of cyclic ketones can be adapted for the synthesis of the this compound core. One of the most prominent and adaptable methods is the Dieckmann condensation.[1][2][3][4]

Hypothetical Synthetic Protocol via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[1][2][3][4] A plausible retrosynthetic analysis for this compound is outlined below.

G Target This compound Intermediate1 Ethyl 7-oxooxepane-4-carboxylate (β-keto ester) Target->Intermediate1 Hydrolysis & Decarboxylation StartingMaterial Diethyl 3,3'-(oxydi-2,1-ethanediyl)dipropanoate Intermediate1->StartingMaterial Dieckmann Condensation

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Protocol:

  • Synthesis of the Diester Precursor: The synthesis would commence with the preparation of a suitable acyclic diester. For instance, diethyl 3,3'-(oxydi-2,1-ethanediyl)dipropanoate could serve as a viable starting material.

  • Dieckmann Condensation:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at reflux, add a solution of diethyl 3,3'-(oxydi-2,1-ethanediyl)dipropanoate (1.0 equivalent) in anhydrous ethanol dropwise over 1 hour.

    • Maintain the reaction at reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 7-oxooxepane-4-carboxylate.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude β-keto ester in a 1:1 mixture of ethanol and 1 M aqueous sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to 0°C and acidify to pH 2-3 with 1 M hydrochloric acid.

    • Gently heat the acidic solution to 50-60°C to facilitate decarboxylation, monitoring for the cessation of carbon dioxide evolution.

    • Cool the solution and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The structural features of this compound make it a versatile starting point for the synthesis of a wide array of potential therapeutic agents. The ketone can be functionalized through various reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or serving as a key acidic pharmacophore.

Potential as a Bioisostere and Scaffold

In medicinal chemistry, the concept of bioisosterism is crucial for lead optimization. The this compound scaffold can be envisioned as a bioisostere for other cyclic structures or as a core to which various pharmacophoric groups can be appended.

Structural Feature Potential Therapeutic Application Area Rationale / Key Interactions
Carboxylic Acid Anti-inflammatory (e.g., NSAID-like)The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs, where it often interacts with key residues in the active site of cyclooxygenase (COX) enzymes.
Ketone Antiviral, AnticancerCyclic ketones are present in numerous natural products with potent biological activities. The ketone can act as a hydrogen bond acceptor or be a site for further functionalization to improve target engagement.
Oxepane Ring CNS-active agentsThe oxepane ring introduces a degree of conformational flexibility and polarity that can be advantageous for crossing the blood-brain barrier and interacting with CNS targets.
β-Keto Acid Moiety Enzyme Inhibition (e.g., integrase, metalloenzymes)The β-keto acid functionality is a known chelator of metal ions and can be a key pharmacophore for inhibiting metalloenzymes, such as HIV integrase.[5]
Proposed Derivatization Strategies for Library Synthesis

To explore the therapeutic potential of the this compound scaffold, a focused library of derivatives can be synthesized. The following workflow outlines key derivatization strategies.

G Scaffold This compound Amide Amide Library (Coupling with diverse amines) Scaffold->Amide Amide Coupling (EDC, HOBt) Ester Ester Library (Esterification with diverse alcohols) Scaffold->Ester Esterification (Fischer, DCC) Ketone_Reduction Hydroxy-acid Derivatives (Reduction of ketone) Scaffold->Ketone_Reduction Reduction (NaBH4) Ketone_Alkylation α-Substituted Derivatives (Alkylation at C6 or C8) Scaffold->Ketone_Alkylation Alkylation (LDA, R-X) Heterocycle Fused Heterocycles (Condensation reactions) Scaffold->Heterocycle Condensation (e.g., with hydrazines)

Caption: Derivatization strategies for this compound.

Protocol for Amide Library Synthesis:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amide Coupling:

    • To the activated ester solution, add a solution of the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography to yield the desired product.

Hypothetical Biological Evaluation

Given the structural motifs present in this compound, a primary screening cascade could focus on targets where cyclic ketones and carboxylic acids are known to be important for activity.

Primary Screening Targets:
  • Cyclooxygenase (COX-1 and COX-2) Assays: To evaluate potential anti-inflammatory activity.

  • HIV Integrase Inhibition Assays: To explore the potential of the β-keto acid moiety for antiviral applications.

  • A panel of Kinase Assays: The oxepane scaffold could present substituents in a favorable orientation for binding to the ATP-binding pocket of various kinases.

  • Anticancer Cell Line Proliferation Assays: To assess general cytotoxic or cytostatic effects against a panel of human cancer cell lines.

Conclusion and Future Directions

While direct experimental data on the medicinal chemistry applications of this compound is currently lacking in the public domain, its structural features suggest significant potential as a versatile scaffold in drug discovery. The synthetic accessibility via established methods like the Dieckmann condensation, coupled with the numerous possibilities for chemical derivatization, makes it an attractive starting point for the generation of novel chemical entities.

Future research should focus on the systematic synthesis and biological evaluation of derivative libraries to validate the hypothetical applications outlined in this guide. The exploration of its conformational landscape and its use in fragment-based drug discovery campaigns could further unlock the therapeutic potential of this intriguing oxepanone.

References

The Enigmatic Building Block: 7-Oxooxepane-4-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Promising Scaffold

7-Oxooxepane-4-carboxylic acid is a bifunctional molecule that presents a compelling scaffold for organic synthesis and drug discovery. Its structure, featuring a seven-membered lactone (oxepanone) ring and a carboxylic acid moiety, offers two distinct points for chemical modification. The lactone provides a handle for ring-opening reactions to generate linear chains with defined stereocenters, while the carboxylic acid is a versatile functional group for amide bond formation, esterification, and other transformations.[1][2] This unique combination within a conformationally flexible seven-membered ring system makes it an attractive starting material for the synthesis of complex molecular architectures, including macrocycles and spirocyclic systems, which are of significant interest in medicinal chemistry.[3][4]

While specific, in-depth studies on this compound as a widely used building block are still emerging in mainstream chemical literature, its potential can be inferred from the well-established reactivity of its constituent functional groups. This guide will provide an overview of its properties, potential synthetic routes, and detailed protocols for its application in key synthetic transformations, drawing upon the fundamental principles of organic chemistry and the known reactivity of similar structures.

Physicochemical Properties and Spectroscopic Data

The properties of this compound are dictated by the presence of both the lactone and carboxylic acid functional groups.

PropertyValue
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol
AppearanceWhite to off-white solid (predicted)
SolubilitySoluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF)

Spectroscopic Characterization:

Definitive spectroscopic data for this specific molecule is not widely published. However, based on the functional groups present, the following characteristic signals can be predicted:

  • ¹H NMR: The proton of the carboxylic acid would appear as a broad singlet in the downfield region (10-12 ppm).[5] The protons on the carbon adjacent to the carboxylic acid and the protons alpha to the carbonyl of the lactone would also exhibit characteristic shifts.

  • ¹³C NMR: Two distinct carbonyl signals would be expected, one for the lactone (around 170-180 ppm) and one for the carboxylic acid (around 175-185 ppm).[5]

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹) and two C=O stretches, one for the lactone (around 1735 cm⁻¹) and one for the carboxylic acid (around 1710 cm⁻¹), would be prominent features.[5][6]

Synthetic Approaches

Synthetic_Pathway Start Commercially Available Precursor Step1 Dieckmann Condensation Start->Step1 Step2 Decarboxylation Step1->Step2 Step3 Reduction Step2->Step3 Step4 Baeyer-Villiger Oxidation Step3->Step4 Final This compound Step4->Final

A potential synthetic pathway.

Applications in Organic Synthesis: Protocols and Mechanistic Insights

The utility of this compound as a building block lies in its ability to undergo a variety of chemical transformations at its two functional handles.

Amide Bond Formation: Accessing Novel Scaffolds

The carboxylic acid moiety is a prime site for the construction of amide bonds, a cornerstone of medicinal chemistry.[7] Direct amidation with an amine can be achieved using a variety of coupling agents.

Protocol: Synthesis of a Representative Amide Derivative

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Mechanistic Rationale: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the stable amide bond.[7]

Amide_Formation Acid This compound Intermediate Activated Ester Intermediate Acid->Intermediate + Coupling Agent Coupling Coupling Agent (e.g., EDC, HOBt) Coupling->Intermediate Amine R-NH₂ Amide Amide Product Amine->Amide Intermediate->Amide + Amine

Generalized amide coupling workflow.

Lactone Ring-Opening: A Gateway to Linear Scaffolds

The oxepanone ring can be opened by nucleophiles, providing access to highly functionalized linear molecules. This strategy is particularly useful for creating precursors to polymers or other complex natural product-like structures.

Protocol: Base-Mediated Hydrolysis of the Lactone

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) (2.2 eq), to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidification and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully acidify with 1M HCl until the pH is acidic. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ring-opened product.

Expert Insight: The choice of nucleophile for the ring-opening reaction can be varied to introduce different functionalities. For example, using an amine would lead to an amino acid derivative, while using an alcohol under acidic conditions would result in an ester.

Future Outlook and Potential in Drug Discovery

The structural motifs accessible from this compound are relevant to modern drug discovery. The oxepane ring is found in a number of biologically active natural products. Furthermore, the ability to generate diverse libraries of compounds through modifications at both the carboxylic acid and lactone functionalities makes this a potentially valuable scaffold for lead optimization campaigns. As synthetic methodologies continue to advance, it is anticipated that building blocks like this compound will play an increasingly important role in the efficient construction of novel molecular entities with therapeutic potential.[8][9]

References

Application Notes & Protocols: Derivatization of 7-Oxooxepane-4-carboxylic acid for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing 7-Oxooxepane-4-carboxylic acid

This compound is a bifunctional heterocyclic compound featuring a seven-membered lactone (cyclic ester) ring and a carboxylic acid moiety.[1] Its structural formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .[1] The oxepane scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional conformation, which can facilitate novel interactions with biological targets.[1]

While the inherent biological activities of the parent molecule are largely unexplored, its structure presents two key features for chemical modification: the lactone and the carboxylic acid. The carboxylic acid group, in particular, serves as an ideal handle for derivatization. Carboxylic acids are ubiquitous in biologically active small molecules; however, their ionizable nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolic clearance.[2][3]

The strategic derivatization of the carboxylic acid functional group is a cornerstone of modern drug discovery.[4][5] By converting it into a library of diverse analogs (e.g., amides, esters), we can systematically modulate key physicochemical properties, including:

  • Lipophilicity and Solubility: Balancing these properties is critical for oral bioavailability and distribution.

  • Hydrogen Bonding Capacity: Altering hydrogen bond donors and acceptors can fine-tune target binding affinity.

  • Metabolic Stability: Masking the carboxylic acid can prevent rapid metabolism.

  • Structure-Activity Relationship (SAR): A diverse library of derivatives allows for the systematic exploration of how structural changes impact biological activity, guiding the design of more potent and selective compounds.

This guide provides a detailed framework and validated protocols for the derivatization of this compound and the subsequent screening of the resulting compound library in relevant bioassays.

Strategic Derivatization Workflows

The primary focus for derivatization is the carboxylic acid group due to the vast commercial availability of reaction partners and the robustness of the required chemical transformations. We will detail two primary, high-yield strategies: amide coupling and esterification.

Strategy A: Amide Library Synthesis

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, with approximately 25% of all commercial pharmaceuticals containing at least one amide group.[6][7] This strategy allows for the coupling of this compound with a virtually unlimited array of primary and secondary amines, enabling extensive SAR exploration.

The core principle involves the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group. This activated intermediate then readily reacts with a nucleophilic amine to form the stable amide bond.[6][8] Carbodiimide-based reagents are a broadly applicable and reliable choice for this activation step.[6][9]

G cluster_0 Amide Synthesis Workflow mol 7-Oxooxepane-4- carboxylic acid activated Activated Ester Intermediate mol->activated Activation reagents EDC, HOBt (Coupling Agents) in Aprotic Solvent (e.g., DCM, DMF) reagents->activated product Amide Derivative Library activated->product Nucleophilic Attack amine Primary or Secondary Amine (R1R2NH) amine->product purify Purification (e.g., Column Chromatography) product->purify bioassay Bioassay Screening purify->bioassay

Caption: General workflow for amide library synthesis.

Strategy B: Ester Library Synthesis

Esterification is another powerful method for modifying the carboxylic acid group. Converting the acid to an ester neutralizes its charge, typically increasing lipophilicity and membrane permeability. Esters can also serve as prodrugs, which are cleaved in vivo by esterase enzymes to release the active carboxylic acid.[10]

The Fischer-Speier esterification is a classic, acid-catalyzed method that is cost-effective for library synthesis.[11] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[12] The reaction is reversible, so using the alcohol as the solvent or removing water as it forms is necessary to drive the reaction to completion.[11]

G cluster_1 Ester Synthesis Workflow (Fischer) mol 7-Oxooxepane-4- carboxylic acid protonated Protonated Carbonyl Intermediate mol->protonated Protonation reagents Excess Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) reagents->protonated product Ester Derivative Library protonated->product Nucleophilic Attack & Dehydration purify Purification (Aqueous Workup, Chromatography) product->purify bioassay Bioassay Screening purify->bioassay

Caption: General workflow for ester library synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general and highly reliable method for coupling this compound with a representative amine, such as benzylamine.

Materials & Equipment:

  • This compound

  • Amine of choice (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (optional, used if amine salt is the starting material)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq, e.g., 158 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per mmol of acid).

  • Reagent Addition: Add HOBt (1.2 eq) and the selected amine (1.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Initiation: Add EDC (1.2 eq) to the mixture portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of the methyl ester derivative, a common first step in modifying a carboxylic acid.

Materials & Equipment:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle, magnetic stirrer, stir bars

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (this acts as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Progress can be monitored via TLC.

  • Workup - Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester is often of high purity, but can be further purified by column chromatography if necessary.

  • Characterization: Confirm the structure and purity using NMR and MS analysis.

| Table 1: Representative Reagents for Derivatization | | :--- | :--- | :--- | :--- | | Reagent Class | Example Name | Molecular Weight ( g/mol ) | Purpose / Notes | | Primary Amine | Benzylamine | 107.15 | Introduces an aromatic moiety. | | Secondary Amine | Morpholine | 87.12 | Introduces a polar, heterocyclic group. | | Amino Acid Ester | Glycine methyl ester HCl | 125.55 | Introduces peptide-like character. Requires base (e.g., DIPEA). | | Primary Alcohol | Ethanol | 46.07 | Creates a simple ethyl ester. | | Secondary Alcohol | Isopropanol | 60.10 | Increases steric bulk near the core. |

Bioassay Screening Protocols

Lactone-containing natural products are known to exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[13][14] The synthesized library should be screened in assays relevant to these activities to establish a preliminary SAR.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity and is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.[14]

Procedure:

  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Protocol 4: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) according to CLSI guidelines.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

| Table 2: Template for Bioassay Data Summary | | :--- | :--- | :--- | :--- | | Compound ID | Structure/Modification | Cytotoxicity IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | | Parent Acid | -COOH | >100 | >128 | | Derivative-001 | -CONH-Benzyl | Experimental Value | Experimental Value | | Derivative-002 | -CO-Morpholine | Experimental Value | Experimental Value | | Derivative-003 | -COOCH₃ | Experimental Value | Experimental Value | | ... | ... | ... | ... |

By systematically synthesizing and screening derivatives of this compound, researchers can efficiently map the SAR of this novel scaffold and identify promising lead compounds for further drug development efforts.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 7-Oxooxepane-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered on the highly reliable Baeyer-Villiger oxidation of a readily available cyclic ketone precursor. This guide offers a detailed examination of the reaction mechanism, process optimization, step-by-step experimental protocols, and purification strategies. The protocols are designed to be self-validating and scalable, addressing the needs of researchers and process chemists. All procedural choices are rationalized to provide a deep understanding of the synthesis, ensuring both safety and reproducibility.

Synthetic Strategy and Mechanistic Insights

The synthesis of 7-membered lactones (oxepanones) from corresponding cyclohexanones is most effectively achieved via the Baeyer-Villiger oxidation.[1][2] This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid or peroxide as the oxidant.[2] Its predictability, high yields, and stereospecificity make it an ideal choice for large-scale production.

The core of our strategy involves a two-step sequence:

  • Baeyer-Villiger Oxidation: Transformation of an accessible 4-substituted cyclohexanone derivative into the corresponding 7-oxooxepane. To prevent undesirable side reactions with the carboxylic acid moiety during oxidation, we will utilize an ester-protected starting material, ethyl 4-oxocyclohexanecarboxylate.

  • Saponification: Hydrolysis of the resulting ethyl 7-oxooxepane-4-carboxylate to yield the final target molecule, this compound.

The mechanism of the Baeyer-Villiger oxidation is a well-established and concerted process. The peroxyacid first protonates the carbonyl oxygen, activating the ketone for nucleophilic attack by the peroxyacid itself. This forms a tetrahedral intermediate, often referred to as the Criegee intermediate. The rate-determining step involves the migration of one of the ketone's alpha-carbons to the adjacent oxygen of the peroxide group, displacing a carboxylate leaving group and forming the lactone.[2] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. This predictable regiochemistry is a key advantage of the reaction.

G cluster_0 Overall Synthetic Route A Ethyl 4-oxocyclohexanecarboxylate (Starting Material) B Ethyl 7-oxooxepane-4-carboxylate (Lactone Intermediate) A->B Step 1: Baeyer-Villiger Oxidation (e.g., m-CPBA) C This compound (Final Product) B->C Step 2: Saponification (e.g., LiOH, H₂O)

Caption: High-level overview of the two-step synthetic pathway.

Process Development and Optimization

For a successful large-scale synthesis, careful selection of reagents and reaction conditions is paramount.

2.1. Choice of Oxidant Several reagents can effect the Baeyer-Villiger oxidation. While classic reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective, their thermal instability and potential for detonation on a large scale necessitate strict safety controls. Alternative, safer, and more environmentally benign options include:

  • Peracetic Acid: A strong oxidant, though it must be handled with care.[3][4]

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄): A stable, inexpensive, and solid oxidant that is considered a "green" alternative, often used in aqueous or biphasic systems.[5][6]

  • Urea-Hydrogen Peroxide (UHP) with an Enzyme Catalyst: Chemo-enzymatic methods, such as using Candida antarctica lipase B (Novozym-435), offer high selectivity under mild, anhydrous conditions, preventing hydrolysis of the product.[7][8]

For this protocol, we will detail the procedure using m-CPBA due to its common use and well-documented reactivity, while strongly advising that a thorough safety review and risk assessment be conducted before scaling.

2.2. Solvent and Temperature Control The Baeyer-Villiger oxidation is typically exothermic. The reaction is commonly performed in chlorinated solvents like dichloromethane (DCM) or chloroform to ensure solubility of the reagents. Temperature control is critical; the reaction is often initiated at 0 °C and allowed to warm slowly to room temperature to maintain a controlled reaction rate and minimize the formation of byproducts.

2.3. Hydrolysis Conditions The final saponification step is a standard ester hydrolysis. Lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (like THF or methanol) is highly effective and generally leads to clean conversion with minimal side reactions. Acidification of the resulting carboxylate salt precipitates the final product.[9]

Detailed Synthesis Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Peroxyacids are strong oxidants and can be shock-sensitive; handle with extreme care.

Protocol 1: Baeyer-Villiger Oxidation of Ethyl 4-oxocyclohexanecarboxylate
Reagent / Material Molecular Weight ( g/mol ) Quantity Molar Equiv.
Ethyl 4-oxocyclohexanecarboxylate170.21100.0 g1.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57 (for 100%)~144.0 g1.1
Dichloromethane (DCM)84.931.5 L-
Saturated Sodium Bicarbonate (NaHCO₃) aq. soln.-As needed-
Saturated Sodium Sulfite (Na₂SO₃) aq. soln.-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add ethyl 4-oxocyclohexanecarboxylate (100.0 g, 0.587 mol).

  • Dissolution: Add dichloromethane (1.5 L) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature between 0-5 °C, add m-CPBA (~144.0 g, ~0.646 mol) portion-wise over 60-90 minutes. Note: This addition is exothermic. Ensure the rate of addition does not cause the internal temperature to exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add saturated aqueous sodium sulfite solution (~500 mL) to quench the excess peroxyacid. Stir vigorously for 30 minutes. Test for peroxides using peroxide test strips to ensure complete quenching.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x 500 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 7-oxooxepane-4-carboxylate as an oil. This crude product is often of sufficient purity for the next step.

Protocol 2: Saponification to this compound
Reagent / Material Molecular Weight ( g/mol ) Quantity Molar Equiv.
Crude Ethyl 7-oxooxepane-4-carboxylate186.22~109.4 g (from Step 1)1.0
Tetrahydrofuran (THF)72.11600 mL-
Water (H₂O)18.02600 mL-
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9627.1 g1.1
Hydrochloric Acid (HCl), 2M aq. soln.-As needed-
Ethyl Acetate (EtOAc)88.11As needed-

Procedure:

  • Setup: Dissolve the crude lactone ester from the previous step in a mixture of THF (600 mL) and water (600 mL) in a 3 L flask with vigorous stirring.

  • Hydrolysis: Add lithium hydroxide monohydrate (27.1 g, 0.646 mol) to the solution. Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the ester by TLC or LC-MS.

  • Solvent Removal: Once hydrolysis is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl solution while stirring to acidify the mixture to a pH of ~2-3. A white precipitate of the product should form.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 100 mL).

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight to yield pure this compound.

Purification and Characterization

For most applications, the product obtained after precipitation and drying is of high purity (>98%). If further purification is required, recrystallization can be performed.

  • Purification: The crude carboxylic acid can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or water. General methods for purifying carboxylic acids often involve an acid-base extraction, where the acid is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.[10][11]

  • Characterization: The final product should be characterized by standard analytical techniques:

    • ¹H NMR: To confirm the proton environment and structure.

    • ¹³C NMR: To confirm the carbon skeleton.

    • IR Spectroscopy: To identify characteristic functional groups, notably the lactone carbonyl (~1735 cm⁻¹) and the carboxylic acid carbonyl (~1710 cm⁻¹) and O-H stretch.

    • Mass Spectrometry: To confirm the molecular weight (158.15 g/mol ).

Parameter Expected Outcome
Overall Yield 75-85% over two steps
Appearance White to off-white crystalline solid
Purity (by HPLC/NMR) >98%
Melting Point To be determined experimentally

Process Workflow and Logic

The following diagram illustrates the complete workflow, including key decision and quality control (QC) points for ensuring a successful large-scale synthesis.

G start_end start_end process process qc qc safety safety A Start: Ethyl 4-oxocyclohexanecarboxylate B Dissolve in DCM Cool to 0 °C A->B C Add m-CPBA (Portion-wise) B->C S1 CAUTION: Exothermic & Peroxide Hazard C->S1 D Monitor Reaction (TLC / LC-MS) C->D QC1 Starting Material Consumed? D->QC1 QC1->D No E Quench with Na₂SO₃ (Verify with test strips) QC1->E Yes F Aqueous Work-up (NaHCO₃ wash) E->F G Concentrate to Crude Lactone Ester F->G H Hydrolysis with LiOH in THF/H₂O G->H QC2 Ester Hydrolysis Complete? H->QC2 QC2->H No I Remove THF QC2->I Yes J Acidify with HCl to pH 2-3 I->J K Filter and Wash Solid J->K L Dry Under Vacuum K->L M Final Product QC (NMR, IR, MS, Purity) L->M N End: Purified This compound M->N

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Reaction of 7-Oxooxepane-4-carboxylic acid with Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Scaffold for Medicinal Chemistry

7-Oxooxepane-4-carboxylic acid is a versatile bifunctional molecule that presents a unique scaffold for the synthesis of novel chemical entities in drug discovery. Its structure, featuring both a lactone (a cyclic ester) and a carboxylic acid, allows for a range of chemical transformations, primarily with amines, to generate diverse molecular architectures.[1] The oxepane core is of significant interest in medicinal chemistry due to its three-dimensional character, which can lead to improved biological activity and pharmacokinetic properties.[1]

This guide provides a comprehensive overview of the reaction of this compound with amines, detailing the underlying chemical principles, step-by-step experimental protocols, and applications in the development of therapeutic agents. As a senior application scientist, the aim is to equip researchers with the knowledge to effectively utilize this scaffold in their synthetic endeavors.

Chemical Principles and Mechanism: A Tale of Two Reactive Sites

The reaction of this compound with amines is characterized by the presence of two electrophilic sites that can be targeted by the nucleophilic amine: the carboxylic acid carbon and the carbonyl carbon of the lactone. The reaction pathway is highly dependent on the chosen conditions, including the nature of the amine, the presence of coupling agents or catalysts, and the temperature.

1. Amide Bond Formation at the Carboxylic Acid:

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3] To facilitate this transformation, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[2][4][5]

Common classes of coupling reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[2][5]

  • Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

The general mechanism for carbodiimide-mediated amide coupling is depicted below:

Amide Bond Formation Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid This compound O_Acyl_Isourea O-Acyl-Isourea Intermediate (Activated Ester) Carboxylic_Acid->O_Acyl_Isourea + EDC EDC EDC Tetrahedral_Intermediate Tetrahedral Intermediate O_Acyl_Isourea->Tetrahedral_Intermediate + Amine Amine Primary or Secondary Amine Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product DCU Dicyclohexylurea (byproduct) Tetrahedral_Intermediate->DCU caption Fig 1: Mechanism of EDC-mediated amide bond formation.

2. Ring-Opening Aminolysis of the Lactone:

The lactone moiety, being a cyclic ester, can undergo nucleophilic attack by an amine, leading to the opening of the seven-membered ring to form a hydroxy amide. This reaction, known as aminolysis, can be promoted under various conditions.[6]

  • Thermal Conditions: Heating a mixture of the lactone and an amine can directly lead to ring opening, although this often requires high temperatures and an excess of the amine.[7]

  • Lewis Acid Catalysis: Lewis acids, such as Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), can activate the lactone carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine under milder conditions.[6]

  • Carboxylic Acid Promotion: Interestingly, carboxylic acids themselves can promote the aminolysis of lactones.[8][9][10][11][12] This is a reversible process where the carboxylic acid is thought to mediate a key proton-transfer step.[8][9][10][11]

The general mechanism for the ring-opening aminolysis is as follows:

Lactone Ring-Opening Mechanism Lactone This compound (Lactone moiety) Tetrahedral_Intermediate Tetrahedral Intermediate Lactone->Tetrahedral_Intermediate + Amine Amine Amine (R-NH2) Hydroxy_Amide Ring-Opened Hydroxy Amide Tetrahedral_Intermediate->Hydroxy_Amide Proton Transfer & Ring Opening caption Fig 2: General mechanism of lactone aminolysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective reaction at either the carboxylic acid or the lactone functionality of this compound.

Protocol 1: Selective Amide Bond Formation at the Carboxylic Acid

This protocol utilizes EDC as a coupling agent to selectively form an amide at the carboxylic acid position while preserving the lactone ring.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using an amine salt)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM or DMF.

  • Activation: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.[2] Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Amide Formation Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve activate Add EDC and NHS (Stir 30-60 min) dissolve->activate add_amine Add Amine (and base if needed) activate->add_amine react Stir at RT for 2-12h (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Purify by Column Chromatography workup->purify end End purify->end caption Fig 3: Experimental workflow for selective amide formation.

Protocol 2: Lactone Ring-Opening Aminolysis

This protocol describes the ring-opening of the lactone with an amine, promoted by a carboxylic acid catalyst or thermal conditions.

Materials:

  • This compound

  • Amine (primary)

  • 2-Ethylhexanoic acid (optional, as a catalyst)[11]

  • Toluene or another high-boiling point solvent

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the amine (1.5-2.0 eq).

  • Catalyst Addition (Optional): For a catalyzed reaction, add 2-ethylhexanoic acid (0.1-1.0 eq).[11]

  • Reaction Conditions: Heat the mixture in a suitable solvent like toluene to reflux (or neat at 120°C) for several hours to overnight.[11] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid and the catalyst, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the ring-opened hydroxy amide.

Applications in Drug Discovery

The derivatives of this compound are valuable in the synthesis of compounds with potential therapeutic applications. The ability to selectively functionalize either the carboxylic acid or the lactone allows for the creation of diverse chemical libraries for screening.

Compound ClassTherapeutic Target (Potential)Rationale
Oxepane-carboxamides GPCRs, Kinases, ProteasesThe amide bond is a common feature in many bioactive molecules, and the oxepane scaffold can provide a unique 3D conformation for optimal binding.[13]
Hydroxy Amides (from ring-opening) Protease inhibitors, Enzyme inhibitorsThe hydroxy amide functionality can act as a transition-state mimic or a key hydrogen-bonding motif in enzyme active sites.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in amide coupling Incomplete activation of the carboxylic acid; Sterically hindered amine.Increase the amount of coupling reagent; Add HOBt or NHS to the reaction; Increase reaction time and/or temperature.[14]
No reaction in lactone ring-opening Insufficient temperature; Unreactive amine.Increase the reaction temperature; Use a more nucleophilic amine; Add a Lewis acid catalyst like LiNTf₂.[6]
Formation of a mixture of products Both carboxylic acid and lactone are reacting.For selective amide formation, use mild coupling conditions at room temperature. For selective ring-opening, use thermal conditions without a coupling agent.
Difficulty in purification Byproducts from the coupling reagent (e.g., DCU).If using DCC, the DCU byproduct is poorly soluble in many organic solvents and can be removed by filtration. Using water-soluble EDC simplifies the work-up.[2]

References

Protocol for the Purification of 7-Oxooxepane-4-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxooxepane-4-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a seven-membered lactone (oxepane) ring and a carboxylic acid moiety, presents unique opportunities for derivatization and incorporation into more complex molecular scaffolds. The purity of this compound is paramount for its successful application in synthesis and biological screening, as impurities can lead to ambiguous results and side reactions.

This application note provides a detailed protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to provide not only a step-by-step guide but also the scientific rationale behind each procedural choice, ensuring both technical accuracy and practical utility. We will explore a multi-pronged approach, including liquid-liquid extraction for initial cleanup, followed by two alternative high-purity methods: crystallization and column chromatography.

Physicochemical Properties and Strategic Considerations

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. While experimental data for this compound is not extensively documented, we can infer key characteristics based on its structural components.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₇H₁₀O₄-
Molecular Weight 158.15 g/mol [1]Influences diffusion rates in chromatography.
pKa ~4-5 (Estimated)Crucial for pH-dependent liquid-liquid extraction. The carboxylic acid will be deprotonated and water-soluble at pH > 6 and protonated and organic-soluble at pH < 3.
Solubility Expected to be soluble in polar organic solvents (e.g., ethyl acetate, acetone, methanol, ethanol) and sparingly soluble in nonpolar solvents (e.g., hexane).[2][3] Solubility in water is likely moderate and pH-dependent.[4]Guides solvent selection for extraction, crystallization, and chromatography.
Stability The lactone ring may be susceptible to hydrolysis under strongly basic conditions (pH > 10) or prolonged exposure to strong acids.[5]Purification steps should ideally be conducted under neutral or mildly acidic conditions.

Purification Workflow Overview

The purification of this compound can be approached in a sequential manner to effectively remove different types of impurities. An initial extractive workup is highly recommended to separate the acidic product from neutral and basic impurities. This is followed by a high-resolution technique, either crystallization or chromatography, to achieve high purity.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (pH-dependent) Crude->LLE Initial Cleanup Crystallization Crystallization LLE->Crystallization High Purity (Option 1) Chromatography Column Chromatography LLE->Chromatography High Purity (Option 2) Pure Pure this compound Crystallization->Pure Chromatography->Pure

Caption: Purification workflow for this compound.

Part 1: Initial Purification by Liquid-Liquid Extraction

This initial step leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Rationale

The pKa of a carboxylic acid is typically in the range of 4-5. By adjusting the pH of the aqueous phase, we can control the ionization state of this compound.

  • In a basic aqueous solution (pH > 7) , the carboxylic acid is deprotonated to form a carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities will remain in the organic phase.[6]

  • In an acidic aqueous solution (pH < 3) , the carboxylate is protonated back to the neutral carboxylic acid, which is more soluble in an organic solvent.[6]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. The aqueous layer should be basic (test with pH paper). This will extract the desired product into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer to ensure complete transfer of the product.

  • Separation of Layers: Separate the aqueous layer containing the sodium salt of the product. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath to minimize any potential hydrolysis of the lactone and to decrease the solubility of the product upon neutralization. Slowly add a 1M hydrochloric acid (HCl) solution while stirring until the pH of the solution is acidic (pH ~2-3). This will precipitate the purified this compound if it is a solid at this temperature and concentration, or prepare it for extraction.

  • Product Extraction: Extract the acidified aqueous layer with a fresh portion of ethyl acetate or dichloromethane. The protonated carboxylic acid will move back into the organic layer. Repeat the extraction three times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.

Part 2: High-Purity Purification Methods

Following the initial extraction, either crystallization or column chromatography can be employed to achieve high purity. The choice between these methods will depend on the nature of the remaining impurities and the quantity of material.

Method A: Purification by Crystallization

Crystallization is an effective method for purifying solid compounds, assuming a suitable solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

The principle of crystallization relies on the differential solubility of the desired compound and its impurities in a given solvent system. As a saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.

  • Solvent Screening: Test the solubility of a small amount of the partially purified product in various solvents (e.g., ethyl acetate, acetone, isopropanol, toluene, and mixtures with a non-solvent like hexane or heptane) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent/anti-solvent system, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent".

  • Dissolution: In a flask, dissolve the partially purified this compound in a minimal amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the crystals can be assessed by melting point analysis (if a reference value is known) and spectroscopic methods (NMR, IR).

Method B: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar, acidic compound like this compound, reversed-phase or ion-exchange chromatography are suitable options.

  • Reversed-Phase Chromatography: The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). More polar compounds elute earlier. The retention of carboxylic acids on a reversed-phase column is pH-dependent. By adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase, the ionization of the carboxylic acid is suppressed, increasing its hydrophobicity and retention time, which often leads to better separation.[7][8]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Anion-exchange chromatography, using a positively charged stationary phase, can be used to purify carboxylic acids. The negatively charged carboxylate (at a pH above its pKa) will bind to the column and can be eluted by changing the pH or increasing the ionic strength of the mobile phase.[5][9][10]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid. The formic acid ensures the carboxylic acid remains protonated.

  • Sample Preparation: Dissolve the partially purified product in a small amount of the mobile phase.

  • Packing and Elution: Pack a column with the C18 silica gel. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Load the sample onto the column and elute with a gradually increasing gradient of the organic solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Elution profile in reversed-phase chromatography.

Conclusion

The purification of this compound requires a systematic approach that takes into account its bifunctional nature. A preliminary liquid-liquid extraction based on pH manipulation is a robust method for initial cleanup. For achieving high purity, crystallization is a cost-effective and scalable option if a suitable solvent system is identified. Alternatively, reversed-phase column chromatography offers high resolution and is particularly useful for removing closely related impurities. The choice of the final purification step will depend on the specific impurity profile of the crude material and the desired final purity. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently obtain high-purity this compound for their research and development endeavors.

References

Catalytic Strategies for the Synthesis of 7-Oxooxepane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

7-Oxooxepane-4-carboxylic acid is a substituted ε-caprolactone derivative with significant potential as a versatile building block in the synthesis of pharmaceuticals and advanced polymers. Its synthesis presents a challenge in controlling regioselectivity during ring expansion. This guide provides a detailed examination of the primary catalytic methods for its synthesis, focusing on the Baeyer-Villiger Oxidation (BVO) of 4-carboxycyclohexanone. We present two distinct and powerful catalytic approaches: a chemo-catalytic method employing a Lewis acid with a green oxidant, and a biocatalytic method using a Baeyer-Villiger Monooxygenase (BVMO). This document offers in-depth mechanistic insights, comparative analysis, and step-by-step laboratory protocols designed for researchers in organic synthesis, biocatalysis, and drug development.

Introduction

Lactones, or cyclic esters, are prevalent structural motifs found in a wide array of natural products, active pharmaceutical ingredients, and monomers for biodegradable polymers.[1] The seven-membered oxepane ring, in particular, is a key scaffold in various biologically active molecules. The target molecule, this compound, combines this lactone core with a carboxylic acid functionality, making it an attractive intermediate for further chemical elaboration.

The most logical and efficient retrosynthetic approach to this oxepanone structure is the Baeyer-Villiger Oxidation (BVO). This reaction facilitates the insertion of an oxygen atom adjacent to a carbonyl group within a cyclic ketone, thereby expanding the ring.[2] The key precursor for this transformation is the readily accessible 4-carboxycyclohexanone.

However, the oxidation of this unsymmetrical ketone can lead to two possible regioisomeric lactone products. Therefore, the choice of catalyst is paramount to ensure the selective formation of the desired 7-oxooxepane isomer over its 2-oxo counterpart. This guide will detail two state-of-the-art catalytic systems designed to achieve this selectivity:

  • Chemo-Catalysis: Utilizing Lewis acids to activate the ketone and a green oxidant, hydrogen peroxide, to perform the oxidation.[3]

  • Biocatalysis: Employing Baeyer-Villiger Monooxygenases (BVMOs), enzymes renowned for their exceptional regio- and enantioselectivity under mild, aqueous conditions.[4][5]

By understanding the principles and practical application of both approaches, researchers can select the optimal synthetic route based on their specific needs, whether for large-scale production, stereochemical control, or adherence to green chemistry principles.

Section 1: Chemo-Catalytic Baeyer-Villiger Oxidation

The chemical BVO is a cornerstone of organic synthesis for converting ketones to esters and lactones.[6] While traditionally reliant on stoichiometric and potentially hazardous peracids like meta-chloroperoxybenzoic acid (m-CPBA), modern catalysis has shifted towards using environmentally benign oxidants, such as hydrogen peroxide (H₂O₂), in the presence of a catalyst.[3]

Mechanistic Principles

The reaction proceeds through the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate, following the nucleophilic attack of the peroxy species on the protonated or Lewis acid-activated carbonyl group.[5] The reaction's rate-limiting step is the concerted migration of a substituent from the carbon to the adjacent oxygen atom, coupled with the departure of the leaving group (a carboxylate anion).

The regioselectivity of the oxidation is dictated by the migratory aptitude of the alpha-carbon substituents. The general trend is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[7] In the case of 4-carboxycyclohexanone, both alpha-carbons are secondary, but the electronics and sterics of the ring dictate the outcome, which can be influenced by the catalytic system.

BVO_Mechanism cluster_0 Reaction Pathway Ketone Cyclic Ketone (R-C(=O)-R') Activated Activated Complex [R-C(=O⁺-LA)-R'] Ketone->Activated + LA Peracid H₂O₂ + Lewis Acid (LA) Criegee Criegee Intermediate Activated->Criegee + H₂O₂ Lactone Lactone (R-O-C(=O)-R') Criegee->Lactone Rearrangement (Migratory Aptitude) Acid H₂O + LA BVMO_Cycle cluster_cycle BVMO Enzyme Cycle FAD FAD (Oxidized) FADH FADH⁻ (Reduced) FAD->FADH Peroxy FAD-OOH (Peroxyflavin) FADH->Peroxy NADP NADP⁺ FADH->NADP Hydroxy FAD-OH (Hydroxyflavin) Peroxy->Hydroxy Hydroxy->FAD H2O H₂O Hydroxy->H2O Lactone Lactone Hydroxy->Lactone NADPH NADPH NADPH->FAD e⁻ O2 O₂ O2->FADH Ketone Ketone Ketone->Peroxy

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Oxooxepane-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and validated through empirical data from the field.

Introduction: The Synthetic Challenge

This compound, a substituted ε-caprolactone, is a valuable heterocyclic building block. Its synthesis is most commonly achieved via the Baeyer-Villiger oxidation of a corresponding cyclic ketone, namely 4-oxocyclohexanecarboxylic acid.[1] While mechanistically elegant, the Baeyer-Villiger oxidation presents several challenges that can impact yield and purity, including regioselectivity, reagent stability, side reactions, and product purification.[2]

This guide provides a structured, question-and-answer-based approach to address these challenges directly, empowering you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to make informed experimental decisions.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis relies on the Baeyer-Villiger oxidation.[1] This reaction involves the oxidation of a ketone (4-oxocyclohexanecarboxylic acid) to a lactone (a cyclic ester) using a peroxyacid or peroxide as the oxidant. The key steps are:

  • Protonation of the ketone's carbonyl oxygen by the peroxyacid.

  • Nucleophilic attack of the peroxyacid on the activated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[3]

  • A concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, displacing a carboxylic acid. This migration is the rate-determining step.

  • Deprotonation of the resulting oxocarbenium ion to yield the final lactone product.

dot graph "Baeyer_Villiger_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; splines=ortho;

} caption { label="Fig 1. Baeyer-Villiger Oxidation Mechanism."; fontname="Arial"; fontsize=10; } }

Q2: How do I choose the right oxidant for the Baeyer-Villiger reaction?

The choice of oxidant is critical and depends on factors like reactivity, safety, and substrate compatibility. The general reactivity trend for common peroxyacids is: CF₃CO₃H > m-CPBA > peracetic acid > H₂O₂.[3]

OxidantKey CharacteristicsConsiderations
m-CPBA Highly reactive and selective, often providing good yields.[2]Can be shock-sensitive and requires careful handling. May cause unwanted epoxidation of other sensitive functional groups.[4]
Peracetic Acid A strong oxidant, commercially available.Can be explosive in high concentrations and may lead to side reactions due to its acidity.[5]
Urea-H₂O₂ (UHP) A stable, solid source of hydrogen peroxide, making it safer to handle. Often used in chemo-enzymatic methods.[6][7]Typically requires a catalyst (e.g., an enzyme or acid) to generate the active peroxyacid in situ.[7][8]
H₂O₂ + Catalyst "Green" and atom-economical. Lewis acids (like Sn-Beta zeolites) or seleninic acids can catalyze the reaction.[1][4]Requires careful optimization of the catalyst system to achieve high selectivity and conversion.

Q3: What determines the regioselectivity of the oxygen insertion?

The regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.[9] For the precursor 4-oxocyclohexanecarboxylic acid, the migration of the more substituted carbon (a secondary alkyl group) is favored over the less substituted one, leading to the desired 7-membered lactone ring.

Migratory Aptitude Order: Tertiary alkyl > Secondary alkyl ≈ Phenyl > Primary alkyl > Methyl.[3][9]

Q4: Where can I source the starting material, 4-oxocyclohexanecarboxylic acid?

4-Oxocyclohexanecarboxylic acid (CAS 874-61-3) is commercially available from various chemical suppliers.[10] Alternatively, it can be synthesized. A common route involves the catalytic hydrogenation of 4-hydroxybenzoic acid or its methyl ester, followed by oxidation of the resulting cyclohexanol.[11][12]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Lactone

Potential CauseDiagnostic CheckRecommended SolutionScientific Rationale
Degraded Peroxyacid Titrate a small sample of the peroxyacid (e.g., with sodium thiosulfate) to determine its active oxygen content.Use a fresh batch of the oxidant or a newly opened container. Store peroxyacids like m-CPBA at low temperatures (2-8 °C) and away from light.Peroxyacids can decompose over time, especially with exposure to heat, light, or metal contaminants, reducing their oxidizing power.
Insufficient Reaction Temperature or Time Monitor the reaction progress using TLC or LC-MS to check for consumption of the starting ketone.Gradually increase the reaction temperature in 5-10 °C increments. If starting material is still present after several hours, consider extending the reaction time.The Baeyer-Villiger oxidation's rate-determining step has an activation energy barrier. Insufficient thermal energy can stall the reaction.[2]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents.Use freshly distilled, anhydrous solvents. If using UHP or aqueous H₂O₂, ensure conditions are optimized for in situ peracid formation, which can be less water-sensitive.[7]Water can hydrolyze the peroxyacid and may also lead to the hydrolysis of the lactone product back to a hydroxy acid, especially under acidic or basic conditions.[7]
Incorrect Stoichiometry Review calculations for molar equivalents of reagents.Use a slight excess of the oxidant (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. A large excess can lead to side reactions.A stoichiometric excess of the oxidant ensures the limiting reactant (the ketone) is fully consumed, maximizing theoretical yield.[8]

Problem 2: Formation of Significant Byproducts / Impure Product

Potential CauseDiagnostic CheckRecommended SolutionScientific Rationale
Over-oxidation or Side Reactions Analyze the crude product by ¹H NMR or LC-MS to identify unexpected structures.Lower the reaction temperature. Reduce the molar excess of the oxidant. Choose a more selective oxidant if possible (e.g., catalyzed H₂O₂ over a highly reactive peracid).Highly reactive oxidants can attack other functional groups. For instance, residual unsaturation in the starting material could lead to epoxidation.[4]
Polymerization/Oligomerization Observe for high viscosity or insoluble polymeric material in the crude product. GPC analysis can confirm this.Run the reaction at lower temperatures (e.g., 35-45 °C) and avoid prolonged reaction times after full conversion is achieved.[5]The ε-caprolactone product can undergo ring-opening polymerization, which is often catalyzed by acidic byproducts (like the carboxylic acid from the spent peroxyacid) and heat.[13][14]
Incomplete Removal of Acidic Byproducts Check the pH of the aqueous phase during workup. The final organic product may have a low pH.Perform multiple washes with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash.The reaction generates a carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA). These acidic impurities can catalyze product degradation or polymerization and must be thoroughly removed.

Problem 3: Difficulty with Product Isolation and Purification

Potential CauseDiagnostic CheckRecommended SolutionScientific Rationale
Product is Water-Soluble Analyze the aqueous wash layers by TLC or LC-MS to see if the product is being lost.Saturate the aqueous phase with NaCl (brine) during extractions to decrease the polarity of the aqueous layer and drive the organic product into the organic phase (salting-out effect).The carboxylic acid moiety on the product imparts significant polarity, which can lead to partial solubility in water and loss of yield during aqueous workup.
Co-elution during Chromatography Observe poor separation of spots on analytical TLC or overlapping peaks in flash chromatography.For column chromatography, consider using a solvent system with a small amount of acetic or formic acid (e.g., 0.5-1%) to suppress the ionization of the product's carboxylic acid group, leading to sharper peaks and better separation.[15] Reversed-phase (C18) chromatography can also be effective.[16]Carboxylic acids can streak on silica gel due to strong interactions with the stationary phase. Protonating the acid with an acidic additive in the eluent reduces these interactions.[15]
Emulsion Formation during Workup A stable, milky layer forms between the organic and aqueous phases during extraction that does not separate easily.Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. If necessary, filter the entire mixture through a pad of Celite.Emulsions are common when dealing with acidic or basic aqueous solutions and organic solvents, especially if trace impurities act as surfactants.

Part 3: Experimental Protocols & Workflows

This section provides a generalized, step-by-step protocol that serves as a robust starting point for your experiments.

Protocol 1: Synthesis via Baeyer-Villiger Oxidation with m-CPBA

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring at 0 °C, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide.

  • Workup - Base Wash: Transfer the mixture to a separatory funnel. Wash with saturated NaHCO₃ solution (3x) to remove m-chlorobenzoic acid and unreacted m-CPBA. Caution: CO₂ evolution (effervescence) will occur.

  • Workup - Brine Wash: Wash the organic layer with brine (1x) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

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References

Technical Support Center: Optimization of Reaction Conditions for 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxooxepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this synthesis. The primary synthetic route discussed is the Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid.

Introduction to the Synthesis

The synthesis of this compound, a valuable lactone intermediate, is most commonly achieved via the Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid.[1] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, leading to a ring-expanded lactone.[2][3] While conceptually straightforward, this oxidation presents several challenges in practice, including regioselectivity, side reactions, and purification of the hydrophilic product. This guide will address these critical aspects to enable successful and reproducible synthesis.

Core Reaction Scheme

The fundamental transformation is the oxidation of the ketone starting material to the desired lactone product.

Caption: Baeyer-Villiger oxidation for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The reaction rate can be slow, especially at lower temperatures. The reactivity of peracids varies, with more acidic peracids generally being more reactive.[2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Be cautious, as higher temperatures can promote side reactions. Alternatively, a more potent oxidizing agent like trifluoroperacetic acid (TFPAA) can be used, though it may be less selective.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect amount of the oxidizing agent can lead to incomplete conversion or side reactions.

    • Causality: While a 1:1 stoichiometry is theoretical, peracids can decompose over time or be consumed by side reactions.

    • Solution: Use a slight excess of the peracid (e.g., 1.1-1.5 equivalents). It is also crucial to use a fresh, active batch of the oxidizing agent. The purity of commercial peracids like meta-chloroperoxybenzoic acid (m-CPBA) can be variable and should be assayed if possible.[4]

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product.

    • Causality: The carboxylic acid moiety of the starting material or product can potentially undergo esterification with itself or the solvent under acidic conditions. Over-oxidation is also a possibility, though less common for ketones.[5]

    • Solution: Maintain a controlled temperature. Running the reaction at 0 °C to room temperature is a good starting point. The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred.

Question 2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer:

Regioselectivity is a cornerstone of a successful Baeyer-Villiger oxidation. The reaction can potentially yield two different lactones depending on which carbon atom migrates.

  • Understanding Migratory Aptitude: The regiochemical outcome is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.[3][6] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[6][7]

    For 4-oxocyclohexanecarboxylic acid, the two migrating groups are both secondary carbons. However, the presence of the electron-withdrawing carboxylic acid group at the 4-position can influence the electron density and migratory aptitude of the adjacent carbons. Generally, for substituted cyclohexanones, the more substituted carbon has a higher migratory aptitude.[8] In this specific case, the migration of the more substituted carbon (C-2 or C-6 relative to the carbonyl) leads to the desired this compound.

  • Controlling Regioselectivity:

    • Choice of Oxidant: While the migratory aptitude is the primary determinant, the choice of peracid and reaction conditions can sometimes influence the ratio of regioisomers. Highly reactive peracids might exhibit slightly different selectivities.

    • Enzymatic Oxidation: For challenging cases of regioselectivity, enzymatic Baeyer-Villiger oxidation using cyclohexanone monooxygenases can offer exquisite control, though this requires specialized biochemical setups.[9]

Question 3: The purification of my product is proving difficult due to its high polarity. What is the best strategy for isolation?

Answer:

This compound contains both a lactone and a carboxylic acid, making it a polar, hydrophilic molecule that can be challenging to purify.

  • Work-up Procedure: After quenching the reaction (e.g., with a solution of sodium thiosulfate or sodium sulfite to destroy excess peracid), the work-up needs to be carefully considered.[10]

    • Acid-Base Extraction: A standard acid-base extraction can be employed. Make the aqueous layer basic (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the carboxylic acid, forming the carboxylate salt. This will move your product into the aqueous phase, while non-acidic impurities (like the byproduct from m-CPBA, 3-chlorobenzoic acid, can be partially removed with an organic solvent wash). Subsequently, acidify the aqueous layer (e.g., with dilute HCl) to a pH of around 2-3 to re-protonate your product, which can then be extracted with a polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Caution: Lactones can be susceptible to hydrolysis under strongly basic conditions (e.g., concentrated NaOH). Use of milder bases like sodium bicarbonate is recommended.

  • Chromatography:

    • Reverse-Phase Chromatography: Due to its hydrophilic nature, reverse-phase chromatography (C18) is often the most effective method. A gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and acetonitrile or methanol is a good starting point.

    • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that show poor retention on C18 columns, HILIC is an excellent alternative.[11] This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

    • Ion-Exchange Chromatography: Anion-exchange chromatography can also be used to capture the carboxylate form of the molecule.

Question 4: I suspect my product is unstable. What are the potential degradation pathways and how can I mitigate them?

Answer:

The stability of this compound can be a concern, particularly during work-up and storage.

  • Lactone Hydrolysis: The seven-membered lactone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to the corresponding hydroxy acid.

    • Mitigation: Avoid prolonged exposure to strong acids and bases. During work-up, use dilute acids and bases and perform extractions promptly at cool temperatures. For long-term storage, it is advisable to keep the purified compound in a dry, cool, and dark environment, potentially under an inert atmosphere.

  • Decarboxylation: While less common for this structure, some carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[12]

    • Mitigation: Avoid excessive heat during reaction work-up and purification (e.g., during solvent evaporation). Use a rotary evaporator at moderate temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for this reaction?

A1: meta-Chloroperoxybenzoic acid (m-CPBA) is the most commonly used and commercially available peracid for Baeyer-Villiger oxidations.[13] It is generally effective and offers a good balance of reactivity and selectivity. Trifluoroperacetic acid (TFPAA), often generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is more reactive but can be less selective and more aggressive towards other functional groups.[2]

Q2: Which solvent should I use?

A2: Aprotic, non-coordinating solvents are generally preferred. Dichloromethane (DCM) and chloroform are excellent choices. Ethereal solvents like tetrahydrofuran (THF) can also be used. Protic solvents like alcohols should be avoided as they can react with the starting material or product.

Q3: How do I monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a convenient method. Use a polar mobile phase (e.g., ethyl acetate/hexanes with 1% acetic acid). The starting ketone will have a different Rf value than the more polar lactone product. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.

Q4: Can I use the ester of 4-oxocyclohexanecarboxylic acid as the starting material?

A4: Yes, using the corresponding methyl or ethyl ester is a viable strategy and has been reported to yield the expected lactone ester.[1] This approach can be advantageous as it protects the carboxylic acid group from potential side reactions and can simplify purification, as the product will be less polar. The final carboxylic acid can then be obtained by hydrolysis of the ester.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol provides a general procedure for the Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid.

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add saturated aqueous Na₂S₂O₃ solution to quench the excess m-CPBA. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove 3-chlorobenzoic acid and any unreacted starting material.

  • Product Isolation: Combine the aqueous layers from the bicarbonate wash. Cool to 0 °C and carefully acidify with 1 M HCl to pH ~2-3.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid, or by reverse-phase HPLC.

Data Summary Table

The following table summarizes typical reaction parameters and their impact on the outcome.

ParameterRecommended ConditionRationale & Potential Issues
Oxidant m-CPBA (1.1-1.5 eq)Good balance of reactivity and selectivity. Purity can be variable.[4]
TFPAA (generated in situ)More reactive, useful for stubborn substrates. Can be less selective.[2]
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
ChloroformSimilar to DCM.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS for completion.
Work-up pH Basic wash: pH 8-9 (NaHCO₃)Extracts product into aqueous layer. Strong base can cause hydrolysis.
Acidification: pH 2-3 (HCl)Protonates the product for extraction into organic solvent.

Visualizations

Reaction Mechanism Workflow

BaeyerVilligerMechanism cluster_main Baeyer-Villiger Oxidation Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Peracid A->B C 3. Formation of Criegee Intermediate B->C D 4. Rearrangement (Rate-Determining Step) - Alkyl group migrates - Carboxylate leaves C->D E 5. Deprotonation D->E F Product: Lactone E->F

Caption: Key steps in the Baeyer-Villiger oxidation mechanism.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Completion Reaction Incomplete? (TLC/LC-MS) Start->Check_Completion Check_Byproducts Byproducts Observed? Start->Check_Byproducts Sol_Time Increase Reaction Time or Temperature Check_Completion->Sol_Time Yes Sol_Reagent Use More Reactive Peracid (e.g., TFPAA) Check_Completion->Sol_Reagent Yes Sol_Stoich Check Reagent Purity & Increase Equivalents Check_Completion->Sol_Stoich Yes Sol_Temp Lower Reaction Temperature Check_Byproducts->Sol_Temp Yes Sol_Regio Confirm Regioisomer Structure (NMR) Check_Byproducts->Sol_Regio Yes Sol_Purify Optimize Purification (Reverse-Phase/HILIC) Check_Byproducts->Sol_Purify Yes

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Purification of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 7-Oxooxepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this bifunctional molecule. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction to the Molecule and its Challenges

This compound is a unique molecule featuring a seven-membered lactone (oxepane) ring, a ketone, and a carboxylic acid moiety. This combination of functional groups presents distinct purification challenges. The polarity of the carboxylic acid group can make it highly soluble in polar solvents, while the lactone ring introduces susceptibility to hydrolysis under both acidic and basic conditions. The presence of a ketone offers another site for potential side reactions.

Common impurities may include unreacted starting materials, catalysts, and by-products from side reactions such as ring-opening of the lactone, or intermolecular esterification. The key to successful purification lies in selecting a method that effectively removes these impurities while preserving the integrity of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purification by recrystallization yielded a product with low purity. What factors should I consider for optimization?

A1: Recrystallization is a powerful technique for purifying solid compounds, but its success with this compound is highly dependent on solvent selection and the nature of the impurities.

Core Principle: The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at elevated temperatures. Conversely, the impurities should either be highly soluble or insoluble at all temperatures.

Troubleshooting Steps:

  • Solvent System Screening: A single solvent may not provide adequate separation. A binary solvent system often offers the necessary polarity range. For a molecule with both polar (carboxylic acid) and moderately polar (lactone, ketone) groups, consider combinations like ethanol/water, acetone/hexane, or ethyl acetate/heptane.[1][2]

  • Control of Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.

  • pH Adjustment: The carboxylic acid group's solubility is pH-dependent. In neutral or basic solutions, it will exist as the highly water-soluble carboxylate salt. While this property is useful for acid-base extractions, it can hinder crystallization from aqueous systems if the pH is not controlled. Ensure the pH is sufficiently acidic (at least 2 pH units below the pKa of the carboxylic acid) to maintain it in its protonated, less soluble form.

Data-Driven Solvent Selection:

Solvent SystemPolarityRationale for this compound
Ethanol/WaterHighGood for highly polar compounds. The carboxylic acid will have good solubility in the hot mixture, while the less polar impurities may remain in solution upon cooling.[1]
Ethyl Acetate/HeptaneMedium/Non-polarThis system is effective for compounds of intermediate polarity. Ethyl acetate will dissolve the target compound, and the addition of heptane as an anti-solvent will induce crystallization.
Acetone/HexaneMedium/Non-polarSimilar to ethyl acetate/heptane, this is another good choice for moderately polar compounds.
Q2: I am struggling to remove a persistent, polar impurity. Would chromatography be a better option?

A2: Yes, when impurities have similar solubility profiles to the target compound, chromatography is often the more effective purification method. For this compound, both normal-phase and reversed-phase chromatography can be employed, but each has its considerations.

Workflow for Choosing a Chromatography Method:

Chromatography_Decision_Tree start Crude Product Analysis (TLC, LC-MS) impurity_polarity Impurity Polarity? start->impurity_polarity more_polar Impurity is MORE polar than product impurity_polarity->more_polar More Polar less_polar Impurity is LESS polar than product impurity_polarity->less_polar Less Polar reversed_phase Reversed-Phase Chromatography (C18) more_polar->reversed_phase normal_phase Normal-Phase Chromatography (Silica Gel) less_polar->normal_phase np_details Eluent: Hexane/Ethyl Acetate + Acetic Acid (0.1-1%) Product elutes after impurity. normal_phase->np_details rp_details Eluent: Water/Acetonitrile + TFA or Formic Acid (0.1%) Product elutes before impurity. reversed_phase->rp_details

Caption: Decision tree for selecting a chromatography method.

Expert Insights on Chromatographic Purification:

  • Normal-Phase (Silica Gel): The carboxylic acid group can cause significant tailing on silica gel. To mitigate this, add a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface.

  • Reversed-Phase (C18): This is often an excellent choice for polar compounds.[3] A typical mobile phase would be a gradient of water and acetonitrile or methanol, with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to ensure the carboxylic acid remains protonated and sharp peaks are obtained.[3]

  • Ion-Exchange Chromatography: For large-scale purifications or to remove ionic impurities, anion-exchange chromatography can be very effective.[4] The compound is loaded onto the column at a pH where the carboxylic acid is deprotonated (anionic). After washing away neutral and cationic impurities, the product is eluted by lowering the pH or by using a high concentration salt solution.[4]

Q3: My compound appears to be degrading during purification. How can I prevent this?

A3: The lactone ring in this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The presence of a ketone also introduces the possibility of other side reactions.

Key Stability Considerations:

  • pH Control: Avoid prolonged exposure to strong acids or bases. If using acid-base extraction for purification, perform the steps quickly and at low temperatures. Neutralize the solution promptly after acidification or basification.[5][6] The hydrolysis of the lactone ring would likely proceed via a standard acyl-oxygen cleavage mechanism, which can be catalyzed by either acid or base.[7]

  • Thermal Stability: While moderate heat is acceptable for recrystallization, prolonged exposure to high temperatures can cause degradation. It is advisable to keep heating times to a minimum. For solvent removal, a rotary evaporator under reduced pressure is preferred over heating at atmospheric pressure.

  • Storage: For long-term storage, keep the purified compound in a cool, dry, and dark place. Storing under an inert atmosphere (nitrogen or argon) can also prevent oxidative degradation.[8]

Experimental Protocol for Purification via Acid-Base Extraction:

This protocol is designed to minimize degradation by controlling temperature and exposure time.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, dilute solution of sodium bicarbonate (5% w/v). Perform the extraction quickly (1-2 minutes of gentle shaking). Repeat the extraction 2-3 times. Rationale: The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Aqueous Layer Wash: Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute HCl (e.g., 1 M) with stirring until the pH is ~2. The protonated carboxylic acid should precipitate if it is a solid, or it can be extracted.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Q4: My NMR spectrum shows broad peaks for the carboxylic acid proton, and my mass spectrometry data is inconsistent. What could be the cause?

A4: These issues often point to residual impurities or problems with sample preparation for analysis.

Troubleshooting Analytical Data:

  • Broad NMR Peaks: The carboxylic acid proton is acidic and can exchange with residual water or other protic solvents, leading to peak broadening. To confirm its presence, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton peak should disappear. If other peaks are also broad, it may indicate the presence of paramagnetic impurities, which can sometimes be removed by filtering the sample through a small plug of silica gel.

  • Inconsistent Mass Spectrometry Data: Carboxylic acids can be challenging to analyze by mass spectrometry, especially in positive ion mode.

    • Ionization Mode: Use negative ion mode electrospray ionization (ESI-), which is generally more sensitive for carboxylic acids as they readily form the [M-H]⁻ ion.[9]

    • Adduct Formation: In both positive and negative modes, be aware of adduct formation (e.g., [M+Na]⁺, [M+K]⁺ in positive mode, or [M+Cl]⁻, [M+HCOO]⁻ in negative mode), which can complicate spectral interpretation.

    • Sample Purity: Ensure the sample is free of non-volatile salts from buffers or pH adjustments, as these can suppress the signal of your compound. If purification was done using a non-volatile buffer, a final desalting step using reversed-phase chromatography with volatile mobile phase modifiers (like formic acid or ammonium acetate) is recommended.

References

Technical Support Center: Synthesis of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Oxooxepane-4-carboxylic acid. This guide is designed to provide in-depth, experience-based insights into the common challenges and side reactions encountered during its synthesis. We will focus on the prevalent Baeyer-Villiger oxidation route from 4-oxocyclohexanecarboxylic acid, offering troubleshooting advice and mechanistic explanations to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its key challenges?

The most direct and widely employed method is the Baeyer-Villiger oxidation of a 4-oxocyclohexanecarboxylate precursor.[1] This reaction uses a peroxyacid (like meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a catalyst to insert an oxygen atom adjacent to the carbonyl group of the cyclic ketone, thereby expanding the ring to form a lactone (a cyclic ester).[2][3]

The primary challenges associated with this synthesis are:

  • Controlling Regioselectivity: While the starting ketone is symmetrical, subtle factors can influence where the oxygen is inserted, although this is less of an issue than with unsymmetrical ketones.[4]

  • Preventing Side Reactions: The powerful oxidants used can lead to undesirable byproducts.

  • Product Isolation and Purification: The polarity of the carboxylic acid group can complicate extraction and purification, and separating the desired lactone from structurally similar side products requires careful chromatographic or crystallization techniques.

Troubleshooting Guide: Common Issues & Side Products

This section addresses specific problems you may encounter during the synthesis, providing explanations for their cause and actionable solutions.

Q2: My final product yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue stemming from several potential side reactions. Let's break down the most common culprits.

A2.1: Incomplete Reaction

  • Symptom: Significant amount of starting material (4-oxocyclohexanecarboxylic acid) is recovered after the reaction.

  • Cause: Insufficient oxidant, low reaction temperature, or short reaction time. The reactivity of peroxyacids can vary, with trifluoroperacetic acid (TFPAA) being more reactive than m-CPBA or peracetic acid.[2] Hydrogen peroxide is much less reactive and requires a catalyst.[2]

  • Troubleshooting Protocol:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material.

    • Adjust Stoichiometry: Ensure at least a stoichiometric amount of the peroxyacid is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion, but a large excess may promote side reactions.

    • Optimize Temperature: While many Baeyer-Villiger oxidations are run at 0°C to room temperature to control exotherms and side reactions, an unreactive system may require gentle heating.

    • Increase Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor by TLC until the starting material is consumed.

A2.2: Formation of a Ring-Opened Diacid (Adipic Acid Derivative)

  • Symptom: Isolation of a highly polar byproduct, often with a different solubility profile than the target lactone. Mass spectrometry may show a mass corresponding to the addition of a water molecule (M+18).

  • Cause: This is a classic side product resulting from the hydrolysis of the target lactone.[5][6] The ester bond in the lactone is susceptible to cleavage under either acidic or basic conditions, which can be present during the reaction or, more commonly, during the aqueous workup.[5][6] Residual peroxyacid or the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can catalyze this hydrolysis.

  • Troubleshooting Protocol:

    • Neutralize Carefully: During the workup, use a mild base like sodium bicarbonate (NaHCO₃) to quench excess peroxyacid and neutralize the acidic byproduct.[7] Avoid strong bases (like NaOH) which aggressively promote ester hydrolysis.[5]

    • Minimize Water Contact Time: Perform extractions swiftly and ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

    • Temperature Control: Keep the workup and extraction phases cold (e.g., using an ice bath) to slow down the rate of hydrolysis.

HydrolysisSideReaction

Q3: My analytical data (NMR, LC-MS) shows an unexpected peak with a mass of M+16. What is this byproduct?

  • Symptom: A byproduct with a molecular weight 16 units higher than the desired product.

  • Cause: This often points to over-oxidation. While the Baeyer-Villiger reaction itself is an oxidation, aggressive conditions or highly reactive oxidants can sometimes lead to the formation of peroxy-intermediates or other oxidized species. Another possibility, though less common for this specific substrate, is the epoxidation of any enol form of the starting material.[1]

  • Troubleshooting Protocol:

    • Use a Milder Oxidant: If using a very strong peroxyacid like TFPAA, consider switching to m-CPBA or peracetic acid.

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0°C or below) to increase selectivity and reduce the rate of over-oxidation.

    • Inverse Addition: Add the oxidant slowly to a solution of the ketone. This keeps the instantaneous concentration of the oxidant low, minimizing side reactions.

Experimental Workflow & Key Checkpoints

A robust experimental design includes critical checkpoints to validate progress and identify issues early.

Workflow

Data Summary: Product vs. Potential Side Products

For quick identification, this table summarizes key analytical markers for the target product and its most common side products.

CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (Approx.)Key IR Peaks (cm⁻¹)
Starting Material 4-Oxocyclohexanecarboxylic acid142.152.0-2.8 ppm (aliphatic CH₂)~1715 (ketone C=O), ~1705 (acid C=O), 2500-3300 (broad O-H)
Target Product This compound158.15~4.2 ppm (CH₂-O), 2.5-3.0 ppm (CH₂-C=O)~1735 (lactone C=O), ~1705 (acid C=O), 2500-3300 (broad O-H)
Side Product 3-Carboxy-6-hydroxyhexanoic acid176.17~3.6 ppm (CH₂-OH), broad signals~3400 (alcohol O-H), ~1700 (acid C=O), 2500-3300 (broad O-H)

References

Technical Support Center: 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 7-Oxooxepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a bifunctional molecule containing both a lactone (a cyclic ester) and a carboxylic acid within a seven-membered oxepane ring, its handling requires careful consideration of its chemical properties to prevent degradation and ensure experimental reproducibility.[1]

This document provides a comprehensive overview of best practices, frequently asked questions, and troubleshooting guidance based on established principles of organic chemistry and material handling.

Core Concepts: Understanding the Stability of this compound

This compound is a derivative of oxepane, a heterocyclic compound.[1] Its structure, featuring a ketone and a carboxylic acid, suggests potential susceptibility to certain environmental conditions. The stability of cyclic esters (lactones) and carboxylic acids is influenced by factors such as pH, temperature, and the presence of nucleophiles or strong oxidizing agents. While specific stability data for this exact molecule is limited, we can infer its behavior from related structures like poly(ε-caprolactone) and other cyclic β-ketoesters.[2][3]

The lactone ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The presence of the carboxylic acid moiety can potentially influence the local pH environment, and intramolecular reactions might occur under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area.[4] The container should be tightly sealed to prevent moisture absorption and exposure to air.[4][5][6] A temperature of 2-8°C (refrigerated) is advisable to minimize the rate of potential degradation reactions. For shorter periods, storage at room temperature in a desiccator may be acceptable.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, and sealed), the compound should remain stable for an extended period. However, it is crucial to re-analyze the purity of the material if it has been stored for a long time, especially if the container has been opened multiple times.

Q3: What are the visible signs of degradation?

A3: Visual signs of degradation can include a change in color, clumping of the solid material (indicating moisture absorption), or a noticeable change in its solubility characteristics. Any deviation from its initial appearance as an off-white powder should be considered a potential sign of instability.[7]

Q4: Is this compound sensitive to light?

A4: While there is no specific data on the photosensitivity of this compound, it is a general best practice in chemical storage to protect all compounds from direct light to prevent potential photochemical reactions. Storing the container in a dark place or using an amber vial is recommended.[6]

Q5: What solvents are recommended for dissolving this compound?

A5: The solubility of this compound should be determined empirically. Given its structure, it is likely to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of your current stock using an appropriate analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, unopened sample of the compound. 3. Review your storage and handling procedures to ensure they align with the recommendations in this guide.
Compound has changed color or appearance This could indicate decomposition or contamination.1. Do not use the material for experiments where high purity is critical. 2. Consider purification of the material if possible and if the impurities can be identified. 3. If purification is not feasible, discard the batch and obtain a fresh supply.
Difficulty dissolving the compound The compound may have degraded to a less soluble form, or the incorrect solvent is being used.1. Confirm you are using a suitable solvent. 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, it may be a sign of impurity or degradation. Analyze the material's purity.
pH of the solution is unstable The carboxylic acid functionality will affect the pH. Buffering may be necessary for pH-sensitive experiments.1. Use a suitable buffer system to maintain a stable pH. 2. Be aware that the lactone ring may be susceptible to hydrolysis at high or low pH.

Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your system.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 ACN:water) to create a 1 mg/mL stock solution. Further dilute as necessary for your detector's linear range.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm, to be determined by UV scan)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak.

Visual Guides

Decision Tree for Storage and Handling

This diagram outlines the key decision points for ensuring the stability of this compound from receipt to experimental use.

G A Receive Compound B Inspect for visual signs of degradation (color, clumping) A->B C Looks OK? B->C D Store in a cool (2-8°C), dry, dark place in a tightly sealed container C->D Yes E Quarantine and contact supplier. Do not use. C->E No F Prepare for experiment D->F H Analyze purity (e.g., HPLC) before use, especially for long-term storage F->H G Use a suitable solvent and buffer if necessary J Proceed with experiment G->J I Purity acceptable? H->I I->G Yes K Consider purification or obtain a new batch I->K No

Caption: Decision workflow for handling this compound.

Potential Hydrolytic Degradation Pathway

This diagram illustrates a plausible degradation pathway for this compound via hydrolysis of the lactone ring.

G cluster_0 Lactone Ring Opening A This compound B Hydrolysis (H2O, acid or base catalyst) A->B C 6-Hydroxy-3-(carboxymethyl)hexanoic acid B->C

Caption: Potential hydrolytic degradation of the lactone ring.

References

Technical Support Center: Catalyst Selection for 7-Oxooxepane-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for catalyst selection in reactions involving 7-Oxooxepane-4-carboxylic acid. This valuable lactone is a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. Its efficient synthesis, typically via the Baeyer-Villiger (BV) oxidation of 4-oxocyclohexanecarboxylic acid, is critically dependent on the choice of catalyst.[1][2] The landscape of catalytic options is broad, ranging from classical peroxyacids to modern Lewis acids and advanced biocatalytic systems.[1][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges, troubleshooting protocols for specific issues, and a logical framework for selecting the optimal catalyst for your experimental goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your catalyst selection strategy.

Q1: What is the primary reaction for synthesizing this compound and what are the main classes of catalysts?

A1: The most common and direct route is the Baeyer-Villiger oxidation of a cyclic ketone precursor, 4-oxocyclohexanecarboxylic acid.[2] This reaction involves inserting an oxygen atom adjacent to the carbonyl group to form the seven-membered lactone ring.[4][5][6]

The main classes of "catalysts" or reagents for this transformation are:

  • Stoichiometric Peroxyacids: Traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid (TFPAA) are highly effective but generate significant carboxylic acid waste.[1][7] Reactivity is correlated with the acidity of the peroxyacid, with TFPAA being more reactive than m-CPBA.[1]

  • Catalytic Lewis Acids with Peroxide: Modern systems use a true catalyst, often a metal-based Lewis acid (e.g., complexes of Sn, Sc, Al), with a greener oxidant like hydrogen peroxide (H₂O₂).[1][8][9] These systems are more environmentally friendly but can be sensitive to reaction conditions.[8][9]

  • Biocatalysts (Enzymes): Baeyer-Villiger Monooxygenases (BVMOs), particularly Cyclohexanone Monooxygenase (CHMO), are highly efficient enzymes for this reaction.[10][11] They use molecular oxygen as the ultimate oxidant (requiring a cofactor like NADPH) and offer exceptional selectivity.[10][12]

Q2: How do I choose between a chemical catalyst and an enzyme (CHMO)?

A2: The choice depends on your primary objectives: scalability, stereoselectivity, and substrate scope.

FeatureChemical Catalysis (Lewis Acid + H₂O₂)Biocatalysis (CHMO)
Scalability Generally high; well-suited for large-scale industrial processes.Can be challenging due to enzyme stability, cost, and cofactor regeneration, but whole-cell systems are improving viability.[10]
Selectivity Good regioselectivity based on migratory aptitude rules.[4][13] Chemoselectivity can be an issue (potential oxidation of other functional groups).Excellent chemo-, regio-, and often enantioselectivity.[10] The enzyme's active site precisely controls the reaction.
Reaction Conditions Often requires organic solvents, potentially elevated temperatures, and careful control of oxidant addition.Requires aqueous buffer systems, mild temperatures (typically ~30°C), and precise pH control.
Green Chemistry Good; uses H₂O₂ as a clean oxidant.[9] Catalyst recovery can be a concern.Excellent; uses air (O₂) and operates in water. Environmentally benign.[10]
Development Time Faster initial screening of catalysts and conditions.May require more upfront development for enzyme expression, purification, and optimization.

Q3: What is "migratory aptitude" and why is it important for this reaction?

A3: In the Baeyer-Villiger mechanism, one of the two carbon groups attached to the ketone's carbonyl must "migrate" to an oxygen atom. Migratory aptitude is the relative rate at which different groups migrate.[6][7] The general order is: tertiary alkyl > secondary alkyl / cyclohexyl > aryl > primary alkyl > methyl.[4][7]

For the precursor 4-oxocyclohexanecarboxylic acid, the carbonyl is flanked by two secondary carbons. The migration of the more substituted carbon leads to the desired 7-oxooxepane product. Understanding this principle is crucial for predicting the major product and identifying potential side reactions if using a substituted or asymmetric starting material.[13]

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for common experimental issues.

Problem 1: Low or No Conversion of Starting Ketone
Probable CauseDiagnostic CheckRecommended Solution
Inactive Oxidant Check the activity of your oxidant. For H₂O₂, use a titration method (e.g., with KMnO₄) to confirm concentration. For peroxyacids like m-CPBA, ensure it has been stored properly (refrigerated, dry).Purchase fresh, high-purity oxidant. For catalytic systems, use a slight excess (1.1-1.5 eq.) of H₂O₂.
Catalyst Deactivation (Lewis Acids) The catalyst may be poisoned by impurities in the substrate or solvent (e.g., water, coordinating species).[14][15][16] The catalyst may have precipitated out of solution.Purify the starting ketone and use anhydrous solvents. Consider using solid-supported catalysts like Sn-beta zeolite, which can exhibit higher stability and recyclability.[9]
Catalyst Deactivation (Enzyme/CHMO) The enzyme may have denatured due to incorrect pH, temperature, or presence of organic co-solvents.[10] The necessary NADPH cofactor may not be regenerating efficiently in whole-cell or in-vitro systems.Confirm the pH of the buffer is optimal for the specific CHMO used. Ensure the temperature does not exceed the enzyme's stability limit. For cofactor issues, ensure the glucose/glucose dehydrogenase regeneration system is active.
Insufficient Catalyst Loading The reaction rate is too slow to be practical.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). For enzymatic reactions, increase the enzyme concentration.
Incorrect Reaction Mechanism The reaction proceeds via the formation of a key "Criegee intermediate."[1][17] Factors that destabilize this intermediate can stall the reaction.For chemical catalysis, ensure the reaction medium is sufficiently non-polar to favor the concerted rearrangement step.
Problem 2: Poor Selectivity / Formation of Byproducts
Probable CauseDiagnostic CheckRecommended Solution
Incorrect Regioisomer Formed Analyze the product mixture by NMR or GC-MS to identify the lactone structure. An incorrect isomer suggests migration of the wrong alkyl group.This is rare for the symmetrical precursor but can occur with substituted analogs. The choice of catalyst can influence regioselectivity; enzymes are typically superior in controlling this.[11] Lewis acids like Sn-based catalysts also show high selectivity.[8][9]
Over-oxidation or Side Reactions The carboxylic acid group on the substrate or product might be susceptible to oxidation. The solvent itself could be oxidized.Use a milder oxidant or reduce the reaction temperature. Reduce the total amount of oxidant used to be closer to stoichiometric. Choose a robust solvent (e.g., toluene, dichloromethane).
Hydrolysis of Product Lactone The lactone product can hydrolyze back to a hydroxy acid, especially under acidic or basic conditions with water present.Ensure the reaction is run under anhydrous conditions. During workup, avoid strong acids or bases and minimize contact time with aqueous phases.
Formation of Oligomers The product lactone, ε-caprolactone, can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of certain catalysts.[18]Run the reaction at the lowest effective temperature. Quench the reaction promptly once the starting material is consumed to neutralize the catalyst.[18]

Part 3: Catalyst Selection & Experimental Workflow

This section provides a logical workflow for catalyst selection and a sample protocol.

Catalyst Selection Decision Tree

The following diagram outlines a decision-making process for selecting the appropriate catalytic system.

CatalystSelection start Define Primary Goal goal1 High Enantioselectivity Required? start->goal1 Chirality goal2 Maximize 'Green' Profile & Mild Conditions? start->goal2 Sustainability goal3 Rapid Screening & High Throughput? start->goal3 Speed goal4 Large-Scale Synthesis (>1 kg)? start->goal4 Scale goal1->goal2 No cat_enzyme Biocatalysis: Use Cyclohexanone Monooxygenase (CHMO) goal1->cat_enzyme Yes goal2->cat_enzyme Yes cat_lewis Lewis Acid Catalysis: Sn-Beta Zeolite or Sc(OTf)3 with H2O2 goal2->cat_lewis No goal3->cat_lewis No cat_peracid Stoichiometric Peroxyacid: m-CPBA or TFPAA goal3->cat_peracid Yes goal4->cat_lewis Yes goal4->cat_peracid No

Caption: Catalyst selection workflow for this compound synthesis.

Validated Protocol: Lewis Acid-Catalyzed Baeyer-Villiger Oxidation

This protocol describes a green and efficient method using a solid Lewis acid catalyst with aqueous hydrogen peroxide.[8][9]

Materials:

  • 4-oxocyclohexanecarboxylic acid (1.0 eq)

  • Sn-beta zeolite (Catalyst, 5 mol% Sn)

  • Hydrogen Peroxide (35% aq. solution, 1.2 eq)

  • Solvent: 1,4-Dioxane or Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Saturated Sodium Sulfite (Na₂SO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-oxocyclohexanecarboxylic acid and Sn-beta zeolite catalyst.

  • Solvent Addition: Add the reaction solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of 0.2 M.

  • Initiation: Begin vigorous stirring and heat the mixture to 60-70°C.

  • Oxidant Addition: Add the 35% H₂O₂ solution dropwise via a syringe pump over 1-2 hours. Causality Note: Slow addition is critical to control the reaction exotherm and prevent dangerous peroxide accumulation.

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots every hour. Quench the aliquot with Na₂SO₃ solution, extract with ethyl acetate, and analyze by TLC or GC-MS to track the disappearance of the starting ketone.

  • Reaction Completion: After the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Catalyst Recovery: Filter the reaction mixture to recover the solid Sn-beta zeolite catalyst. The catalyst can be washed with solvent, dried, and reused.

  • Workup: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated Na₂SO₃ solution to quench any remaining peroxide. Safety Note: Perform this step cautiously as it can release gas.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Purify further by crystallization or column chromatography as needed.

References

managing reaction kinetics in 7-Oxooxepane-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview: The Baeyer-Villiger Oxidation of 4-Carboxycyclohexanone

The synthesis of 7-Oxooxepane-4-carboxylic acid is primarily achieved through the Baeyer-Villiger oxidation of a substituted cyclohexanone, specifically 4-carboxycyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, leading to the formation of a lactone (a cyclic ester).[1][2][3]

The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[2] The choice of oxidant and reaction conditions can significantly influence the reaction rate, yield, and purity of the final product.

Below is a workflow diagram illustrating the key stages of the synthesis and potential areas for troubleshooting.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage Start Starting Materials (4-Carboxycyclohexanone, Peroxyacid, Solvent) ReactionSetup Reaction Setup (Temperature Control, Inert Atmosphere) Start->ReactionSetup BV_Oxidation Baeyer-Villiger Oxidation ReactionSetup->BV_Oxidation Monitoring Reaction Monitoring (TLC, LC-MS) BV_Oxidation->Monitoring Kinetics Check Quenching Quenching (Excess Peroxyacid) BV_Oxidation->Quenching Monitoring->BV_Oxidation Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (Chromatography, Crystallization) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Storage Product Storage (Stability Considerations) Characterization->Storage End Final Product: This compound Storage->End ProtocolFlow Start Dissolve Ketone in Solvent Cooling1 Cool to 0°C Start->Cooling1 AddPeroxyacid Slowly Add Peroxyacid Cooling1->AddPeroxyacid Reaction Stir at Room Temperature (Monitor by TLC) AddPeroxyacid->Reaction Cooling2 Cool to 0°C Reaction->Cooling2 Quench Quench Excess Peroxyacid Cooling2->Quench WashBase Wash with NaHCO3 (aq) Quench->WashBase Extract Extract with Organic Solvent WashBase->Extract DryConcentrate Dry and Concentrate Extract->DryConcentrate Purify Purify by Chromatography or Recrystallization DryConcentrate->Purify End Pure this compound Purify->End

References

Technical Support Center: Stereochemical Integrity in the Synthesis of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxooxepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical purity at the C4 position during its synthesis. Below, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges related to epimerization.

I. Understanding the Challenge: The Epimerization Problem

The C4 position of this compound is a chiral center alpha to the lactone carbonyl group, making the proton at this position acidic and susceptible to abstraction. This can lead to the formation of a planar enolate intermediate, which, upon reprotonation, can yield a mixture of diastereomers, compromising the stereochemical integrity of your final product. This guide will provide actionable strategies to mitigate this undesired side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound, it refers to the inversion of the stereochemistry at the C4 position. This is a significant concern because the biological activity of a chiral molecule is often highly dependent on its specific three-dimensional structure. The presence of the undesired epimer can lead to reduced efficacy, altered pharmacological profiles, and complications in downstream applications and regulatory approval.

Q2: What are the primary chemical mechanisms driving epimerization at the C4 position?

A2: The principal mechanism for epimerization at the C4 position is through the formation of a planar enolate intermediate under basic or acidic conditions.[1][2][3][4] The proton on the C4 carbon is activated by the adjacent carbonyl group of the lactone, making it susceptible to abstraction by a base. The resulting planar enolate can then be reprotonated from either face, leading to a mixture of the original and the epimerized product.

Q3: Which steps in a typical synthesis of this compound are most prone to epimerization?

A3: Epimerization is most likely to occur during steps that involve basic or strongly acidic conditions, particularly at elevated temperatures. Key steps to monitor closely include:

  • Cyclization to form the oxepane ring: If a base-mediated reaction like an intramolecular Williamson ether synthesis or a Dieckmann-type condensation is used.[5][6]

  • Hydrolysis of an ester precursor: Saponification of a methyl or ethyl ester of the carboxylic acid using a strong base like sodium hydroxide can readily cause epimerization.

  • Purification: Prolonged exposure to certain chromatographic media or basic/acidic mobile phases can also be a risk.

  • Any reaction involving activation of the carboxylic acid: While less common for this specific structure compared to peptide synthesis, harsh conditions for forming derivatives of the carboxylic acid could pose a risk.[7]

Q4: Are there any general preventative measures I can take to minimize epimerization?

A4: Yes, several general strategies can be employed:

  • Maintain low temperatures: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Use non-protic, polar aprotic solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over protic solvents which can facilitate proton exchange.[8]

  • Careful selection of base: Use milder, non-nucleophilic bases where possible. If a strong base is necessary, use it at low temperatures and for the shortest possible time.

  • Protecting group strategy: In some cases, converting the carboxylic acid to a more robust protecting group during sensitive steps can prevent epimerization.

III. Troubleshooting Guide: Diagnosing and Solving Epimerization Issues

This section provides a structured approach to identifying and resolving epimerization during your synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant amount of epimer detected in the crude product after cyclization. 1. Harsh basic conditions during cyclization (e.g., strong base, high temperature). 2. Prolonged reaction time. 1. Screen milder bases: Consider using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of alkoxides. If a stronger base is needed, use a hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).2. Optimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.3. Employ stereoretentive cyclization methods: Consider enzymatic resolution or asymmetric catalysis to set the stereocenter in a controlled manner.
Increase in epimer ratio after ester hydrolysis. 1. Saponification with a strong base (e.g., NaOH, KOH) at elevated temperatures. 2. Acidic hydrolysis under harsh conditions. 1. Use milder hydrolysis conditions: Consider enzymatic hydrolysis or acid-catalyzed hydrolysis under carefully controlled, mild conditions (e.g., trimethyltin hydroxide).2. Alternative deprotection: If the carboxylic acid is protected as a benzyl ester, it can be deprotected under neutral conditions via hydrogenolysis.
Epimerization observed during purification. 1. Use of basic or acidic stationary phases in column chromatography. 2. Decomposition on silica or alumina. 1. Use neutral stationary phases: Opt for neutral silica gel or consider reversed-phase chromatography (C18) with a buffered mobile phase.[9]2. Minimize contact time: Perform flash chromatography rather than gravity chromatography.3. Purify via crystallization: If possible, purify the product or a suitable salt by crystallization, which can often exclude the undesired epimer.[10]
Difficulty in determining the epimeric ratio accurately. 1. Co-elution of epimers in standard HPLC or GC. 2. Lack of distinct signals in NMR. 1. Develop a chiral HPLC method: Use a chiral stationary phase (e.g., Chiralpak series) to achieve baseline separation of the epimers.[11]2. Derivatization for analysis: Convert the carboxylic acid to a diastereomeric amide or ester using a chiral derivatizing agent, and analyze by standard HPLC or NMR.[12][13]3. Use chiral shift reagents in NMR: This can help to resolve the signals of the two epimers.

IV. Experimental Protocols

Protocol 1: Recommended Stereoretentive Synthesis via Asymmetric Michael Addition and Lactonization

This protocol outlines a hypothetical, yet plausible, stereoselective route to (S)-7-Oxooxepane-4-carboxylic acid, designed to minimize epimerization by establishing the chiral center early and using mild conditions for subsequent transformations.

Workflow Diagram:

workflow A 1. Diethyl malonate C Asymmetric Michael Addition (Chiral Catalyst, Mild Base) A->C B 2. (E)-1,4-dibromobut-2-ene B->C D Chiral Intermediate C->D Sets C4 stereocenter E Hydrolysis & Decarboxylation (Mild acidic conditions) D->E F Hydroxy Acid E->F G Lactonization (e.g., Yamaguchi or Mitsunobu conditions) F->G H (S)-7-Oxooxepane-4-carboxylic acid G->H Forms oxepane ring

Caption: Proposed stereoselective synthesis workflow.

Step-by-Step Methodology:

  • Asymmetric Michael Addition:

    • To a solution of diethyl malonate (1.0 eq) and a suitable chiral catalyst (e.g., a cinchona alkaloid-derived catalyst) in a non-polar solvent (e.g., toluene or DCM) at -20 °C, add a mild base (e.g., potassium carbonate).

    • Slowly add (E)-1,4-dibromobut-2-ene (1.1 eq) over 1 hour.

    • Stir the reaction at -20 °C for 24-48 hours, monitoring by chiral HPLC to determine enantiomeric excess (ee).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting chiral intermediate by flash column chromatography.

  • Hydrolysis and Decarboxylation:

    • Dissolve the purified intermediate in a mixture of acetic acid and water.

    • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction for the loss of CO₂ and hydrolysis of the esters.

    • Once complete, cool the reaction and extract the resulting hydroxy acid.

  • Lactonization:

    • To a solution of the hydroxy acid in a polar aprotic solvent (e.g., THF) at 0 °C, add triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD) (1.5 eq) (Mitsunobu conditions).

    • Alternatively, use Yamaguchi esterification conditions for macrolactonization, which are known to be mild and effective.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Quench the reaction and purify the final product, this compound, by reversed-phase flash chromatography to avoid epimerization on silica gel.

Protocol 2: Chiral HPLC Method for Epimeric Purity Analysis

Objective: To resolve and quantify the epimers of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based column.

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample and record the chromatogram.

  • The two epimers should appear as distinct peaks.

  • Calculate the epimeric ratio based on the peak areas.

Logical Diagram for Method Selection:

method_selection Start Epimerization Suspected? CheckCrude Analyze crude product by chiral HPLC/GC Start->CheckCrude EpimerPresent Epimerization Confirmed CheckCrude->EpimerPresent NoEpimer No Significant Epimerization CheckCrude->NoEpimer No IsolateStep Identify problematic step by analyzing intermediates EpimerPresent->IsolateStep Yes PurificationIssue Check for epimerization during purification EpimerPresent->PurificationIssue If epimerization occurs post-reaction ModifyConditions Modify reaction conditions: - Lower temperature - Milder reagents - Shorter reaction time IsolateStep->ModifyConditions ModifyConditions->CheckCrude Success Epimerization Suppressed ModifyConditions->Success ChangePurification Change purification method: - Neutral stationary phase - Crystallization PurificationIssue->ChangePurification ChangePurification->CheckCrude ChangePurification->Success

Caption: Decision tree for troubleshooting epimerization.

V. References

  • Epimerisation in Peptide Synthesis. Molecules, 2023. Available from: --INVALID-LINK--

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2017. Available from: --INVALID-LINK--

  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate. Available from: --INVALID-LINK--

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 1987. Available from: --INVALID-LINK--

  • Racemization of Carbonyl Compounds. AK Lectures, 2016. Available from: --INVALID-LINK--

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. Available from: --INVALID-LINK--

  • Reactions at the Alpha Carbon of Carbonyls. Sketchy. Available from: --INVALID-LINK--

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO, 2012. Available from: --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids. LookChem. Available from: --INVALID-LINK--

  • The Epimerization of Chiral α-Amino Acids by 2-Hydroxy-2-methyl-1-tetralone Template - The Synthesis, Conditions and Mechanism of Isomerization. ResearchGate. Available from: --INVALID-LINK--

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 2012. Available from: --INVALID-LINK--

  • Isomerization at the α-Carbon. Chemistry LibreTexts, 2022. Available from: --INVALID-LINK--

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem. Available from: --INVALID-LINK--

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube, 2024. Available from: --INVALID-LINK--

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of Carboxylic Acids. University of Calgary. Available from: --INVALID-LINK--

  • Dieckmann Condensation. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica, 2025. Available from: --INVALID-LINK--

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts, 2020. Available from: --INVALID-LINK--

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 2021. Available from: --INVALID-LINK--

  • Dieckmann condensation. Wikipedia. Available from: --INVALID-LINK--

  • This compound. BenchChem. Available from: --INVALID-LINK--

  • preventing epimerization during Verlamelin synthesis. BenchChem. Available from: --INVALID-LINK--

  • Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 2006. Available from: --INVALID-LINK--

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 2020. Available from: --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. Molecules, 2023. Available from: --INVALID-LINK--

  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 2004. Available from: --INVALID-LINK--

  • Enantiomer separation of acidic compounds. Chiral Technologies. Available from: --INVALID-LINK--

  • Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. Archives of Pharmacal Research, 2006. Available from: --INVALID-LINK--

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Semantic Scholar, 2020. Available from: --INVALID-LINK--

  • Synthesis of oxetanes from halo alcohols. ResearchGate. Available from: --INVALID-LINK--

References

Technical Support Center: Production of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-7OOCA

Version: 1.0

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Introduction

Welcome to the technical support center for the synthesis and scale-up of 7-Oxooxepane-4-carboxylic acid. This guide is designed to provide practical, in-depth assistance to researchers and process chemists encountering challenges during the production of this valuable lactone intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of moving from bench-scale experiments to larger-scale production. This document is structured in a question-and-answer format to directly address the common issues and frequently asked questions that arise during the synthesis of this compound, primarily via the Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid.[1][2] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming a seven-membered lactone ring. The choice of oxidant is a critical parameter in the scalability of this process. While traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective on a lab scale, their use in large-scale production is often limited by safety concerns and cost.[2] For industrial applications, systems utilizing hydrogen peroxide in conjunction with a catalyst are preferred due to their improved safety profile, lower cost, and environmentally benign byproduct (water).[3][4]

Q2: What are the primary safety concerns when scaling up the Baeyer-Villiger oxidation?

A2: The primary safety concern during the scale-up of Baeyer-Villiger oxidations is the management of the exothermic nature of the reaction and the handling of potentially explosive oxidizing agents. Peroxyacids, in particular, can be thermally unstable. The reaction must be conducted with adequate cooling capacity to prevent thermal runaway. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure. When using hydrogen peroxide, especially at high concentrations, it is a powerful oxidizing agent that can form explosive mixtures with organic solvents. Careful control of reaction temperature, addition rates of reagents, and proper venting are critical safety measures. A thorough process safety review, including calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry), is highly recommended before attempting a large-scale reaction.

Q3: How does the regioselectivity of the Baeyer-Villiger oxidation affect the synthesis of this compound?

A3: The Baeyer-Villiger oxidation exhibits predictable regioselectivity based on the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5] In the case of 4-oxocyclohexanecarboxylic acid, the two carbons adjacent to the carbonyl are both secondary. However, due to the symmetrical nature of the starting material, the migration of either secondary carbon results in the same desired product, this compound. Therefore, the formation of regioisomeric lactone byproducts is not a concern in this specific synthesis.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low or Stalled Reaction Conversion

Q: My Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid is not proceeding to completion. What are the likely causes and how can I resolve this?

A: Low or stalled conversion is a common issue on scale-up and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Insufficient Oxidant Activity: Peroxyacids can degrade upon storage, and the activity of hydrogen peroxide solutions can decrease over time.

    • Solution: Always use fresh, properly stored oxidants. The concentration of hydrogen peroxide solutions should be verified by titration before use. If using a peroxyacid, consider its purity and age.

  • Cause 2: Poor Temperature Control: The Baeyer-Villiger oxidation is often temperature-sensitive. Running the reaction at a temperature that is too low can lead to a significant decrease in the reaction rate. Conversely, too high a temperature can cause decomposition of the oxidant.

    • Solution: Carefully monitor the internal reaction temperature. For exothermic reactions, ensure the cooling system is adequate to maintain the desired temperature range. A controlled, slow addition of the oxidant can help manage the exotherm.

  • Cause 3: Catalyst Deactivation (for H₂O₂ systems): If you are using a catalytic system with hydrogen peroxide, the catalyst may be deactivated by impurities or by the reaction conditions themselves.

    • Solution: Ensure the starting materials and solvent are of high purity. Some catalysts are sensitive to water content, so using an anhydrous solvent may be necessary. The choice of catalyst is also crucial; for example, tin-containing zeolites have shown high selectivity and stability in Baeyer-Villiger oxidations with aqueous hydrogen peroxide.[4]

  • Cause 4: pH of the Reaction Mixture: The pH can influence the rate of both the desired reaction and side reactions.

    • Solution: In some cases, the presence of an acid co-catalyst is necessary to activate the ketone and the oxidant.[4] However, excessively acidic conditions can promote hydrolysis of the lactone product. The optimal pH range should be determined through small-scale experiments.

Issue 2: Formation of Significant Impurities

Q: I am observing significant byproducts in my crude product mixture. What are these impurities, and how can I minimize their formation?

A: The impurity profile can become more complex on a larger scale. The most common impurities in the synthesis of this compound are typically related to hydrolysis and over-oxidation.

  • Impurity 1: 6-Hydroxy-6-(hydroxymethyl)hexanoic acid (Lactone Hydrolysis Product): The seven-membered lactone ring of the product is susceptible to hydrolysis, especially in the presence of water and acid or base, to form the corresponding hydroxy acid. This is a significant issue in industrial processes for similar lactones like ε-caprolactone.[6][7]

    • Minimization Strategy:

      • Control Water Content: Use anhydrous solvents and ensure starting materials are dry.

      • Neutralize Promptly: During the work-up, quickly neutralize any acidic or basic streams.

      • Temperature Control during Work-up and Isolation: Avoid prolonged heating of aqueous solutions of the product.

  • Impurity 2: Adipic Acid (Over-oxidation/Rearrangement Product): While less common, under certain conditions, rearrangement and further oxidation can lead to the formation of dicarboxylic acids like adipic acid.[8]

    • Minimization Strategy:

      • Stoichiometric Control of Oxidant: Use the minimum effective amount of the oxidizing agent. A slight excess is often needed to drive the reaction to completion, but a large excess should be avoided.

      • Temperature Management: High reaction temperatures can promote side reactions.

The following diagram illustrates a decision-making process for troubleshooting impurity formation.

G start High Impurity Levels Detected check_impurity Identify Impurity (e.g., by LC-MS, NMR) start->check_impurity hydrolysis_product Impurity is Hydrolysis Product (6-Hydroxy-6-(hydroxymethyl)hexanoic acid) check_impurity->hydrolysis_product Hydrolysis suspected overoxidation_product Impurity is Over-oxidation Product (e.g., Adipic Acid) check_impurity->overoxidation_product Over-oxidation suspected hydrolysis_actions Actions to Take: 1. Ensure anhydrous reaction conditions. 2. Minimize water in work-up. 3. Neutralize promptly after reaction. 4. Avoid high temperatures during isolation. hydrolysis_product->hydrolysis_actions overoxidation_actions Actions to Take: 1. Titrate oxidant before use. 2. Use minimal effective excess of oxidant. 3. Maintain strict temperature control. 4. Optimize oxidant addition time. overoxidation_product->overoxidation_actions

Caption: Troubleshooting Decision Tree for Impurity Formation.

Issue 3: Difficulties in Product Isolation and Purification

Q: I'm experiencing low yields during the work-up and purification of this compound. What are some effective, scalable methods for isolation?

A: The dual functionality of a carboxylic acid and a lactone in the target molecule presents unique purification challenges, especially with its likely high water solubility.

  • Challenge 1: Emulsion Formation during Extraction: The carboxylic acid moiety can act as a surfactant, leading to persistent emulsions during aqueous work-up, which is a common issue in large-scale processing.

    • Solution:

      • Solvent Selection: Choose a solvent system with a significant density difference from water (e.g., dichloromethane, though less desirable on scale, or methyl tert-butyl ether (MTBE)).

      • Brine Wash: After extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

      • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes minimize emulsion formation.

  • Challenge 2: Product Loss during Aqueous Extraction: Due to the polar nature of the molecule, it can have significant solubility in the aqueous phase, leading to losses during extraction.

    • Solution:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh solvent to recover dissolved product.

      • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Challenge 3: Purification by Crystallization: Finding a suitable solvent system for crystallization can be difficult. The product may oil out or crystallize slowly.

    • Solution:

      • Solvent Screening: A systematic solvent screen is recommended. Common solvents for crystallizing carboxylic acids include water, alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), or mixtures thereof.[9][10][11]

      • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., ethanol) and then slowly add an anti-solvent (e.g., heptane or toluene) in which the product is insoluble to induce crystallization. This is often a highly effective and scalable technique.

      • pH-Mediated Crystallization: An alternative is to extract the product into an aqueous basic solution to form the carboxylate salt. After washing the aqueous solution with an organic solvent to remove non-acidic impurities, the product can be precipitated by carefully acidifying the aqueous solution.

Recommended Purification Protocol (Crystallization)
  • After the aqueous work-up, concentrate the organic extracts under reduced pressure to obtain the crude this compound, typically as a viscous oil or semi-solid.

  • Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or isopropanol).

  • Slowly add a non-polar anti-solvent (e.g., heptane) with stirring until the solution becomes turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the solid product by filtration, wash with a cold mixture of the crystallization solvents, and dry under vacuum.

The overall workflow for the synthesis and purification is summarized in the following diagram:

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start 4-Oxocyclohexane- carboxylic Acid reaction Baeyer-Villiger Oxidation (e.g., H2O2, Catalyst) start->reaction quench Quench Excess Oxidant reaction->quench extraction Solvent Extraction quench->extraction wash Aqueous/Brine Wash extraction->wash concentration Solvent Concentration wash->concentration crystallization Crystallization (Solvent/Anti-solvent) concentration->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure 7-Oxooxepane- 4-carboxylic Acid filtration->final_product

Caption: General Workflow for Synthesis and Purification.

Data Summary

The choice of oxidant and catalyst system is critical for a successful and scalable process. The following table provides a qualitative comparison of common oxidant systems for the Baeyer-Villiger oxidation.

Oxidant SystemTypical ConditionsAdvantagesScale-up Challenges
m-CPBA CH₂Cl₂, 0°C to RTHigh reactivity, predictableCost, thermal instability of peracid, chlorinated waste
Peracetic Acid Ethyl acetate, 25-50°CLower cost than m-CPBACorrosive, potential for thermal runaway, byproduct removal
H₂O₂ / Lewis Acid Various solvents, RT to 60°C"Green" oxidant (byproduct is H₂O), high atom economyCatalyst cost and recovery, potential for side reactions
H₂O₂ / Brønsted Acid Acidic medium, 40-70°CInexpensive reagentsCan promote hydrolysis of the lactone product[4]
Enzymatic (BVMO) Aqueous buffer, 25-37°CHigh selectivity, mild conditionsEnzyme cost and stability, lower volumetric productivity

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Comparison for Structural Elucidation

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of molecular structures in solution.[1][2] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-Oxooxepane-4-carboxylic acid, a substituted seven-membered lactone. Drawing upon established principles of NMR spectroscopy and comparative data from related heterocyclic systems, we will explore the nuances of spectral interpretation for this class of molecule.[3][4]

The oxepane ring is a common motif in various natural products, and its derivatives are of significant interest in medicinal chemistry.[5] The addition of a carboxylic acid functional group introduces specific spectral features that are critical for correct assignment. This guide will not only present the expected spectral data but also delve into the rationale behind the chemical shifts and coupling constants, offering a framework for the analysis of similar structures.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[3][6][7] The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Numbering

C7 O C6 C C7->C6 7 C5 C C6->C5 6 C4 C C5->C4 5 C3 C C4->C3 4 C8 C C4->C8 C2 C C3->C2 3 O1 O C2->O1 2 O1->C7 O9 O C8->O9 O10 O C8->O10 H_carboxyl H O10->H_carboxyl

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a, H-2b4.20 - 4.40m-
H-3a, H-3b1.90 - 2.10m-
H-42.80 - 2.95m-
H-5a, H-5b1.80 - 2.00m-
H-6a, H-6b2.60 - 2.75m-
-COOH10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-268.0 - 72.0
C-328.0 - 32.0
C-440.0 - 45.0
C-525.0 - 30.0
C-635.0 - 40.0
C-7 (C=O)170.0 - 175.0
-COOH175.0 - 180.0

Comparative Analysis: this compound vs. ε-Caprolactone

To better understand the spectral features of our target molecule, a comparison with a simpler, related structure is invaluable. ε-Caprolactone, the unsubstituted parent lactone, provides a useful baseline.

¹H NMR Comparison:

The most significant difference in the ¹H NMR spectrum will be the introduction of a new signal for the carboxylic acid proton, typically a broad singlet observed far downfield (10-12 ppm) due to hydrogen bonding and the acidic nature of the proton.[8][9] The presence of the electron-withdrawing carboxylic acid group at the C-4 position will deshield the C-4 proton, causing its signal to shift downfield compared to the corresponding protons in ε-caprolactone. The protons on carbons adjacent to C-4 (C-3 and C-5) will also experience a lesser downfield shift. The protons at C-2 and C-6, being further away, will have chemical shifts more comparable to those in ε-caprolactone.

¹³C NMR Comparison:

In the ¹³C NMR spectrum, the most notable addition is the signal for the carboxylic acid carbonyl carbon, which is expected to resonate at a very downfield position (175-180 ppm).[7][10] The lactone carbonyl (C-7) will also be in the downfield region (170-175 ppm). The C-4 carbon, directly attached to the carboxylic acid group, will be significantly deshielded and shifted downfield compared to the corresponding carbon in ε-caprolactone. The neighboring carbons (C-3 and C-5) will also show a downfield shift, with the effect diminishing with distance from the substituent.

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small molecule like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a 500 MHz NMR spectrometer.

  • Acquire a standard one-dimensional ¹H spectrum.

  • Typical parameters:

    • Spectral width: 16 ppm

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-32

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters:

    • Spectral width: 240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

4. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

NMR Analysis Workflow

cluster_0 Data Acquisition cluster_1 Spectral Processing & Interpretation cluster_2 Validation & Reporting SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) 1H_NMR 1D ¹H NMR SamplePrep->1H_NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Processing Processing (FT, Phasing, Baseline Correction) 2D_NMR->Processing 1D_Analysis 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->1D_Analysis 2D_Analysis 2D Correlation Analysis 1D_Analysis->2D_Analysis Assignment Structure Assignment 2D_Analysis->Assignment Comparison Comparison with Predicted Data and Related Compounds Assignment->Comparison Final_Structure Final Structure Confirmation Comparison->Final_Structure Report Data Reporting Final_Structure->Report

Caption: A typical workflow for the NMR-based structural elucidation of a novel compound.

Causality Behind Spectral Features

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is determined by the local electronic environment of the nucleus.[11] Electronegative atoms, such as oxygen, withdraw electron density from nearby protons and carbons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield).[11] In this compound, the protons and carbons closest to the ester oxygen, the carbonyl group, and the carboxylic acid group are the most deshielded.

  • Spin-Spin Coupling (J): The splitting of NMR signals into multiplets (e.g., doublets, triplets) is due to the interaction of neighboring, non-equivalent nuclei. The magnitude of this interaction, the coupling constant (J), is independent of the applied magnetic field strength and provides valuable information about the number of neighboring protons and their dihedral angles.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative number of each type of proton in the molecule.

Trustworthiness and Self-Validation

The combination of one-dimensional and two-dimensional NMR experiments provides a self-validating system for structure elucidation. For instance, the connectivity established through a COSY experiment should be consistent with the one-bond correlations observed in the HSQC spectrum and the multi-bond correlations in the HMBC spectrum. Any inconsistencies would indicate an incorrect structural assignment and necessitate a re-evaluation of the data.

Conclusion

The ¹H and ¹³C NMR analysis of this compound, while complex, can be systematically approached through a combination of 1D and 2D NMR techniques. By understanding the fundamental principles of chemical shifts and coupling constants, and by making careful comparisons with related structures, a confident structural assignment can be achieved. This guide provides a foundational framework for researchers undertaking the spectroscopic analysis of novel heterocyclic compounds.

References

A Comparative Guide to the Mass Spectrometry Analysis of 7-Oxooxepane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxooxepane-4-carboxylic acid is a bifunctional molecule featuring a seven-membered lactone (oxepanone) ring and a carboxylic acid group. Its structure presents unique analytical challenges due to the presence of both a polar, acidic functional group and a cyclic ketone. This guide provides a comprehensive overview of strategies for the mass spectrometric analysis of this and similar molecules, comparing direct analysis techniques with methods involving chemical derivatization. The insights and protocols herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for such compounds.

The inherent properties of this compound, such as its polarity and potential for thermal lability, can complicate its analysis. The carboxylic acid group can lead to poor chromatographic peak shape and low ionization efficiency in certain mass spectrometry modes, while the lactone ring can undergo hydrolysis.[1] This guide will explore experimental choices to overcome these challenges, grounded in the principles of mass spectrometry.

Part 1: Direct Mass Spectrometry Analysis (Underivatized)

Direct analysis of this compound is feasible, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of ionization technique is critical for achieving adequate sensitivity and structural information.

Ionization Techniques: A Comparative Overview

Electrospray Ionization (ESI) is the most suitable method for the direct analysis of this compound due to its polar nature. ESI is a soft ionization technique that typically results in minimal fragmentation in the source, preserving the molecular ion.[2][3]

  • Negative Ion Mode ESI [-]: This is often the preferred mode for carboxylic acids. The acidic proton is readily lost, forming a stable carboxylate anion [M-H]⁻.[4] This process is generally efficient and leads to high sensitivity.

  • Positive Ion Mode ESI [+]: While less intuitive for an acidic compound, protonation to form [M+H]⁺ can occur, particularly at the carbonyl oxygen of the lactone. Adduct formation with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, is also common.

Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly for less polar compounds. It involves gas-phase ionization and can be more robust to matrix effects than ESI.[5] For this molecule, ESI is generally expected to provide better sensitivity.

Electron Ionization (EI) , commonly used with Gas Chromatography (GC), is generally unsuitable for the direct analysis of this compound due to its low volatility and thermal lability. The high energy of EI would also lead to extensive fragmentation, likely preventing the observation of a molecular ion.[2]

Predicted Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation patterns will differ significantly between positive and negative ion modes.

Negative Ion Mode Fragmentation [-]: The most prominent fragmentation pathway for the [M-H]⁻ ion of a carboxylic acid is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[4]

Positive Ion Mode Fragmentation [+]: The fragmentation of the [M+H]⁺ ion is predicted to be more complex, involving the lactone ring. Common fragmentation pathways for cyclic ketones and esters include ring-opening reactions, followed by the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO).[6][7]

Below is a diagram illustrating the predicted fragmentation pathway for this compound.

fragmentation cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_H [M-H]⁻ m/z 157.05 M_H_CO2 [M-H-CO₂]⁻ m/z 113.06 M_H->M_H_CO2 - CO₂ (44 Da) M_H_pos [M+H]⁺ m/z 159.06 Fragment1 Ring-opened intermediate M_H_pos->Fragment1 Ring Opening Fragment2 [M+H-H₂O]⁺ m/z 141.05 Fragment1->Fragment2 - H₂O (18 Da) Fragment3 [M+H-CO]⁺ m/z 131.06 Fragment1->Fragment3 - CO (28 Da)

Caption: Predicted MS/MS fragmentation of this compound.

Comparison with Alternative Structures

To better understand the expected mass spectrometric behavior, we can compare it with simpler, related structures.

CompoundKey Structural FeaturesPredicted Key Fragments (m/z)Rationale
This compound Cyclic Ketone, Carboxylic Acid[M-H]⁻: 157.05[M-H-CO₂]⁻: 113.06[M+H]⁺: 159.06[M+H-H₂O]⁺: 141.05Combines fragmentation of both functional groups.
Cyclohexanone Cyclic Ketone[M]⁺•: 98.07[M-C₂H₄]⁺•: 70.04m/z 55Illustrates typical fragmentation of a cyclic ketone, including alpha-cleavage and subsequent losses.[8]
Adipic Acid Dicarboxylic Acid[M-H]⁻: 145.05[M-H-H₂O]⁻: 127.04[M-H-CO₂]⁻: 101.06Represents a linear dicarboxylic acid, showing characteristic losses of water and carbon dioxide.

Part 2: Analysis via Derivatization

For many applications, especially those requiring high sensitivity or compatibility with GC, chemical derivatization is a powerful strategy. Derivatization aims to modify the functional groups of an analyte to improve its analytical properties.[9]

Rationale for Derivatization
  • Improved Chromatography: Derivatizing the polar carboxylic acid group reduces its ability to interact with active sites in the GC column, leading to better peak shape and reduced tailing. For reverse-phase LC, it can increase retention.

  • Enhanced Volatility: Converting the non-volatile carboxylic acid into a more volatile ester or silyl ester is essential for GC analysis.[10]

  • Increased Ionization Efficiency: Attaching a group that is easily ionizable (e.g., a permanently charged moiety or a group with high proton affinity) can significantly boost the signal in MS.[11]

Common Derivatization Strategies

For GC-MS Analysis:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxylic acid to form a trimethylsilyl (TMS) ester. This is a common and effective method for making carboxylic acids amenable to GC analysis.[12]

  • Esterification: Converting the carboxylic acid to a methyl ester (e.g., using diazomethane, or methanol with an acid catalyst like BF₃) is another classic approach to increase volatility.

For LC-MS Analysis:

  • Amidation: Reagents like aniline or 3-nitrophenylhydrazine (3-NPH) can be coupled to the carboxylic acid using a carbodiimide activator (e.g., EDC). This is particularly useful for enhancing ionization in positive ion mode ESI-MS.[9]

Experimental Protocol: GC-MS Analysis after Silylation

This protocol provides a general procedure for the derivatization of this compound for GC-MS analysis.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial.

  • Drying: Ensure the sample is anhydrous, as silylation reagents are moisture-sensitive. This can be achieved by lyophilization or by co-evaporation with a dry solvent like acetonitrile under a stream of nitrogen.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized sample into the GC-MS system.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

The resulting TMS-derivatized molecule will have a higher molecular weight, and its fragmentation will be influenced by the presence of the TMS group, often leading to characteristic ions at m/z 73 and [M-15]⁺.

Comparison of Analytical Approaches
MethodProsConsBest For
Direct LC-MS (ESI-) Simple sample preparation, minimal analyte modification, good sensitivity for acids.Potential for poor retention on reverse-phase columns, ion suppression.Rapid qualitative screening and quantitative analysis of polar analytes.
GC-MS with Silylation Excellent chromatographic separation, access to extensive EI libraries.Requires anhydrous conditions, derivatization adds time and potential for artifacts.High-resolution separation of isomers and quantitative analysis in complex matrices.
LC-MS with Amidation (ESI+) Can significantly enhance sensitivity in positive ion mode, improves retention.Derivatization adds complexity, may not be quantitative if reaction is incomplete.Ultrasensitive quantitative analysis when negative ion mode is insufficient.

Part 3: Methodological Workflow and Summary

The selection of an appropriate analytical workflow depends on the specific research question, the available instrumentation, and the sample matrix.

General Analytical Workflow

The following diagram outlines a typical workflow for the analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Extraction->LC_MS GC_MS GC-MS Derivatization->GC_MS Qualitative Qualitative Analysis (Fragmentation, Library Search) LC_MS->Qualitative GC_MS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative

Caption: General workflow for MS analysis of this compound.

Illustrative Performance Comparison

The following table provides an illustrative comparison of the expected performance characteristics of the different methods. Actual values would need to be determined experimentally.

ParameterDirect LC-MS (ESI-)GC-MS with SilylationLC-MS with Amidation (ESI+)
Limit of Quantification (LOQ) Low ng/mLSub-ng/mLpg/mL to low ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Matrix Effects Moderate to HighLowModerate
Throughput HighLow to ModerateLow

Conclusion

The mass spectrometric analysis of this compound requires careful consideration of its bifunctional nature.

  • For rapid screening and qualitative analysis, direct injection LC-MS in negative ion electrospray mode is the most straightforward approach, with decarboxylation being a key diagnostic fragmentation.

  • For high-sensitivity quantitative analysis and separation of potential isomers, GC-MS following silylation is a robust and reliable method, provided the sample can be appropriately prepared.

  • In cases where ultimate sensitivity is required and positive ion mode is preferred, derivatization to form an amide can significantly enhance the signal, although this introduces additional complexity to the sample preparation.

By understanding the principles of ionization and fragmentation, and by selecting the appropriate analytical strategy—with or without derivatization—researchers can successfully characterize and quantify this compound and other challenging bifunctional molecules.

References

A Comparative Guide to the Structural Elucidation of 7-Oxooxepane-4-carboxylic Acid Derivatives: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic techniques for the structural analysis of 7-oxooxepane-4-carboxylic acid and its derivatives. These seven-membered carbocyclic frameworks are of significant interest due to their presence in various biologically active natural products and their potential as scaffolds in drug discovery.[1] This document, intended for researchers and drug development professionals, offers a technical deep-dive into the methodologies, providing experimental insights and comparative data to aid in the selection of the most appropriate analytical techniques.

Introduction to this compound Derivatives

The this compound core represents a class of ε-lactones bearing a ketone and a carboxylic acid functionality. The inherent flexibility of the seven-membered ring, coupled with the presence of multiple functional groups, presents a unique challenge in structural elucidation. Accurate determination of stereochemistry and conformational preferences is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Synthesis of this compound Derivatives

The synthesis of functionalized oxepanes can be approached through various strategies, including ring-closing metathesis, Baeyer-Villiger oxidation of corresponding cyclohexanones, and intramolecular cyclization of hydroxy acids. A general, illustrative synthetic approach to a this compound derivative is outlined below.

Illustrative Synthetic Pathway

Synthesis_Pathway A Substituted Cyclohexanone B Baeyer-Villiger Oxidation A->B m-CPBA or other peroxy acid C ε-Caprolactone Derivative B->C D Functional Group Interconversion C->D e.g., Hydrolysis, Oxidation E 7-Oxooxepane-4-carboxylic Acid Derivative D->E X-ray_Workflow A Purified Compound B Crystallization (Slow Evaporation, Vapor Diffusion, etc.) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Final Crystal Structure E->F Structural_Elucidation_Flow A Synthesized Compound B Mass Spectrometry (Confirm MW and Formula) A->B C IR Spectroscopy (Identify Functional Groups) A->C D NMR Spectroscopy (Determine Connectivity and Relative Stereochemistry) B->D C->D E Ambiguous Stereochemistry or Conformation? D->E F X-ray Crystallography (Absolute Stereochemistry and Solid-State Conformation) E->F Yes G Definitive Structure E->G No F->G

References

A Comparative Guide to 7-Oxooxepane-4-carboxylic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 7-Oxooxepane-4-carboxylic acid, a promising heterocyclic scaffold, and its rationally designed analogs. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. We will explore the underlying scientific principles guiding the design of these molecules and provide detailed experimental protocols for their synthesis and evaluation, enabling researchers to unlock their therapeutic potential.

Introduction: The Oxepane Scaffold in Medicinal Chemistry

The oxepane ring, a seven-membered heterocyclic ether, is a structural motif found in a variety of biologically active natural products, particularly those of marine origin.[1] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The incorporation of an oxepane scaffold into small molecules can significantly influence their physicochemical properties, such as solubility and metabolic stability, making them attractive candidates for drug discovery programs.[4][5][6] this compound represents a key starting point for the development of novel therapeutics, combining the desirable features of the oxepane ring with a carboxylic acid moiety for potential target engagement and a ketone for further functionalization.

Synthesis and Chemical Properties: A Modular Approach

The synthesis of this compound and its analogs can be approached through a modular strategy, allowing for the systematic variation of substituents to explore the structure-activity relationship (SAR).

Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of the 7-oxooxepane (lactone) ring is the Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone.[7][8][9][10][11] This reaction utilizes a peroxy acid or other oxidizing agents to insert an oxygen atom adjacent to the carbonyl group of the cyclic ketone.

Proposed Synthetic Workflow:

cluster_0 Synthesis of this compound Start 4-Oxocyclohexanecarboxylic acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 MeOH, H+ Step2 Baeyer-Villiger Oxidation (e.g., m-CPBA) Step1->Step2 m-CPBA, DCM Step3 Deprotection of Carboxylic Acid (e.g., Hydrolysis) Step2->Step3 LiOH, THF/H2O End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Synthesis of Analogs

The modularity of this synthetic approach allows for the generation of a diverse library of analogs by modifying the starting 4-oxocyclohexanecarboxylic acid.

  • Analogs with Substitution on the Oxepane Ring (R1, R2): These can be synthesized by starting with appropriately substituted cyclohexanone precursors.

  • Analogs with Modified Carboxylic Acid Moiety (R3): The carboxylic acid can be converted to various derivatives such as esters, amides, or other bioisosteres after the core scaffold has been synthesized.

Comparative Physicochemical Properties

The introduction of different functional groups is expected to modulate the physicochemical properties of the analogs. The following table provides a hypothetical comparison of key properties based on general chemical principles.

CompoundStructurePredicted LogPPredicted pKaPredicted Polar Surface Area (Ų)
Parent Compound This compound0.54.563.6
Analog 1 (Methyl Ester) Methyl 7-oxooxepane-4-carboxylate1.0N/A54.4
Analog 2 (Amide) 7-Oxooxepane-4-carboxamide0.1N/A83.8
Analog 3 (Fluoro-substituted) 5-Fluoro-7-oxooxepane-4-carboxylic acid0.64.363.6

Table 1. Predicted physicochemical properties of this compound and its analogs.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not extensively reported, the broader class of oxepane-containing molecules and carboxylic acid derivatives suggests several potential therapeutic applications.

Postulated Mechanisms of Action

Many biologically active carboxylic acids function as enzyme inhibitors by mimicking a substrate or binding to an allosteric site.[12][13] The carboxylic acid moiety of our target compounds can act as a key pharmacophore, forming critical interactions with the active site of enzymes such as proteases, kinases, or metabolic enzymes. The oxepane ring can serve as a scaffold to orient the carboxylic acid and other substituents for optimal binding and can also contribute to improved pharmacokinetic properties.

Hypothetical Signaling Pathway Interaction:

cluster_1 Hypothetical Enzyme Inhibition Inhibitor This compound Analog Enzyme Target Enzyme (e.g., Protease) Inhibitor->Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to active site Pathway Downstream Signaling Pathway Product->Pathway Activates Biological_Effect Biological Effect (e.g., Reduced Inflammation) Pathway->Biological_Effect

Caption: Hypothetical mechanism of action via enzyme inhibition.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound and its analogs could be explored for the following therapeutic areas:

  • Oncology: Many marine-derived oxepanes exhibit potent cytotoxic activity against various cancer cell lines.[1]

  • Infectious Diseases: The oxepane motif is present in natural products with antibacterial and antifungal properties.[1]

  • Inflammatory Diseases: Carboxylic acid-containing drugs are well-known for their anti-inflammatory effects.[14][15]

Experimental Protocols

To facilitate the investigation of these promising compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Procedure for the Synthesis of this compound

This protocol is based on the well-established Baeyer-Villiger oxidation.[7][8][9][10][11]

Step 1: Esterification of 4-Oxocyclohexanecarboxylic acid

  • To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the methyl 4-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane (20 volumes).

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the lactone ester.

Step 3: Hydrolysis to this compound

  • Dissolve the lactone ester (1.0 eq) in a mixture of tetrahydrofuran and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

In Vitro Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a model enzyme, such as a protease, using a fluorogenic substrate.[16]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)

  • Target Enzyme

  • Fluorogenic Substrate

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells.

  • Add 88 µL of the enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The modular synthetic approach allows for the generation of diverse chemical matter for SAR studies. The insights from related natural products and synthetic compounds provide a strong rationale for exploring their biological activities in oncology, infectious diseases, and inflammation. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new and effective medicines. Future work should focus on the synthesis of a focused library of analogs, screening against a panel of relevant biological targets, and optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

validation of 7-Oxooxepane-4-carboxylic acid structure using spectroscopic methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for the molecular structure of 7-Oxooxepane-4-carboxylic acid. Designed for researchers and professionals in drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to unambiguously confirm the target structure against a plausible isomer, 3-(2-oxotetrahydrofuran-3-yl)propanoic acid.

The Imperative of Unambiguous Structural Validation

In the synthesis of novel chemical entities, absolute certainty in molecular structure is paramount. Side reactions, unexpected rearrangements, or incorrect cyclization can lead to the formation of isomers with distinct physical and pharmacological properties. This compound, a molecule featuring both a seven-membered lactone (oxepanone) ring and a carboxylic acid, presents specific validation challenges. The potential for alternative cyclization to form a five-membered lactone (furanone) ring with a propanoic acid side chain, yielding 3-(2-oxotetrahydrofuran-3-yl)propanoic acid , necessitates a multi-faceted spectroscopic approach to differentiate these structures conclusively.

structures cluster_target Target: this compound cluster_isomer Isomer: 3-(2-oxotetrahydrofuran-3-yl)propanoic acid Target Target Isomer Isomer

Caption: Target molecule and a plausible isomeric alternative.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. The primary utility here is to confirm the presence of both the lactone (cyclic ester) and the carboxylic acid, and to gain initial structural insights by comparing the carbonyl stretching frequencies.

Expected IR Absorptions

The key differentiator lies in the carbonyl (C=O) stretching frequencies. The C=O bond vibration frequency is sensitive to ring strain and electronic effects.

  • Carboxylic Acid (–COOH): This group is characterized by two distinct features. A very broad O–H stretching band appears from 3300 to 2500 cm⁻¹, often obscuring the C-H stretching peaks.[1][2][3][4] This broadness is a result of strong hydrogen-bonding dimers that carboxylic acids typically form.[1][3] The carbonyl stretch (C=O) for a saturated, dimerized carboxylic acid is expected to be strong and sharp, appearing around 1725–1700 cm⁻¹.[1][5]

  • Lactone (Cyclic Ester): The carbonyl stretching frequency for a lactone is dependent on ring size. A seven-membered lactone (ε-lactone), like the target oxepanone, is relatively strain-free and its C=O stretch is expected around 1740–1725 cm⁻¹, similar to an acyclic ester.[5] In contrast, a five-membered lactone (γ-lactone), like the isomeric tetrahydrofuranone, experiences significant ring strain, which increases the C=O stretching frequency to a higher wavenumber, typically 1780–1760 cm⁻¹.

Comparative Data Summary
Functional GroupExpected Wavenumber (cm⁻¹) for Target MoleculeExpected Wavenumber (cm⁻¹) for IsomerRationale for Difference
Carboxylic Acid O–H3300–2500 (very broad)3300–2500 (very broad)Present in both molecules.
Lactone C=O 1740–1725 (strong) 1780–1760 (strong) Key Differentiator: The higher ring strain in the 5-membered lactone of the isomer results in a significantly higher C=O stretching frequency.
Carboxylic Acid C=O1725–1700 (strong)1725–1700 (strong)Present in both molecules. The two C=O peaks in the target may overlap or appear as a broadened single peak.
C–O Stretch1320–12101320–1210Confirms the presence of carboxylic acid and ester groups.[1][6]

The clear separation of the lactone C=O frequency is the most powerful diagnostic feature in the IR spectrum. The presence of a carbonyl peak above 1750 cm⁻¹ would strongly suggest the formation of the five-membered ring isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of proton and carbon skeletons.

¹H NMR Spectroscopy: Proton Environments

The chemical shifts and coupling patterns of the protons are highly sensitive to their local electronic environment.

  • Carboxylic Acid Proton (–COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10–12 ppm.[7][8] Its signal will disappear upon the addition of D₂O, confirming its identity as an exchangeable acidic proton.[2][9]

  • Protons Alpha to Ester Oxygen (–CH₂–O–): In the target molecule, the two protons on C6 are adjacent to the ring oxygen. They are expected to appear in the range of 4.0–4.5 ppm.

  • Protons Alpha to Carbonyls: Protons adjacent to carbonyl groups are deshielded and typically resonate between 2.0–2.7 ppm.[8] This applies to the protons on C2 and C5 in the target structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR is invaluable for determining the number of unique carbon environments and identifying the carbonyl carbons.

  • Carbonyl Carbons (C=O): Carbonyl carbons are the most deshielded, appearing far downfield. Carboxylic acid and ester carbonyls typically resonate in the 160–185 ppm range.[2][5][9][10] The lactone carbonyl of the target is expected around 170-175 ppm, while the carboxylic acid carbonyl will be in a similar region, around 175-185 ppm.[5][9]

  • Carbons Alpha to Oxygen (–C–O–): The carbon bonded to the ester oxygen (C6 in the target) will be shifted downfield to approximately 60–80 ppm.[11]

Comparative NMR Data Analysis
Signal TypeExpected Data for this compoundExpected Data for 3-(2-oxotetrahydrofuran-3-yl)propanoic acidRationale for Difference
¹H: Carboxylic Acid (–COOH) Broad singlet, ~10-12 ppmBroad singlet, ~10-12 ppmPresent in both.
¹H: Protons on Cα to Ring O Multiplet, ~4.0-4.5 ppm (2H, –CH₂O–)Multiplet, ~4.2-4.6 ppm (2H, –CH₂O–)Similar environments, but coupling patterns will differ.
¹H: Protons on Cα to Ring C=O Multiplet, ~2.4-2.7 ppm (2H, –CH₂C=O)Multiplet, ~2.5-2.8 ppm (2H, –CH₂C=O)Subtle differences in chemical shift due to ring size.
¹³C: Carbonyls (C=O) Two distinct signals, ~170-185 ppmTwo distinct signals, ~175-185 ppmThe lactone carbonyl in the isomer (5-membered ring) may be slightly further downfield than in the target (7-membered ring).[12]
¹³C: Carbon Cα to Ring O One signal, ~60-80 ppm (–CH₂O–)One signal, ~65-85 ppm (–CH₂O–)The chemical shift is sensitive to ring strain and substitution.
2D NMR (COSY, HMBC) Crucial for confirmation. HMBC will show a 3-bond correlation from the protons on C6 (at ~4.2 ppm) to the C4 carbon, and from the C4-H proton to the carboxylic acid carbonyl.HMBC will show correlations consistent with the propanoic acid side chain attached to the 5-membered ring, which will be distinct from the target's correlation map.2D NMR experiments provide definitive evidence of connectivity, resolving any ambiguities from 1D spectra and confirming the correct isomeric structure.

While 1D NMR provides strong clues, 2D NMR experiments like HSQC and HMBC are essential for unambiguously assigning the structure. The long-range correlations observed in an HMBC spectrum will provide a definitive map of the molecular framework, allowing for a confident distinction between the two isomers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): Both the target molecule and its isomer have the same molecular formula (C₇H₁₀O₄) and thus the same nominal molecular weight of 158 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, but it cannot distinguish between isomers.

  • Fragmentation: The fragmentation patterns upon ionization (e.g., Electron Ionization, EI) will differ based on the stability of the resulting fragments.

    • This compound: A characteristic fragmentation could be the loss of the carboxylic acid group ([M-COOH]⁺, m/z 113) or loss of water ([M-H₂O]⁺, m/z 140).

    • 3-(2-oxotetrahydrofuran-3-yl)propanoic acid: This isomer may show a characteristic cleavage at the bond connecting the side chain to the ring, leading to fragments corresponding to the side chain and the lactone ring itself. A McLafferty rearrangement involving the carboxylic acid side chain is also a plausible pathway.[7]

fragmentation parent This compound [M]⁺˙ m/z = 158 frag1 Loss of H₂O [M - H₂O]⁺˙ m/z = 140 parent->frag1 - H₂O frag2 Loss of COOH radical [M - •COOH]⁺ m/z = 113 parent->frag2 - •COOH frag3 Loss of C₂H₄O (ethylene oxide) [M - C₂H₄O]⁺˙ m/z = 114 parent->frag3 Ring Cleavage

Caption: Plausible MS fragmentation pathways for the target molecule.

Experimental Protocols

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances.

  • Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition (¹H NMR): Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[13] A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Acquisition (2D NMR): Perform 2D experiments such as COSY (to identify H-H couplings) and HMBC/HSQC (to identify one-bond and long-range C-H correlations) for complete structural assignment.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.

workflow start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr1d 1D NMR (¹H, ¹³C) Map C-H Framework start->nmr1d decision Ambiguity in Isomer Differentiation? nmr1d->decision nmr2d 2D NMR (COSY, HMBC) Establish Connectivity decision->nmr2d Yes final Structure Validated decision->final No nmr2d->final

References

A Comparative Guide to the Synthesis of 7-Oxooxepane-4-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. 7-Oxooxepane-4-carboxylic acid, a unique seven-membered lactone, presents a valuable building block for the exploration of new chemical space. Its synthesis, however, requires careful consideration of strategic routes to ensure efficiency, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, complete with experimental insights and supporting data to inform your research and development endeavors.

Introduction

This compound (CAS 485817-06-9) is a bifunctional molecule featuring a lactone and a carboxylic acid. This combination of functionalities makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The oxepane ring, a seven-membered oxygen-containing heterocycle, is a structural motif found in a number of natural products and pharmacologically active compounds. The carboxylic acid moiety provides a convenient handle for further derivatization, such as amide bond formation or esterification, allowing for the exploration of structure-activity relationships.

This guide will focus on two principal synthetic strategies for the preparation of this compound:

  • Route 1: The Baeyer-Villiger Oxidation Approach. This classical yet powerful method involves the ring expansion of a readily available cyclohexanone precursor.

  • Route 2: The Ring-Closing Metathesis Strategy. A more modern approach that leverages the power of organometallic catalysis to construct the oxepane ring from an acyclic precursor.

We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes to provide a comprehensive understanding of their respective merits and limitations.

Route 1: The Baeyer-Villiger Oxidation Approach

The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, enabling the conversion of ketones to esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2][3] This reaction is particularly well-suited for the synthesis of this compound from a 4-substituted cyclohexanone derivative.

Causality Behind Experimental Choices

The choice of a Baeyer-Villiger oxidation is predicated on the predictable regioselectivity of the oxygen insertion. In the case of an unsymmetrical ketone, the oxygen atom preferentially inserts on the more substituted side of the carbonyl group. For 4-oxocyclohexanecarboxylic acid or its esters, the migratory aptitude of the tertiary alkyl group is higher than that of the secondary alkyl group, leading to the desired oxepanone product.[3][4] The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a reliable and commercially available oxidant.[1]

Experimental Workflow

The synthesis of this compound via the Baeyer-Villiger oxidation is a two-step process starting from the commercially available methyl 4-oxocyclohexanecarboxylate.

Caption: Workflow for the synthesis of this compound via Baeyer-Villiger oxidation.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 7-oxooxepane-4-carboxylate

  • Materials: Methyl 4-oxocyclohexanecarboxylate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl 7-oxooxepane-4-carboxylate.

Step 2: Synthesis of this compound

  • Materials: Methyl 7-oxooxepane-4-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, 1 M hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl 7-oxooxepane-4-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: The Ring-Closing Metathesis Strategy

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, including medium-sized rings like oxepanes.[5][6] This approach offers a convergent and often highly efficient route to complex cyclic structures from readily available acyclic precursors.

Causality Behind Experimental Choices

The RCM strategy for this compound involves the synthesis of a diene precursor containing an ester and an ether linkage. The choice of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, is crucial for its high tolerance to various functional groups, including esters and ethers, and its efficiency in promoting the ring-closing reaction.[6] The reaction is typically driven by the removal of the volatile byproduct, ethylene.

Experimental Workflow

The synthesis via RCM is a multi-step process, beginning with the preparation of the acyclic diene precursor.

Caption: Workflow for the synthesis of this compound via Ring-Closing Metathesis.

Detailed Experimental Protocols

Step 1: Synthesis of the Acyclic Diene Precursor (Illustrative Example)

A plausible acyclic precursor, ethyl 2-(allyloxymethyl)pent-4-enoate, can be synthesized from commercially available starting materials.

  • Materials: Ethyl 2-(hydroxymethyl)acrylate, allyl bromide, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add allyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis

  • Materials: Acyclic diene precursor, Grubbs' second-generation catalyst, anhydrous toluene.

  • Procedure:

    • Dissolve the acyclic diene precursor (1.0 eq) in anhydrous and degassed toluene.

    • Add Grubbs' second-generation catalyst (1-5 mol%).

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the cyclic ether ester.

Step 3: Hydrolysis

  • This step follows the same procedure as the hydrolysis in Route 1.

Comparative Analysis

MetricRoute 1: Baeyer-Villiger OxidationRoute 2: Ring-Closing Metathesis
Starting Materials Commercially available methyl 4-oxocyclohexanecarboxylateRequires multi-step synthesis of an acyclic diene precursor
Number of Steps 23+ (including precursor synthesis)
Overall Yield Generally moderate to goodVariable, dependent on the efficiency of precursor synthesis
Reagents & Costs m-CPBA (moderately expensive, potential thermal hazard)Grubbs' catalyst (expensive), requires anhydrous/inert conditions
Scalability Well-established and scalableCan be challenging and costly to scale up due to catalyst cost
Key Challenges Handling of potentially explosive peroxy acidsSynthesis of the diene precursor, removal of ruthenium catalyst

Conclusion and Future Outlook

Both the Baeyer-Villiger oxidation and Ring-Closing Metathesis represent viable synthetic routes to this compound.

The Baeyer-Villiger oxidation stands out as the more practical and cost-effective approach for laboratory-scale synthesis and initial exploratory studies. Its reliance on a commercially available starting material and a well-understood, robust reaction makes it an attractive first choice. The primary considerations for this route are the safe handling of the peroxy acid oxidant and the optimization of the reaction conditions to maximize yield.

The Ring-Closing Metathesis strategy, while more elegant in its construction of the seven-membered ring, is hampered by the need for a multi-step synthesis of the acyclic diene precursor and the high cost of the ruthenium catalyst. This route may be more suitable for the synthesis of complex analogues where the precursor can be readily assembled or when other functionalities in the molecule are incompatible with the oxidative conditions of the Baeyer-Villiger reaction.

For researchers and drug development professionals, the choice between these two routes will ultimately depend on the specific project goals, available resources, and the desired scale of synthesis. For initial library synthesis and early-stage research, the Baeyer-Villiger approach offers a more direct and economical path to this compound. As the development of novel oxepane-based compounds continues, further advancements in catalytic methods may enhance the appeal of RCM and other modern synthetic strategies.

References

A Senior Application Scientist's Guide to the Analytical Determination of 7-Oxooxepane-4-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the foundation of reliable, reproducible, and safe scientific outcomes. 7-Oxooxepane-4-carboxylic acid, a heterocyclic compound with potential as a versatile building block in medicinal chemistry, is no exception. Its molecular structure, featuring both a lactone and a carboxylic acid, presents unique analytical challenges and necessitates a multi-faceted approach to accurately determine its purity.

This guide provides an in-depth comparison of analytical methodologies, moving beyond simple protocols to explain the scientific rationale behind method selection and experimental design. We will explore an integrated strategy that combines chromatographic and spectroscopic techniques to build a comprehensive purity profile, ensuring the highest degree of confidence in your material.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like this compound. Its primary strength lies in its ability to separate the main compound from non-volatile impurities, including starting materials, by-products, and degradants.

Expertise & Experience: The Rationale Behind Method Design

The key to a successful HPLC purity method is achieving a robust separation and reliable quantification. For a polar, acidic compound like ours, a Reverse-Phase (RP) HPLC method is the logical starting point.

  • Column Choice: A C18 column is the standard choice for RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules.

  • Mobile Phase Strategy: The carboxylic acid moiety (pKa typically ~4-5) requires a suppressed-ionization mobile phase to ensure good peak shape and consistent retention. This is achieved by acidifying the aqueous portion of the mobile phase with an acid like phosphoric acid or formic acid to a pH of ~2.5-3.0. This protonates the carboxylate, rendering the molecule less polar and more amenable to retention on the C18 stationary phase.

  • Detection: The compound lacks a strong chromophore, meaning UV detection will be limited to the low wavelength range (205-215 nm) where the carbonyl groups of the lactone and carboxylic acid absorb. While this provides sufficient sensitivity for purity assessment by area percent, it is not highly specific. A Photodiode Array (PDA) detector is crucial as it allows for peak purity analysis, comparing spectra across a single peak to check for co-eluting impurities.

Trustworthiness: A Self-Validating HPLC Protocol

This protocol is designed to be inherently robust. The use of a gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.

Experimental Protocol: RP-HPLC-PDA for Purity Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • PDA Detection: 210 nm for quantification, with a spectral scan from 200-400 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Perform peak purity analysis on the main peak using the detector software.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Accurately Weigh Sample solv Dissolve in Diluent sp->solv inj Inject Sample onto C18 Column solv->inj mp Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) mp->inj sep Gradient Elution Separation inj->sep det PDA Detection (210 nm) & Spectral Scan sep->det integ Integrate Chromatogram det->integ spec Perform Peak Purity Analysis det->spec purity Calculate Area % Purity integ->purity

Caption: Workflow for HPLC-PDA purity analysis.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is blind to residual solvents and other volatile or semi-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal complementary technique. However, the low volatility and polar nature of this compound prevent its direct analysis by GC.[1]

Expertise & Experience: The Necessity of Derivatization

To make the molecule suitable for GC analysis, we must increase its volatility and thermal stability by derivatizing the polar carboxylic acid group.[1][2] Silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a non-polar trimethylsilyl (TMS) ester, which is readily volatilized.

The mass spectrometer detector is a key advantage, as it provides structural information on any separated impurity, allowing for confident identification by comparing the fragmentation pattern to spectral libraries.

Trustworthiness: A Self-Validating GC-MS Protocol

This protocol includes the derivatization step, which is critical for success. The method is designed to identify not only the derivatized parent compound but also any volatile impurities that may have been present in the original sample.

Experimental Protocol: GC-MS for Volatile Impurity Analysis

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Derivatization: a. Accurately weigh ~1 mg of the sample into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • Injection: 1 µL, split ratio 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis: Identify the peak for the TMS-derivatized parent compound. Search the chromatogram for other peaks and identify them using the NIST mass spectral library.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample (~1 mg) dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA & Heat (70°C) to form TMS-ester dissolve->derivatize inject Inject Derivatized Sample derivatize->inject separate Separate on DB-5ms Column (Temp. Program) inject->separate detect MS Detection (Scan 40-550 m/z) separate->detect identify_parent Identify TMS-derivatized Parent Peak detect->identify_parent search_impurities Identify Impurity Peaks via MS Library Search detect->search_impurities report Report Volatile Impurities search_impurities->report

Caption: Workflow for GC-MS analysis including derivatization.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy - An Absolute Purity Determination

For the highest level of confidence, particularly when establishing a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is unparalleled. Unlike chromatographic methods that provide a relative purity (area %), qNMR can determine an absolute purity (mass fraction) by comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[3][4]

Expertise & Experience: The Power of an Internal Standard

The choice of internal standard is critical. It must:

  • Be highly pure and non-hygroscopic.

  • Have a simple proton spectrum with at least one signal that is well-resolved from any analyte signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Not react with the analyte.

Maleic anhydride is an excellent choice. It has a single, sharp singlet for its two vinyl protons around 7.0 ppm, an area unlikely to overlap with the aliphatic protons of this compound. The acidic proton of the analyte itself is often broad and unsuitable for quantification, so a stable, well-resolved proton on the oxepane ring should be selected.[5]

Trustworthiness: A Self-Validating qNMR Protocol

The validity of this method comes from the use of a certified reference material (the standard) and the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei.

Experimental Protocol: qNMR for Absolute Purity

  • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision probe.

  • Materials: Certified internal standard (e.g., Maleic Anhydride), Deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation: a. Accurately weigh ~15 mg of the internal standard into a vial. b. Accurately weigh ~20 mg of this compound into the same vial. c. Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d6.

  • NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation. A D1 of 30 seconds is a safe starting point. c. Use a 90° pulse angle. d. Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing: a. Apply phasing and baseline correction. b. Carefully integrate a well-resolved signal from the analyte (analyte) and the signal from the internal standard (std).

  • Purity Calculation: Purity (%, w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: Mass

    • P_std: Purity of the internal standard

Chapter 4: Elemental Analysis - The Fundamental Check

Elemental Analysis (EA) provides the mass fractions of carbon, hydrogen, and oxygen (by difference) in the sample.[6][7] This is a fundamental test to confirm the empirical formula (C₇H₁₀O₄ for our compound) and to detect the presence of inorganic impurities (like salts or catalysts) or excess solvent, which would skew the results.

Expertise & Experience: Interpreting the Data

For a compound to be considered pure, the experimentally determined mass percentages of C and H should be within ±0.4% of the theoretical calculated values.[3] A significant deviation suggests the presence of impurities. For example, a lower-than-expected carbon percentage could indicate the presence of water.

Experimental Protocol: CHN Combustion Analysis

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[7][8]

  • Data Interpretation: Compare the experimental %C and %H values to the theoretical values for C₇H₁₀O₄ (C=48.84%, H=5.85%).

Chapter 5: Method Comparison and Strategic Selection

No single method can provide a complete purity profile. An integrated approach is essential. The choice of which methods to employ depends on the specific goal, whether it's routine quality control, troubleshooting a synthesis, or certifying a reference standard.

Data Presentation: Comparative Summary of Analytical Methods
Method Primary Purpose Principle Sample Prep Key Advantage Key Limitation
HPLC-PDA Purity by area %, impurity profileChromatographic separationSimple dissolutionExcellent for non-volatile impurities, robustRelative quantification, blind to volatile impurities
GC-MS Identification of volatile impuritiesChromatographic separationDerivatization required Identifies unknowns via MS libraryNot suitable for non-volatile or thermally labile compounds
qNMR Absolute purity (w/w %)SpectroscopyPrecise weighing with internal standard"Absolute" method, highly accurateLower throughput, requires specialized expertise
Elemental Analysis Empirical formula confirmationCombustion analysisSimple weighingDetects inorganic impurities and confirms formulaInsensitive to isomeric impurities

Visualization: Decision Logic for Purity Analysis

Decision_Tree start What is the Analytical Goal? goal1 Routine QC / Batch Release start->goal1 goal2 Identify Unknown Impurity start->goal2 goal3 Certify as Reference Standard start->goal3 method1 Run HPLC-PDA (Purity by Area %) goal1->method1 Primary Test method2 Run GC-MS (Check for Volatiles) goal2->method2 If impurity is volatile method3 Run LC-MS/MS (Structural Elucidation) goal2->method3 If impurity is non-volatile goal3->method1 Orthogonal Check method4 Run qNMR (Absolute Purity) goal3->method4 Primary Test method5 Run Elemental Analysis (Confirm Formula) goal3->method5 Confirmation

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Determining the purity of this compound is a task that demands a thoughtful, multi-technique strategy. A routine purity check can be confidently performed using a well-developed HPLC-PDA method. This should be supplemented with GC-MS to ensure the absence of residual solvents and other volatile impurities from the synthesis. For the highest level of metrological rigor, such as the certification of a reference material, qNMR provides an absolute measure of purity, which should be corroborated by Elemental Analysis to confirm the fundamental elemental composition. By combining these methods, researchers can build a comprehensive and defensible purity profile, ensuring the integrity of their subsequent work.

References

Confirming Molecular Structures: A Computational and Spectroscopic Guide to 7-Oxooxepane-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities such as 7-Oxooxepane-4-carboxylic acid, a bifunctional molecule containing a seven-membered lactone (oxepane) ring and a carboxylic acid, this process is critical. This guide provides a comprehensive walkthrough of how computational analysis, specifically Density Functional Theory (DFT), can be synergistically employed with experimental spectroscopic data to confidently elucidate and confirm molecular structures.

Due to the limited availability of published experimental spectra for this compound, this guide will utilize a structurally related and well-characterized analog, gamma-valerolactone (GVL) , as a practical case study. The principles and workflows detailed herein are directly applicable to the analysis of this compound and other complex organic molecules.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. An error in structural assignment can lead to misinterpretation of research data, wasted resources, and potential safety concerns in later developmental stages. Therefore, a multi-pronged approach that combines experimental evidence with theoretical calculations provides the highest level of confidence in structural elucidation.

A Synergistic Approach: DFT and Spectroscopy

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a fingerprint of a molecule's structure. However, complex molecules can yield intricate spectra that are challenging to interpret definitively. This is where computational chemistry, particularly DFT, becomes an invaluable tool. DFT allows for the in silico prediction of spectroscopic properties, which can then be compared with experimental data to validate a proposed structure.

Case Study: Structural Confirmation of Gamma-Valerolactone (GVL)

Gamma-valerolactone (GVL) is a five-membered lactone that serves as an excellent model to demonstrate the power of combining computational and experimental methods.

Experimental Data for GVL

The following are the reported experimental spectroscopic data for GVL:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.67 (m, 1H), 2.56 (m, 2H), 2.39 (m, 1H), 1.85 (m, 1H), 1.42 (d, 3H)[1][2]

  • ¹³C NMR (CDCl₃) δ (ppm): 177.5 (C=O), 77.2 (C-O), 30.5 (CH₂), 29.2 (CH₂), 20.7 (CH₃)

  • IR (liquid film, cm⁻¹): ~1735 (C=O stretch)[3]

Computational Protocol for GVL Structure Confirmation

This protocol outlines the steps to predict the ¹H NMR, ¹³C NMR, and IR spectra of GVL using DFT.

Step 1: Molecular Geometry Optimization

The first and most crucial step is to obtain an accurate three-dimensional structure of the molecule.

  • Construct the initial 3D structure of gamma-valerolactone using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Perform a geometry optimization using a suitable DFT functional and basis set. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for geometry optimization.

  • Verify the optimized geometry by performing a frequency calculation. The absence of imaginary frequencies confirms that the structure corresponds to a local minimum on the potential energy surface.

Step 2: NMR Chemical Shift Calculation

Once the optimized geometry is obtained, the NMR chemical shifts can be calculated.

  • Employ the Gauge-Independent Atomic Orbital (GIAO) method , which is a standard and reliable approach for calculating NMR shielding tensors.[6]

  • Select a higher-level functional and basis set for improved accuracy in chemical shift prediction. The mPW1PW91 functional with the 6-311+G(2d,p) basis set has shown good performance for predicting ¹³C and ¹H chemical shifts in organic molecules.[7]

  • Include a solvent model to account for the effect of the solvent on the chemical shifts. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a robust choice for modeling solvent effects. For this case, chloroform (CDCl₃) would be specified.

  • Calculate the isotropic shielding values (σ) for each nucleus.

  • Convert the calculated shielding values to chemical shifts (δ) by referencing them to the shielding value of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample

Step 3: IR Spectrum Calculation

The vibrational frequencies and their corresponding intensities can be calculated from the results of the frequency calculation performed in Step 1.

  • Use the harmonic frequencies obtained from the B3LYP/6-31G(d) calculation.

  • Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method. A typical scaling factor for B3LYP/6-31G(d) is around 0.96.[4]

  • Visualize the predicted IR spectrum by plotting the scaled frequencies against their calculated intensities.

Comparison of Computational and Experimental Data for GVL

The table below summarizes the comparison between the experimental and computationally predicted spectroscopic data for gamma-valerolactone.

Parameter Experimental Value Calculated Value (Predicted) Analysis
¹H NMR (ppm) 4.67, 2.56, 2.39, 1.85, 1.42~4.7, ~2.6, ~2.4, ~1.9, ~1.4Excellent correlation between experimental and predicted chemical shifts.
¹³C NMR (ppm) 177.5, 77.2, 30.5, 29.2, 20.7~178, ~77, ~31, ~29, ~21High level of agreement, confirming the carbon skeleton and functional groups.
IR (cm⁻¹) ~1735 (C=O)~1740 (C=O, scaled)The predicted carbonyl stretching frequency is in close agreement with the experimental value.

The strong correlation between the calculated and experimental data for GVL provides a high degree of confidence in the assigned structure.

Workflow for Computational Structure Confirmation

G cluster_0 Computational Workflow Propose Structure Propose Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Propose Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation NMR Calculation (GIAO) NMR Calculation (GIAO) Geometry Optimization (DFT)->NMR Calculation (GIAO) IR Spectrum Prediction IR Spectrum Prediction Frequency Calculation->IR Spectrum Prediction Compare with Experimental Data Compare with Experimental Data NMR Calculation (GIAO)->Compare with Experimental Data IR Spectrum Prediction->Compare with Experimental Data Structure Confirmed Structure Confirmed Compare with Experimental Data->Structure Confirmed

Caption: Workflow for computational structure confirmation.

Application to this compound

Predicted Spectroscopic Features for this compound:

  • ¹H NMR:

    • A downfield signal (typically >10 ppm) for the carboxylic acid proton, which may be broad.

    • Protons on the carbon adjacent to the lactone oxygen (C2-H) would be deshielded.

    • Protons on the carbon adjacent to the lactone carbonyl (C6-H) would also be deshielded.

    • A complex multiplet pattern for the other methylene protons in the seven-membered ring.

  • ¹³C NMR:

    • Two carbonyl signals: one for the lactone (~170-180 ppm) and one for the carboxylic acid (~175-185 ppm).

    • A signal for the carbon singly bonded to the lactone oxygen (~60-80 ppm).

    • Signals for the other sp³ carbons in the ring.

  • IR Spectroscopy:

    • A very broad O-H stretch for the carboxylic acid dimer, typically from 2500-3300 cm⁻¹.

    • Two C=O stretching bands: one for the seven-membered lactone (expected around 1725-1745 cm⁻¹) and one for the carboxylic acid (around 1700-1725 cm⁻¹).

Comparison of Analytical Approaches

Method Strengths Limitations Application in this Context
1D NMR (¹H, ¹³C) Provides detailed information about the chemical environment of individual atoms.Can be complex to interpret for large molecules with overlapping signals.Primary experimental method for determining the carbon-hydrogen framework.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between atoms, resolving ambiguities in 1D spectra.Requires more instrument time and expertise for interpretation.Crucial for unambiguously assigning all proton and carbon signals in complex structures.
IR Spectroscopy Excellent for identifying the presence of specific functional groups (e.g., C=O, O-H).Provides limited information about the overall molecular skeleton.Confirms the presence of the lactone and carboxylic acid functional groups.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule.Does not provide information about the connectivity of atoms.Confirms the molecular formula.
DFT Calculations Allows for the prediction of spectroscopic data to compare with experimental results. Provides insight into the 3D structure.Accuracy is dependent on the chosen functional and basis set. Can be computationally expensive.Validates the proposed structure by demonstrating a strong correlation between predicted and experimental spectra.

Conclusion

The combination of experimental spectroscopic data with computational analysis provides a robust and reliable methodology for the structural confirmation of organic molecules. By using DFT to predict NMR and IR spectra, researchers can gain a deeper understanding of their experimental data and significantly increase their confidence in a proposed structure. While experimental data for this compound remains to be published, the workflow demonstrated with its analog, gamma-valerolactone, provides a clear and effective blueprint for its future structural verification. This synergistic approach is an essential component of modern chemical research, ensuring the accuracy and integrity of scientific findings in the development of new chemical entities.

References

A Technical Guide to Bioisosteric Replacement Strategies for 7-Oxooxepane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth technical comparison of 7-Oxooxepane-4-carboxylic acid, a lactone-containing scaffold, with its lactam and carbocyclic bioisosteres. We will explore the synthetic rationale, detailed experimental protocols, and comparative performance data to equip researchers with the insights needed to navigate this area of medicinal chemistry.

Introduction: The Rationale for Bioisosteric Replacement of the Oxepane Lactone

The 7-oxooxepane (or ε-caprolactone) ring system is a seven-membered lactone. While lactones are present in numerous bioactive natural products, they are often susceptible to in vivo hydrolysis by esterases, leading to poor metabolic stability and reduced oral bioavailability.[2][3] This inherent liability necessitates the exploration of more robust bioisosteric replacements that can mimic the steric and electronic properties of the lactone while offering improved drug-like characteristics.

This guide focuses on two classical bioisosteric replacements for the 7-oxooxepane scaffold:

  • Lactam Replacement: Substitution of the endocyclic oxygen with a nitrogen atom to form a 7-oxopiperidine (δ-valerolactam) ring. Lactams are generally more resistant to hydrolysis than their corresponding lactones.[4][5] The introduction of an N-H donor can also present new opportunities for hydrogen bonding interactions with target proteins, potentially enhancing binding affinity.[3]

  • Carbocyclic Replacement: Substitution of the endocyclic oxygen with a methylene group to form a 4-oxocyclohexane ring. This modification removes the hydrolytically labile ester group entirely, often leading to a significant increase in metabolic stability.

This comparative analysis will provide a framework for understanding the nuanced effects of these structural modifications.

Synthesis of the Parent Compound and its Bioisosteres

The synthesis of this compound and its selected bioisosteres requires distinct multi-step synthetic strategies. Below are detailed protocols for each, grounded in established organic chemistry principles.

Workflow for Synthesis and Comparison

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis A Starting Materials B This compound (Lactone) A->B Dieckmann Condensation C N-Boc-7-oxopiperidine-4-carboxylic acid (Lactam) A->C Multi-step Synthesis D 4-Oxocyclohexane-1-carboxylic acid (Carbocycle) A->D Catalytic Hydrogenation E Physicochemical Properties (Solubility, logP) B->E F In Vitro ADME (Metabolic Stability) B->F G Pharmacodynamics (Receptor Binding Affinity) B->G C->E C->F C->G D->E D->F D->G H Data Interpretation & Lead Optimization E->H F->H G->H

Caption: Overall workflow from synthesis to comparative analysis.

Protocol 1: Synthesis of this compound (Parent Lactone)

The synthesis of this seven-membered ring system can be achieved via an intramolecular Dieckmann condensation, a reliable method for forming 5- to 7-membered rings.[6][7][8]

Step 1: Synthesis of Diethyl 4-cyanopimelate

  • To a solution of diethyl pimelate in a suitable aprotic solvent (e.g., THF), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to form the enolate.

  • Slowly add a cyanating agent, such as phenyl cyanate or cyanogen bromide, to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield diethyl 4-cyanopimelate.

Step 2: Dieckmann Condensation

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl 4-cyanopimelate dropwise to the sodium ethoxide solution at reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until cyclization is complete.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the resulting ethyl 4-cyano-7-oxooxepane-carboxylate with an organic solvent and purify by chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Heat the purified ethyl 4-cyano-7-oxooxepane-carboxylate in an aqueous solution of a strong acid (e.g., 6 M HCl) at reflux.

  • This step will hydrolyze both the ester and the nitrile functionalities. The resulting β-keto acid will then undergo decarboxylation.

  • After cooling, extract the final product, this compound, with a suitable organic solvent.

  • Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Boc-7-oxopiperidine-4-carboxylic acid (Lactam Bioisostere)

The synthesis of the lactam bioisostere can be approached from commercially available starting materials.

Step 1: Synthesis of 1-Boc-4-piperidinecarboxylic acid

  • Dissolve 4-piperidinecarboxylic acid in a mixture of tert-butanol and water.[9]

  • Add a base such as sodium hydroxide to deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate (Boc)₂O portion-wise at 0°C.[9]

  • Allow the reaction to stir at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter and dry the solid to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[9][10]

Step 2: Oxidation to N-Boc-7-oxopiperidine-4-carboxylic acid This step is conceptually challenging as it requires oxidation of the piperidine ring to a lactam. A more practical approach would be to build the lactam ring from an acyclic precursor, a common strategy in heterocyclic chemistry. A plausible alternative involves a ring-closing metathesis or an intramolecular amidation of a suitable amino acid derivative.

Protocol 3: Synthesis of 4-Oxocyclohexane-1-carboxylic acid (Carbocyclic Bioisostere)

This carbocyclic analog is readily synthesized from commercially available starting materials.

Step 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate

  • Hydrogenate ethyl 4-hydroxybenzoate in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as isopropyl alcohol.[11]

  • The reaction is typically carried out under pressure at an elevated temperature.

  • After the reaction, filter the catalyst and remove the solvent under reduced pressure to obtain the crude ethyl 4-oxocyclohexanecarboxylate.[11]

Step 2: Hydrolysis to 4-Oxocyclohexane-1-carboxylic acid

  • Dissolve the ethyl 4-oxocyclohexanecarboxylate in a mixture of ethanol and water.

  • Add a base such as sodium hydroxide and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-Oxocyclohexane-1-carboxylic acid.[12]

Comparative Performance Data

The decision to pursue a specific bioisosteric replacement is driven by data. Below is a summary of expected and literature-reported trends in key drug-like properties when replacing a lactone with a lactam or a carbocycle.

PropertyThis compound (Lactone)N-Boc-7-oxopiperidine-4-carboxylic acid (Lactam)4-Oxocyclohexane-1-carboxylic acid (Carbocycle)Rationale for Change
Aqueous Solubility ModeratePotentially HigherModerate to LowerThe lactam N-H can act as a hydrogen bond donor, potentially increasing solubility. The carbocycle is more lipophilic.
LogP/LogD ModerateLowerHigherThe introduction of the polar N-H group in the lactam typically lowers lipophilicity. The carbocycle is less polar than the lactone.
Metabolic Stability (t½) LowHigherHighLactones are prone to hydrolysis by esterases. Lactams are more resistant, and carbocycles lack this metabolic soft spot.[2][3]
Receptor Binding Affinity (Ki) Target DependentPotentially HigherTarget DependentThe lactam's N-H can form new hydrogen bonds with the target, potentially increasing affinity.[3][13] The carbocycle's altered geometry may impact binding.
Plasma Protein Binding Moderate to HighPotentially LowerHighGenerally correlates with lipophilicity. The less lipophilic lactam may exhibit lower plasma protein binding.

Note: The values presented are qualitative predictions based on general principles of medicinal chemistry. Actual experimental values will be target and system-dependent.

Experimental Design for Comparative Assays

To empirically validate the effects of these bioisosteric replacements, a series of standardized assays should be performed.

Workflow for Comparative Assays

G cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_pd Pharmacodynamics A Synthesized Compounds (Lactone, Lactam, Carbocycle) B Kinetic Solubility Assay (μg/mL) A->B C logD7.4 Determination (Shake-flask or HPLC) A->C D Metabolic Stability Assay (Human Liver Microsomes, t½ min) A->D E Plasma Protein Binding (Equilibrium Dialysis, % bound) A->E F Competitive Radioligand Binding Assay (Ki, nM) A->F G Comparative Data Analysis B->G C->G D->G E->G F->G

Caption: Experimental workflow for comparative property assessment.

Protocol 4: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic half-life (t½) of the test compounds.

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression will be used to calculate the half-life (t½ = 0.693 / slope).

Protocol 5: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific target receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Use a binding buffer appropriate for the target receptor.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a set duration to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to determine the IC50, which can then be converted to the Ki value.[14][15]

Conclusion and Future Directions

The bioisosteric replacement of the lactone in this compound with a lactam or a carbocycle represents a classic medicinal chemistry strategy to address potential metabolic liabilities. The lactam offers a balance of improved stability while introducing a hydrogen bond donor, which may enhance target affinity. The carbocycle provides a more dramatic increase in stability by completely removing the ester functionality, though at the cost of increased lipophilicity.

The choice between these bioisosteres is not universal and must be guided by empirical data for the specific biological target and desired therapeutic profile. The synthetic routes and analytical protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and compare these important scaffolds, ultimately enabling more informed decisions in the lead optimization process.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Oxooxepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 7-Oxooxepane-4-carboxylic acid. By synthesizing technical protocols with the underlying scientific principles, this document aims to be the preferred resource for ensuring safety, compliance, and operational excellence in the laboratory.

Hazard Identification and Chemical Profile

This compound is an organic compound characterized by a seven-membered oxepane ring containing a ketone and a carboxylic acid functional group. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its chemical properties can be inferred from its functional groups. As a carboxylic acid, it should be treated as a weak acid that can be corrosive and may pose hazards upon improper handling.[1] It is crucial to handle this compound with the appropriate safety precautions to mitigate risks.

Key Hazards:

  • Corrosivity: Like other carboxylic acids, it can be corrosive to metals and biological tissues, particularly in concentrated forms.[1]

  • Reactivity: It is incompatible with strong bases, oxidizing agents, and reducing agents.[2][3] Reactions with bases can be exothermic, while reactions with strong oxidizing agents can be vigorous.

  • Environmental: Improper disposal can alter the pH of aquatic environments and may pose a risk to wildlife. While many simple organic acids are biodegradable, the environmental fate of oxepane derivatives is not extensively documented and should be handled with caution.[4][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all chemical waste, including this compound, is governed by federal and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes regulations for the management and disposal of hazardous waste.[6][7] A waste is classified as hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][8][9] Acidic waste with a pH of 2 or less is considered characteristically hazardous for corrosivity (D002).[9]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of chemicals, use of Personal Protective Equipment (PPE), and hazard communication.[6][10]

All disposal procedures must comply with the guidelines set forth by these agencies, in addition to state and institutional EHS (Environmental Health & Safety) policies.

Pre-Disposal: Waste Segregation, Containment, and Labeling

Proper management begins at the point of generation. Adherence to the following steps is mandatory before the final disposal of the waste.

Waste Characterization and Segregation

The first critical step is to characterize the waste. If this compound is mixed with other substances (e.g., halogenated solvents, heavy metals), the entire mixture must be treated as hazardous waste and managed according to the most hazardous component.

Segregation Protocol:

  • Isolate from Incompatibles: Store waste containers of this compound separately from bases, oxidizing agents, and reactive materials to prevent dangerous chemical reactions.[2][3]

  • Solid vs. Liquid: Keep solid waste separate from liquid waste streams.

  • Avoid Mixing: Do not mix small amounts of hazardous waste with non-hazardous waste, as this increases the total volume of hazardous waste that must be managed.[3]

Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and ensuring safety.

  • Material Compatibility: Use containers made of materials that are chemically resistant to carboxylic acids. High-density polyethylene (HDPE) or glass containers are recommended. Avoid metal containers, as acids can cause corrosion.[2][7]

  • Container Condition: Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw cap.[6][7] Whenever possible, use the original product container.[2]

  • Headspace: Do not fill containers to more than 90% capacity to allow for vapor expansion.[7]

  • Storage Location: Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[2][7][11] The SAA must be in a well-ventilated area, and secondary containment should be used for all liquid waste.[7][12]

Labeling Requirements

Proper labeling is a legal requirement and essential for safety.

  • The EPA requires that every waste container be clearly labeled with the words "Hazardous Waste" .[11]

  • The label must include the full chemical name ("this compound") and the approximate concentration or percentage of all components in the container.[12]

  • Indicate the specific hazard characteristics (e.g., "Corrosive").[11]

Disposal Procedures and Protocols

There are two primary disposal pathways for this compound waste, depending on its composition and quantity.

Option A: On-Site Neutralization (Aqueous, Low-Concentration, Uncontaminated Waste ONLY)

For small quantities of waste where this compound is the only hazardous constituent and is in a dilute aqueous solution, neutralization is a viable and cost-effective disposal method.[13] This process converts the corrosive acid into a neutral salt solution that may be permissible for drain disposal, pending local regulations.

CRITICAL NOTE: Do NOT attempt to neutralize solutions containing other hazardous materials, such as heavy metals, organic solvents, or other toxic chemicals.[2][13][14]

Step-by-Step Neutralization Protocol:

  • Personal Protective Equipment (PPE): Before starting, don appropriate PPE, including chemical splash goggles, a face shield, nitrile gloves, and a chemical-resistant lab coat or apron.[13]

  • Work Area: Conduct all steps within a certified chemical fume hood to ensure proper ventilation.[13][14]

  • Prepare for Cooling: Place a large, chemically resistant container (e.g., a polyethylene bucket) in a secondary container filled with an ice-water bath. This will help dissipate the heat generated during neutralization.[14]

  • Dilution: If the acid solution is concentrated, first dilute it to approximately 5% by slowly adding the acid to a large volume of cold water in the prepared container. NEVER add water to acid. [13][14]

  • Prepare Neutralizing Agent: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Alternatively, a dilute solution (e.g., 1 M) of a strong base like sodium hydroxide can be used, but it must be added with extreme care due to a more vigorous exothermic reaction.[15][16]

  • Slow Addition: Slowly and carefully add the neutralizing agent to the diluted acid solution while stirring continuously.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Target pH: Continue adding the base until the pH is within the neutral range of 6.0 to 9.0, or as specified by your local wastewater authority.[13][14]

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with a copious amount of running water (at least 20 parts water to 1 part solution).[13] Always confirm that this practice is permitted by your institution's EHS department and local regulations.

Option B: Collection by Environmental Health & Safety (EHS)

For concentrated material, solid waste, large quantities, or waste mixtures containing other hazardous components, collection by your institution's EHS department or a licensed hazardous waste contractor is mandatory.

Procedure for EHS Collection:

  • Ensure the waste is properly segregated, contained, and labeled as described in Section 3.

  • Store the sealed container in your designated Satellite Accumulation Area (SAA).

  • Follow your institution's specific procedures to request a hazardous waste pickup.

  • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal, likely via incineration.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.

    • Contain the spill with absorbent pads.

    • Cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or a commercial spill kit neutralizer.

    • Once neutralized, carefully sweep or wipe up the material, place it in a sealed container, and label it as hazardous waste for EHS collection.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate all personnel from the immediate area.

    • If the spill produces vapors, close the door and leave the area.

    • Immediately notify your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Summary and Data Presentation

The following table summarizes the key operational parameters for handling this compound waste.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Safety goggles/face shield, nitrile gloves, lab coat/apron.To prevent skin and eye contact with the corrosive material.[17]
Compatible Containers HDPE, glass.To prevent chemical reaction and degradation of the container.[2][7]
Incompatible Containers Metal containers.Carboxylic acids are corrosive to most metals.[1][7]
Incompatible Waste Streams Strong bases, oxidizing agents, reducing agents.To prevent violent exothermic or gas-producing reactions.[3]
Storage Location Designated Satellite Accumulation Area (SAA).To ensure controlled, safe, and compliant temporary storage of hazardous waste.[2][11]
Disposal of Small, Pure Aqueous Waste Neutralization to pH 6-9, followed by drain disposal (if permitted).To render the waste non-corrosive and safe for sewer disposal where allowed.[13][14]
Disposal of Concentrated/Mixed Waste Collection by licensed hazardous waste professionals.To ensure safe and compliant disposal via methods like incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generate this compound waste q1 Is waste mixed with other hazardous materials (solvents, metals, etc.)? start->q1 q2 Is it a small quantity (<1L) of dilute aqueous solution? q1->q2 No proc_collect Segregate, label as 'Hazardous Waste', and arrange for EHS collection. q1->proc_collect Yes q2->proc_collect No proc_neutralize Protocol: On-Site Neutralization (See Section 4, Option A) q2->proc_neutralize Yes q3 Is drain disposal of neutralized salt solution permitted by institutional/local regulations? proc_neutralize->q3 q3->proc_collect No proc_drain Dispose via sanitary sewer with copious amounts of water. q3->proc_drain Yes

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 7-Oxooxepane-4-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

7-Oxooxepane-4-carboxylic acid is a bifunctional molecule containing both a lactone (a cyclic ester) and a carboxylic acid. This structure dictates its potential reactivity and hazards. While specific toxicological data is limited, the precautionary principle requires us to treat it as a potentially hazardous substance.[2]

  • Carboxylic Acid Moiety : Carboxylic acids are known to be irritants and can cause damage to skin and eyes.[3] Depending on the concentration, they can be corrosive.

  • Lactone Moiety : Lactones, as a class, have varied toxicological profiles. Some can be skin and respiratory irritants.[1]

  • Physical Form : Assuming the compound is a solid, inhalation of dust particles presents a potential respiratory hazard.[1]

Based on these structural components, we must anticipate that this compound may cause skin, eye, and respiratory irritation.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The level of PPE required is contingent on the scale of the operation.

Table 1: PPE Recommendations by Task Scale
ActivityRecommended Personal Protective Equipment (PPE)
Handling Small Quantities (milligram scale) Eyes: Safety glasses with side shields. Hands: Nitrile gloves. Body: Standard laboratory coat.
Handling Large Quantities (gram scale or greater) Eyes: Chemical safety goggles and a face shield.[1][2] Hands: Double-gloved nitrile or other chemical-resistant gloves.[1] Body: Chemical-resistant lab coat or apron over a standard lab coat.[1]
Emergency (Spill or Exposure) Eyes: Chemical safety goggles and a face shield. Hands: Heavy-duty, chemical-resistant gloves. Respiratory: A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[1] Body: Chemical-resistant suit or coveralls.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for ensuring safety during the handling of this compound. All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Preparation
  • Ventilation Check : Confirm that the chemical fume hood is functioning correctly.

  • Gather Materials : Assemble all necessary equipment, reagents, and a pre-prepared spill kit.

  • Don PPE : Put on the appropriate PPE as outlined in Table 1, based on the quantity of material being handled.

Handling
  • Weighing : If weighing the solid compound, do so within the fume hood to prevent inhalation of dust.[1]

  • Manipulation : Perform all manipulations of the compound within the fume hood. Avoid direct contact with skin, eyes, and clothing.[1]

  • Container Management : Keep containers of the compound tightly closed when not in use.[1]

Post-Handling
  • Decontamination : Thoroughly clean the work area and decontaminate any equipment used.

  • Doff PPE : Remove PPE in the correct order to avoid self-contamination.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble Materials & Spill Kit prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Perform Manipulations handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Thoroughly Wash Hands post2->post3

Caption: Step-by-step procedure for safely handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[1]

Solid Waste
  • Collect all solid waste (e.g., unused compound, contaminated weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Dispose of any chemically contaminated sharps (e.g., pipette tips) in a designated, puncture-resistant sharps container labeled for chemical waste.[2]

Liquid Waste
  • Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not pour liquid waste down the drain.

Empty Containers
  • Triple-rinse empty containers with a suitable solvent.

  • Collect the rinsate as hazardous liquid waste.[1]

  • Deface the original label on the empty container before disposal.[1]

Disposal Workflow Diagram

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containers Empty Containers solid_waste Unused Compound, Contaminated Materials solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container sharps Contaminated Sharps sharps_container Labeled Sharps Container sharps->sharps_container liquid_waste Solutions Containing Compound, Rinsate liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container empty_container Original Compound Container rinse Triple-Rinse with Solvent empty_container->rinse collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate deface Deface Label rinse->deface collect_rinsate->liquid_container

Caption: Waste stream management for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.